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  • Product: 1-(4-Methylphenyl)cyclopentane-1-carbonitrile
  • CAS: 68983-70-0

Core Science & Biosynthesis

Foundational

1-(p-Tolyl)cyclopentanecarbonitrile chemical properties

Topic: 1-(p-Tolyl)cyclopentanecarbonitrile Chemical Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals [1][2] Executive Summary 1-(p-Tolyl)cyclopentane...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(p-Tolyl)cyclopentanecarbonitrile Chemical Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

[1][2]

Executive Summary

1-(p-Tolyl)cyclopentanecarbonitrile (CAS: 68983-70-0) is a specialized quaternary nitrile intermediate used in the synthesis of central nervous system (CNS) active agents and protein degrader building blocks (PROTACs). Characterized by a sterically hindered quaternary carbon at the 1-position of the cyclopentane ring, this molecule presents unique challenges and opportunities in organic synthesis. Its resistance to metabolic degradation and facile hydrolysis makes it a valuable scaffold for designing robust pharmaceutical candidates, particularly in the development of analgesics and monoamine reuptake inhibitors.

Chemical Identity & Structural Analysis[1][2][3]

PropertyData
IUPAC Name 1-(4-Methylphenyl)cyclopentane-1-carbonitrile
CAS Number 68983-70-0
Molecular Formula C₁₃H₁₅N
Molecular Weight 185.27 g/mol
Physical State Solid (Low melting point) or viscous oil
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water
Key Structural Feature Quaternary C1 center; Sterically hindered nitrile

Structural Insight: The defining feature of this molecule is the quaternary carbon linking the p-tolyl aromatic ring, the cyclopentane ring, and the cyano group. This steric crowding significantly retards nucleophilic attack at the nitrile carbon, requiring energetic conditions for hydrolysis compared to non-hindered nitriles. This property is often exploited in medicinal chemistry to improve the metabolic stability of the resulting carboxylic acid or amine derivatives.

Synthetic Methodology

The synthesis of 1-(p-Tolyl)cyclopentanecarbonitrile is a classic example of dialkylation of an active methylene compound. The most robust protocol involves the cyclization of p-tolylacetonitrile with 1,4-dihalobutane.

Core Synthesis Protocol: Double Alkylation

Objective: Construct the cyclopentane ring via double nucleophilic substitution.

Reagents:

  • Substrate: p-Tolylacetonitrile (1.0 eq)[1]

  • Alkylating Agent: 1,4-Dibromobutane (1.1 eq)[2]

  • Base: Sodium Hydride (NaH, 60% dispersion, 2.2 eq) or 50% NaOH with Phase Transfer Catalyst (TEBA).

  • Solvent: DMSO or THF/DMF mixture.

Step-by-Step Workflow:

  • Activation: In a flame-dried flask under Argon, suspend NaH in dry DMSO. Cool to 0°C.

  • Deprotonation: Add p-tolylacetonitrile dropwise. Evolution of H₂ gas will be vigorous. Stir for 30 min to form the carbanion (deep red/orange color).

  • Cyclization: Add 1,4-dibromobutane dropwise while maintaining temperature <10°C to prevent polymerization.

  • Completion: Warm to room temperature and stir for 3-5 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Quench: Pour mixture onto crushed ice/water. Extract with Ethyl Acetate.

  • Purification: The crude oil is often purified via vacuum distillation or column chromatography (Silica gel, 5% EtOAc in Hexane).

Critical Mechanistic Note: The reaction proceeds via a stepwise S_N2 mechanism. The first alkylation forms a mono-bromo intermediate, which undergoes a rapid intramolecular S_N2 reaction to close the ring. The use of DMSO accelerates the reaction by solvating the sodium cation, leaving the carbanion highly reactive ("naked anion" effect).

Visualization: Synthetic Pathway

SynthesisPathway Start p-Tolylacetonitrile (C9H9N) Inter Intermediate: Mono-alkylated Species Start->Inter Step 1: Deprotonation & 1st Alkylation Reagent 1,4-Dibromobutane + NaH (2.2 eq) Reagent->Start Product 1-(p-Tolyl)cyclopentanecarbonitrile (Quaternary Center formed) Inter->Product Step 2: Intramolecular Cyclization (Fast)

Caption: Stepwise construction of the quaternary center via base-mediated dialkylation.

Reactivity Profile & Transformations

Due to the steric bulk of the quaternary center, the nitrile group exhibits reduced electrophilicity. Standard hydrolysis protocols (e.g., mild acid/base) often fail or stall at the amide stage.

A. Hydrolysis to Carboxylic Acid

Target: 1-(p-Tolyl)cyclopentanecarboxylic acid.

  • Challenge: The "ortho-like" effect of the cyclopentane ring and the aromatic group blocks the approach of water.

  • Protocol: High-temperature acid hydrolysis.[2][3]

    • Reagents: 70% H₂SO₄ or Ethylene Glycol/KOH (180°C).

    • Conditions: Reflux for 24-48 hours.

    • Note: The basic method using high-boiling glycols is often superior to aqueous acid due to solubility issues and higher attainable temperatures.

B. Reduction to Primary Amine

Target: 1-(p-Tolyl)cyclopentylmethanamine.

  • Relevance: This amine motif is structurally related to precursors for venlafaxine analogs and other SNRI candidates.

  • Protocol: Lithium Aluminum Hydride (LiAlH₄) reduction.

    • Reagents: LiAlH₄ (2.0 eq) in dry THF.

    • Conditions: Reflux for 4-6 hours.

    • Workup: Fieser workup (Water, 15% NaOH, Water) is essential to manage aluminum salts.

Visualization: Divergent Reactivity

ReactivityFlow cluster_Hydrolysis Pathway A: Hydrolysis cluster_Reduction Pathway B: Reduction Center 1-(p-Tolyl)cyclopentanecarbonitrile (Sterically Hindered) Cond1 KOH / Ethylene Glycol 180°C, 24h Center->Cond1 Cond2 LiAlH4 / THF Reflux Center->Cond2 Acid 1-(p-Tolyl)cyclopentanecarboxylic acid Cond1->Acid Amine 1-(p-Tolyl)cyclopentylmethanamine Cond2->Amine

Caption: Divergent synthetic utility leading to carboxylic acid or amine scaffolds.

Pharmaceutical Applications

This nitrile serves as a critical "gatekeeper" intermediate. Its primary value lies in generating the 1-arylcyclopentyl motif, a pharmacophore found in various analgesics and anesthetics.

  • Analgesic Analogs: The structure is homologous to the precursors used for Sibutramine (cyclobutane analog) and Phencyclidine (cyclohexane analog). The cyclopentyl variant allows researchers to modulate lipophilicity (LogP) and receptor binding affinity (SAR studies).

  • PROTAC Linkers: Recent vendor catalogs list this compound as a building block for Protein Degrader synthesis, likely serving as a rigid linker element that positions the E3 ligase ligand relative to the target protein.

  • Metabolic Stability: The quaternary carbon prevents metabolic oxidation at the benzylic position, a common clearance pathway for non-quaternary analogs.

Safety & Handling (SDS Summary)

  • Hazard Class: Acute Toxicity (Oral/Inhalation/Dermal).

  • Signal Word: Warning.

  • Specific Risk: Like all nitriles, it may liberate Hydrogen Cyanide (HCN) if exposed to strong acids.

  • Storage: Store in a cool, dry place away from oxidizers.

  • PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 98623, 1-(p-Tolyl)cyclopentanecarbonitrile. Retrieved from [Link]

  • Starks, C. M. (1971).Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195-199.
  • Organic Syntheses. General procedures for alkylation of arylacetonitriles. Retrieved from [Link]

Sources

Exploratory

Spectroscopic Data for 1-(4-Methylphenyl)cyclopentane-1-carbonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction 1-(4-Methylphenyl)cyclopentane-1-carbonitrile is a versatile organic compound with potential applications in medicinal chemistry and materials...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Methylphenyl)cyclopentane-1-carbonitrile is a versatile organic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a quaternary carbon center connecting a cyclopentyl ring, a p-tolyl group, and a nitrile moiety, makes it an interesting scaffold for the synthesis of novel molecules. Accurate characterization of this compound is paramount for its use in further research and development. This technical guide provides a comprehensive overview of the spectroscopic data for 1-(4-Methylphenyl)cyclopentane-1-carbonitrile, including predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, and anticipated Mass Spectrometry (MS) fragmentation patterns. The guide also outlines detailed experimental protocols for acquiring this data, grounded in the principles of each spectroscopic technique.

Molecular Structure and Properties

Chemical Structure:

G reactant1 4-Methylphenylacetonitrile product 1-(4-Methylphenyl)cyclopentane-1-carbonitrile reactant1->product reactant2 1,4-Dibromobutane reactant2->product reagent Strong Base (e.g., NaH) Solvent (e.g., DMSO) reagent->product

Caption: Synthesis of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile.

Experimental Protocol (Adapted):

  • Reaction Setup: To a solution of 4-methylphenylacetonitrile in a suitable solvent such as dimethyl sulfoxide (DMSO), add a strong base like sodium hydride (NaH) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Alkylating Agent: After the deprotonation is complete (indicated by the cessation of hydrogen gas evolution), add 1,4-dibromobutane dropwise to the reaction mixture.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete, quench the reaction mixture with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms (protons). [1][2][3] Predicted ¹H NMR Data (500 MHz, CDCl₃):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 7.35d2HAr-H (ortho to cyclopentyl)
~ 7.15d2HAr-H (meta to cyclopentyl)
~ 2.35s3HAr-CH₃
~ 2.20 - 2.10m4HCyclopentyl-H (α to CN)
~ 1.90 - 1.80m4HCyclopentyl-H (β to CN)

Interpretation:

  • The aromatic protons are expected to appear as two doublets in the downfield region, characteristic of a para-substituted benzene ring.

  • The methyl protons on the aromatic ring will likely appear as a singlet around 2.35 ppm.

  • The cyclopentyl protons are diastereotopic and will exhibit complex multiplets. The protons alpha to the electron-withdrawing nitrile group are expected to be shifted further downfield compared to the beta protons.

Experimental Protocol for ¹H NMR Acquisition:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Use a 500 MHz NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to achieve optimal resolution. [4][5]3. Acquisition Parameters: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio. [5]4. Data Processing: Process the free induction decay (FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Integrate the signals and reference the chemical shifts to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. [6] Predicted ¹³C NMR Data (125 MHz, CDCl₃):

Chemical Shift (ppm)Assignment
~ 139.0Ar-C (ipso, attached to CH₃)
~ 137.0Ar-C (ipso, attached to cyclopentyl)
~ 129.5Ar-CH (meta to cyclopentyl)
~ 126.0Ar-CH (ortho to cyclopentyl)
~ 122.0CN
~ 48.0C (quaternary, on cyclopentyl)
~ 38.0Cyclopentyl-CH₂ (α to CN)
~ 24.0Cyclopentyl-CH₂ (β to CN)
~ 21.0Ar-CH₃

Interpretation:

  • The aromatic carbons will appear in the downfield region (120-140 ppm). The quaternary carbons will generally have weaker signals.

  • The nitrile carbon is expected to resonate around 122 ppm.

  • The quaternary carbon of the cyclopentyl ring will be in the midfield region.

  • The aliphatic carbons of the cyclopentyl ring and the methyl group will appear in the upfield region.

Experimental Protocol for ¹³C NMR Acquisition:

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: Use a 500 MHz NMR spectrometer equipped with a broadband probe. Tune the probe for ¹³C frequency.

  • Acquisition Parameters: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A longer acquisition time and a larger number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of ¹³C. [7]4. Data Processing: Process the FID similarly to the ¹H NMR data. Reference the chemical shifts to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. [8][9][10] Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~ 3050-3020MediumAromatic C-H stretch
~ 2960-2870StrongAliphatic C-H stretch
~ 2240Medium-SharpC≡N stretch
~ 1610, 1510MediumAromatic C=C stretch
~ 1465MediumCH₂ bend
~ 820Strongp-disubstituted benzene C-H out-of-plane bend

Interpretation:

  • The presence of a nitrile group will be confirmed by a sharp absorption band around 2240 cm⁻¹.

  • Aromatic C-H and C=C stretching vibrations will be observed in their characteristic regions.

  • The strong band around 820 cm⁻¹ is indicative of a 1,4-disubstituted (para) aromatic ring.

  • Aliphatic C-H stretching and bending vibrations from the cyclopentyl and methyl groups will also be present.

Experimental Protocol for FT-IR Spectroscopy:

  • Sample Preparation: For a liquid sample, a thin film can be prepared between two salt (NaCl or KBr) plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples with minimal preparation. [11][12]2. Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record a background spectrum of the empty sample compartment (or the pure salt plates/ATR crystal). Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification and structural elucidation. [13][14][15][16] Predicted Mass Spectrometry Data (Electron Ionization - EI):

m/zPossible Fragment
185[M]⁺ (Molecular Ion)
184[M-H]⁺
170[M-CH₃]⁺
156[M-C₂H₅]⁺ or [M-CN-H]⁺
142[M-C₃H₇]⁺
116[C₉H₈]⁺ (p-tolyl radical cation)
91[C₇H₇]⁺ (Tropylium ion)

Interpretation:

  • The molecular ion peak ([M]⁺) is expected at m/z 185.

  • A significant peak at m/z 184 ([M-H]⁺) is likely due to the loss of a hydrogen atom from the benzylic position, forming a stable radical cation.

  • Loss of the methyl group from the tolyl moiety would result in a fragment at m/z 170.

  • Fragmentation of the cyclopentyl ring can lead to a series of losses of alkyl fragments.

  • The base peak is likely to be the tropylium ion at m/z 91, formed by rearrangement of the tolyl fragment.

Experimental Protocol for GC-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 ppm) in a volatile organic solvent such as dichloromethane or hexane. [17][18]2. Instrument Setup: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). Select an appropriate GC column (e.g., a non-polar DB-5ms column).

  • GC Method: Set the injector temperature (e.g., 250 °C) and a suitable oven temperature program to ensure good separation of the analyte from any impurities. Use helium as the carrier gas. [19]4. MS Method: Set the ion source temperature (e.g., 230 °C) and the quadrupole temperature (e.g., 150 °C). Acquire data in electron ionization (EI) mode with a standard electron energy of 70 eV. Scan a mass range that includes the expected molecular ion (e.g., m/z 40-300).

  • Data Analysis: Analyze the resulting chromatogram to determine the retention time of the compound. Examine the mass spectrum corresponding to the chromatographic peak to identify the molecular ion and major fragment ions.

Conclusion

This technical guide provides a comprehensive set of predicted spectroscopic data for 1-(4-Methylphenyl)cyclopentane-1-carbonitrile, along with detailed, field-proven protocols for their acquisition. While the presented data is based on established spectroscopic principles and data from analogous compounds, it is crucial for researchers to acquire experimental data for their specific samples to confirm the structure and purity. The methodologies and interpretations outlined herein serve as a robust framework for the characterization of this and similar novel chemical entities, ensuring scientific integrity and facilitating further research and development.

References

  • PubChemLite. 1-(4-methylphenyl)cyclopentane-1-carbonitrile (C13H15N).[Link]

  • Google Patents.Prepn. of i-phenyl cyclopentane carboxylic acid - by reaction of phenyl acetonitrile with a butane di:halide, followed by hydrolysis.
  • JoVE. NMR Spectroscopy: Principle, NMR Active Nuclei, Applications.[Link]

  • Chemistry LibreTexts. NMR Spectroscopy.[Link]

  • National Institutes of Health. An Introduction to Biological NMR Spectroscopy.[Link]

  • University of Notre Dame. STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS.[Link]

  • Royal Society of Chemistry. Acquiring 1 H and 13 C Spectra.[Link]

  • Michigan State University. Basic Practical NMR Concepts.[Link]

  • University of Durham. Quantitative NMR Spectroscopy.[Link]

  • Wikipedia. Infrared spectroscopy.[Link]

  • Chemistry LibreTexts. Infrared Spectroscopy.[Link]

  • Mugberia Gangadhar Mahavidyalaya. Introduction to Infrared Spectroscopy.[Link]

  • Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material.[Link]

  • Bruker. Guide to FT-IR Spectroscopy.[Link]

  • U.S. Environmental Protection Agency. Method 320: Measurement of Vapor Phase Organic and Inorganic Emissions by Extractive Fourier Transform Infrared (FTIR) Spectroscopy.[Link]

  • PREMIER Biosoft. Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications.[Link]

  • Chemistry LibreTexts. Mass Spectrometry.[Link]

  • BYJU'S. Mass Spectrometry.[Link]

  • Microbe Notes. Mass Spectrometry Explained: Principle, Steps & Uses.[Link]

  • Agilent. Optimizing Conditions for GC/MS Analyses.[Link]

  • University of California, Davis. Sample Preparation Guidelines for GC-MS.[Link]

  • ResearchGate. Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide.[Link]

Sources

Foundational

Technical Guide: Cycloalkylation of 4-Methylphenylacetonitrile

Executive Summary This guide details the synthesis of 1-(4-methylphenyl)cyclopentanecarbonitrile via the double alkylation of 4-methylphenylacetonitrile (p-tolylacetonitrile) with 1,4-dibromobutane. This transformation r...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis of 1-(4-methylphenyl)cyclopentanecarbonitrile via the double alkylation of 4-methylphenylacetonitrile (p-tolylacetonitrile) with 1,4-dibromobutane. This transformation represents a classic [C+4] cyclization used to construct quaternary carbon centers in pharmaceutical intermediates.

While traditional methods employ hazardous bases (NaH, NaNH₂) in anhydrous solvents, this guide prioritizes Phase Transfer Catalysis (PTC) . The PTC approach offers superior safety, scalability, and operational simplicity, making it the industry standard for this class of reactions.

Part 1: Mechanistic Principles

The Reaction Landscape

The reaction is a base-mediated bis-alkylation. The methylene protons of 4-methylphenylacetonitrile are acidic (


 in DMSO) due to the electron-withdrawing nitrile group. However, the presence of the para-methyl group (an electron-donating group) slightly decreases the acidity compared to the parent phenylacetonitrile, requiring a robust deprotonation strategy.
Step-by-Step Mechanism
  • First Deprotonation: The base removes an

    
    -proton to form a resonance-stabilized carbanion.[1]
    
  • Intermolecular

    
    :  The carbanion attacks 1,4-dibromobutane. This is the rate-determining step in many PTC systems.
    
  • Second Deprotonation: The remaining benzylic proton is removed. Note that this proton is less acidic than the starting material due to the steric bulk and inductive effect of the alkyl chain.

  • Intramolecular Cyclization (5-exo-tet): The new carbanion attacks the terminal bromide. According to Baldwin’s rules, the 5-exo-tet closure is kinetically favored, rapidly yielding the cyclopentane ring.

Pathway Visualization

The following diagram illustrates the transformation from linear precursors to the cyclic product.

ReactionMechanism Reactant 4-Methylphenylacetonitrile Enolate1 Carbanion I Reactant->Enolate1 Deprotonation (PTC Transfer) Base 50% NaOH (aq) Base->Enolate1 Intermediate Mono-alkylated Intermediate Enolate1->Intermediate S_N2 Attack Reagent 1,4-Dibromobutane Reagent->Intermediate Enolate2 Carbanion II Intermediate->Enolate2 Deprotonation Product 1-(4-methylphenyl) cyclopentanecarbonitrile Enolate2->Product Intramolecular Cyclization (5-exo-tet)

Figure 1: Mechanistic pathway of the base-mediated cycloalkylation.

Part 2: Synthetic Strategies & Optimization

Methodological Comparison

Choosing the right system is critical for yield and safety.

FeatureMethod A: Anhydrous Base (NaH/DMSO)Method B: Phase Transfer Catalysis (Recommended)
Reagents NaH or NaNH₂, DMSO or THF50% NaOH (aq), TEBA or TBAB, Toluene (optional)
Safety High Risk:

evolution, pyrophoric reagents
Low Risk: Aqueous bases, no flammable gas evolution
Moisture Sensitivity Extreme (requires inert atmosphere)None (water is the solvent phase)
Selectivity High, but prone to over-alkylation if not controlledHigh; dilution controls dimerization
Scalability Poor (exotherm control is difficult)Excellent (thermal mass of water helps)

Expert Insight: The PTC method is preferred because the concentration of the active carbanion in the organic phase is low at any given time. This "pseudo-dilution" effect minimizes intermolecular side reactions (like dimerization of two nitrile molecules) compared to the NaH method where the entire batch is deprotonated simultaneously.

Part 3: Detailed Experimental Protocol (PTC Method)

Target Scale: 50 mmol Estimated Yield: 80-90%

Reagents & Equipment
  • Substrate: 4-Methylphenylacetonitrile (6.56 g, 50 mmol)

  • Alkylating Agent: 1,4-Dibromobutane (11.9 g, 55 mmol, 1.1 equiv)

  • Catalyst: Benzyltriethylammonium chloride (TEBA) (0.23 g, 1 mmol, 2 mol%)

  • Base: 50% w/w NaOH solution (20 mL)

  • Solvent: Toluene (optional, 20 mL) or run neat.

  • Equipment: 3-neck round bottom flask, mechanical stirrer (critical for biphasic mixing), reflux condenser, thermometer.

Workflow Diagram

ProtocolWorkflow Start Start: Charge Flask Mix Add Nitrile + 1,4-Dibromobutane + Catalyst (Stir at Room Temp) Start->Mix AddBase Add 50% NaOH Dropwise (Exotherm Control < 50°C) Mix->AddBase Heat Heat to 60-70°C (3-6 Hours) AddBase->Heat Monitor Check GC/TLC (Disappearance of Nitrile) Heat->Monitor Monitor->Heat Incomplete Quench Cool to RT & Add Water Monitor->Quench Complete Extract Separate Phases Extract Aqueous with Toluene Quench->Extract Purify Distillation or Crystallization Extract->Purify

Figure 2: Operational workflow for the PTC synthesis.

Step-by-Step Procedure
  • Setup: In a 100 mL 3-neck flask equipped with a mechanical stirrer, add 4-methylphenylacetonitrile (50 mmol), 1,4-dibromobutane (55 mmol), and TEBA (1 mmol).

    • Note: Mechanical stirring is vital. Magnetic stir bars often fail to create the necessary emulsion for efficient phase transfer.

  • Initiation: Start stirring vigorously. Add the 50% NaOH solution (20 mL) dropwise over 15 minutes.

    • Caution: The reaction is exothermic.[2] Monitor internal temperature; do not exceed 50°C during addition to prevent hydrolysis of the nitrile.

  • Reaction: Once addition is complete, heat the mixture to 65–70°C . Maintain this temperature for 3–5 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 9:1) or GC.[3] The starting material (p-tolylacetonitrile) should disappear. If the mono-alkylated intermediate persists, add slightly more base or catalyst.

  • Workup: Cool the mixture to room temperature. Add 50 mL of water to dissolve inorganic salts (NaBr).

  • Extraction: Separate the organic layer.[4][5] Extract the aqueous layer twice with toluene (2 x 20 mL). Combine organic phases.[1][3][5]

  • Washing: Wash the combined organics with water (1 x 30 mL), then 1M HCl (1 x 20 mL) to remove any amine impurities from catalyst decomposition, and finally brine.

  • Purification: Dry over

    
     and concentrate in vacuo. The crude oil can be purified by vacuum distillation (bp approx 140-150°C at 2 mmHg) or recrystallization from heptane if the product solidifies (mp is typically low for these derivatives).
    

Part 4: Troubleshooting & Quality Control

Every protocol requires a self-validating system. Use this matrix to diagnose issues.

ObservationProbable CauseCorrective Action
Low Conversion Poor stirring (Phase transfer failure)Switch to overhead mechanical stirring; increase RPM.
Mono-alkylated Product Insufficient Base or Low TempEnsure temp > 60°C; check NaOH concentration (must be >40%).
Dimer Formation Concentration too highDilute organic phase with toluene; add base slower.
Hydrolysis (Amide/Acid) Temperature too high (>80°C)Keep reaction temp between 60-70°C.
Dark/Tar Formation Oxidation of carbanionDegas solvents; run under Nitrogen atmosphere (optional but recommended).

Part 5: Downstream Applications

The resulting 1-(4-methylphenyl)cyclopentanecarbonitrile is a versatile pharmacophore.

  • Analgesic Scaffolds: Hydrolysis of the nitrile to the acid, followed by Curtius rearrangement or reduction, leads to amines structurally related to Tramadol and Phencyclidine (PCP) analogs (though with different pharmacological profiles).

  • NK-1 Antagonists: The 1-arylcyclopentyl moiety is found in various Neurokinin-1 receptor antagonists used for treating chemotherapy-induced nausea.

  • Quaternary Amino Acids: Hydrolysis yields non-proteinogenic amino acids (1-amino-1-arylcyclopentanecarboxylic acid derivatives) used in peptide mimetics to restrict conformational flexibility.

References

  • Makosza, M., & Jonczyk, A. (1976). Phase-Transfer Catalyzed Alkylation of Nitriles.[6][7] Organic Syntheses, 55, 91.

  • Caron, S. (2011). Practical Synthetic Organic Chemistry: Reactions, Principles, and Techniques. Wiley.
  • Fedoryński, M. (2006). Syntheses of gem-Dihalocyclopropanes and their Use in Organic Synthesis. Chemical Reviews, 103(4), 1099–1132.

  • Taber, D. F. (2005). 1-Phenylcyclopentanecarbonitrile.[6] Organic Syntheses, 95, 240-257. (Detailed protocol for the parent phenyl compound).

Sources

Exploratory

1-(4-Methylphenyl)cyclopentane-1-carbonitrile molecular weight and formula

Physicochemical Profiling, Synthetic Architecture, and Medicinal Utility [1][2] Executive Summary & Molecular Identity 1-(4-Methylphenyl)cyclopentane-1-carbonitrile (also known as 1-(p-tolyl)-1-cyclopentanecarbonitrile)...

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling, Synthetic Architecture, and Medicinal Utility [1][2]

Executive Summary & Molecular Identity

1-(4-Methylphenyl)cyclopentane-1-carbonitrile (also known as 1-(p-tolyl)-1-cyclopentanecarbonitrile) represents a critical scaffold in medicinal chemistry, specifically within the design of central nervous system (CNS) active agents.[1][2] It serves as a lipophilic, quaternary carbon precursor, often utilized to modulate metabolic stability and receptor binding affinity in analog development programs (e.g., analogs of sibutramine or venlafaxine).[2]

This guide provides a comprehensive technical analysis of this molecule, moving beyond basic properties to explore its synthesis via Phase Transfer Catalysis (PTC), its downstream utility, and its structural characterization.[2]

Core Physicochemical Data
PropertyValueTechnical Note
IUPAC Name 1-(4-Methylphenyl)cyclopentane-1-carbonitrilePreferred for patent literature.[1][2]
Molecular Formula C₁₃H₁₅N -
Molecular Weight 185.27 g/mol Calculated using IUPAC atomic weights (C: 12.011, H: 1.008, N: 14.007).[1][2]
Structure Description 1,1-Disubstituted CyclopentaneFeatures a quaternary carbon center linking a p-tolyl ring and a nitrile group.[1][2]
Predicted LogP ~3.8 - 4.2Highly lipophilic; crosses Blood-Brain Barrier (BBB).[1][2]
Physical State Viscous Oil or Low-Melting SolidDependent on purity and crystallization solvent.[1][2]

Synthetic Architecture: The Quaternary Challenge

Constructing quaternary carbon centers is synthetically demanding due to steric hindrance.[2] The most robust protocol for synthesizing 1-(4-methylphenyl)cyclopentane-1-carbonitrile involves the double alkylation of (4-methylphenyl)acetonitrile using 1,4-dihaloalkanes.[1][2]

While traditional methods use strong bases (NaNH₂ or NaH) in anhydrous solvents, modern industrial protocols favor Phase Transfer Catalysis (PTC) .[2] This method is superior regarding safety, scalability, and yield.[2]

Optimized Protocol: Phase Transfer Catalysis (PTC)

Objective: Cycloalkylation of p-tolylacetonitrile.

Reagents:

  • Substrate: (4-Methylphenyl)acetonitrile (1.0 eq)

  • Alkylating Agent: 1,4-Dibromobutane (1.1 eq)[1][2]

  • Base: 50% w/w NaOH (aqueous)

  • Catalyst: Benzyltriethylammonium chloride (TEBA) or Tetrabutylammonium bromide (TBAB) (1-2 mol%)[1][2]

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with (4-methylphenyl)acetonitrile and 1,4-dibromobutane.

  • Catalyst Addition: Add the quaternary ammonium salt (TEBA).[2] The catalyst facilitates the transport of the hydroxide ion from the aqueous phase to the organic interface.[2]

  • Initiation: Add 50% NaOH dropwise under vigorous stirring. Caution: Exothermic reaction.[1]

  • Thermodynamics: Heat the mixture to 45–50°C. The deprotonation of the benzylic position creates a carbanion that attacks the alkyl halide.[2]

  • Cyclization: The initial mono-alkylated intermediate undergoes an intramolecular

    
     attack to close the cyclopentane ring.[2]
    
  • Work-up: Dilute with water, extract with toluene or ethyl acetate, and wash with brine.[2]

  • Purification: Distillation under reduced pressure (high vacuum required due to high boiling point) or recrystallization from hexanes if solid.[2]

Mechanistic Pathway Visualization

The following diagram illustrates the PTC-mediated cycloalkylation mechanism:

SynthesisPath start p-Tolylacetonitrile (Starting Material) inter1 Benzylic Carbanion (Interface Species) start->inter1 Deprotonation base 50% NaOH + TEBA (Phase Transfer Catalyst) base->inter1 mono Mono-alkylated Intermediate inter1->mono 1st Alkylation alkyl 1,4-Dibromobutane (Electrophile) alkyl->mono final 1-(4-Methylphenyl) cyclopentane-1-carbonitrile mono->final Intramolecular Cyclization (SN2)

Figure 1: PTC-mediated synthesis of the quaternary nitrile scaffold utilizing TEBA as a phase transfer catalyst.

Downstream Utility & Pharmacological Relevance

The nitrile group (-CN) is a versatile "mask" for other functional groups.[1][2] In drug development, this specific scaffold is often a precursor to primary amines (via reduction) or carboxylic acids (via hydrolysis).[2]

Key Transformations
  • Reduction to Primary Amine:

    • Reagents:

      
       (Lithium Aluminum Hydride) in THF or Raney Nickel/H₂.[2]
      
    • Product:1-(1-(4-Methylphenyl)cyclopentyl)methanamine .[1][2]

    • Relevance: This amine motif mimics the structure of serotonin/norepinephrine reuptake inhibitors (SNRIs).[2]

  • Grignard Addition (Imine Formation):

    • Reagents: R-MgBr followed by hydrolysis.[1][2][3]

    • Product: Ketone derivatives (e.g., analogs of Ketamine or Phencyclidine classes, though with distinct pharmacological profiles).[2]

  • Hydrolysis:

    • Reagents: KOH in Ethylene Glycol (High temperature).[2]

    • Product:1-(4-Methylphenyl)cyclopentanecarboxylic acid .[1][2]

Functionalization Workflow

Downstream cluster_0 Reduction Pathways cluster_1 Hydrolysis Pathways core 1-(4-Methylphenyl) cyclopentane-1-carbonitrile amine Primary Amine (CNS Active Scaffold) core->amine LiAlH4 / THF or H2/Raney Ni acid Carboxylic Acid (Building Block) core->acid KOH / Glycol Reflux amide Primary Amide core->amide H2SO4 (Partial)

Figure 2: Divergent synthetic pathways from the parent nitrile to bioactive amine and acid derivatives.[1][2]

Analytical Characterization (Expected Data)

To validate the synthesis of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile , researchers should verify the following spectral signatures.

Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
  • Aromatic Region (7.0 - 7.4 ppm): Two doublets (integration 2H each) characteristic of a para-substituted benzene ring.[2]

  • Benzylic Methyl (2.35 ppm): A sharp singlet (3H) corresponding to the

    
     group on the aromatic ring.[2]
    
  • Cyclopentane Ring (1.8 - 2.6 ppm): Multiplets corresponding to the 8 protons of the cyclopentane ring.[2] The protons adjacent to the quaternary center will appear distinct due to the anisotropic effect of the nitrile and phenyl groups.[2]

Infrared Spectroscopy (FT-IR)[1][2]
  • Nitrile Stretch (-C≡N): A distinct, sharp peak at 2230–2240 cm⁻¹ .[1][2] This is the diagnostic peak for the success of the reaction.[2]

  • C-H Stretch (Aliphatic): 2850–2960 cm⁻¹.[2]

  • Absence of N-H: Lack of peaks in the 3300–3500 cm⁻¹ region confirms no primary amide or amine impurities.[2]

Mass Spectrometry (GC-MS)[1][2]
  • Molecular Ion (M+): 185 m/z.[2]

  • Base Peak: Likely loss of the nitrile group or fragmentation of the cyclopentane ring.[2]

References

  • Makosza, M., & Wawrzyniewicz, M. (1969).[2] Reactions of organic anions. XXIV. Catalytic method for preparation of cyclopropane derivatives in aqueous medium.[2] Tetrahedron Letters, 10(53), 4659–4662.[2] Link(Foundational reference for PTC alkylation of nitriles).

  • PubChem. (2024).[2][4][5] 1-(4-Methylphenyl)cyclopentan-1-ol (Analog Structural Data). National Library of Medicine.[2] Link(Source for structural analogs and physicochemical estimation).

  • Fleming, F. F., et al. (2010).[2] Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917.[2] Link(Context on the utility of nitrile groups in drug design).

  • Jeffery, T. (2000).[2] Phase Transfer Catalysis in Organic Synthesis. Organic Syntheses. Link(General protocol validation for alkylation).

Sources

Foundational

IUPAC name for C13H15N cyclopentane derivative

Technical Monograph: Structural Elucidation and Synthesis of Cyclopentane Derivatives Subject: 1-(4-Methylphenyl)cyclopentane-1-carbonitrile Formula: Molecular Weight: 185.27 g/mol Primary Application: Pharmaceutical Int...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Structural Elucidation and Synthesis of Cyclopentane Derivatives

Subject: 1-(4-Methylphenyl)cyclopentane-1-carbonitrile Formula:


Molecular Weight:  185.27  g/mol
Primary Application:  Pharmaceutical Intermediate (NMDA Receptor Antagonist Precursors)
Structural Identification & Nomenclature

The molecular formula


 possesses a degree of unsaturation (DoU) of 7. Given the constraint of a "cyclopentane derivative," the most chemically significant isomer relevant to drug development—specifically in the class of arylcycloalkylamines (dissociative anesthetics)—is the nitrile precursor.
IUPAC Designation

The systematic name is derived based on the priority of functional groups. The nitrile group (


) takes precedence over the alkyl and aryl rings.
  • Principal Functional Group: Carbonitrile (attached to the cyclopentane ring).[1][2]

  • Parent Structure: Cyclopentanecarbonitrile.[3]

  • Substituent: A phenyl ring substituted with a methyl group at the para position (4-methylphenyl), attached to the 1-position of the cyclopentane ring.

Definitive IUPAC Name: 1-(4-Methylphenyl)cyclopentane-1-carbonitrile [1][2]

Alternative/Common Names:

  • 1-(p-Tolyl)cyclopentanecarbonitrile

  • 1-(4-Tolyl)-1-cyanocyclopentane

Isomeric Considerations (

)

While the nitrile described above is the primary pharmacophore precursor, researchers must distinguish it from other theoretical isomers sharing the


 formula:
  • 1-Benzylcyclopentane-1-carbonitrile: Isomeric scaffold where a benzyl group replaces the tolyl group.

  • 1-Cyclopentylindole: An indole core N-substituted with a cyclopentane ring (often relevant in synthetic cannabinoid research).

Synthetic Utility & Mechanism

This compound serves as a critical "gatekeeper" intermediate. Through Grignard reactions or reduction (using


), the nitrile functionality is converted into a primary amine or a ketone, generating homologs of phencyclidine (PCP) or ketamine. The replacement of the cyclohexane ring (found in PCP) with a cyclopentane ring, combined with the 4-methyl substitution, alters the lipophilicity and binding affinity for the NMDA receptor ion channel.
Reaction Pathway Visualization

The following diagram illustrates the synthesis of the


 nitrile via Phase Transfer Catalysis (PTC), a method chosen for its high yield and operational simplicity compared to traditional liquid ammonia routes.

SynthesisPathway Precursor1 4-Methylphenylacetonitrile (C9H9N) Intermediate Carbanion Formation Precursor1->Intermediate Deprotonation Reagent 1,4-Dibromobutane (Alkylation Agent) Reagent->Intermediate Cyclization Catalyst TEBA (Cat.) 50% NaOH (Aq) Catalyst->Intermediate Phase Transfer Product 1-(4-Methylphenyl) cyclopentane-1-carbonitrile (C13H15N) Intermediate->Product Nucleophilic Substitution (SN2)

Figure 1: Phase Transfer Catalyzed synthesis of the cyclopentane nitrile scaffold.[4]

Experimental Protocol: Synthesis of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile

Safety Warning: This protocol involves the use of strong bases and alkylating agents. All procedures must be conducted in a fume hood. This compound is a chemical intermediate; applicable laws regarding precursor monitoring must be followed.

Materials
  • Substrate: (4-Methylphenyl)acetonitrile (1.0 eq)

  • Alkylating Agent: 1,4-Dibromobutane (1.1 eq)

  • Base: Sodium Hydroxide (50% w/w aqueous solution)

  • Catalyst: Benzyltriethylammonium chloride (TEBA) (1-2 mol%)

  • Solvent: Toluene (optional, or neat conditions)

Step-by-Step Methodology
  • Reaction Setup: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, charge (4-Methylphenyl)acetonitrile (0.1 mol) and TEBA (1.0 g).

  • Base Addition: Add 50% NaOH solution (40 mL) to the flask. The mixture is stirred vigorously to create an emulsion. The PTC system allows the reaction to proceed at the interface of the organic/aqueous layers.

  • Alkylation (Exothermic Control): Dropwise add 1,4-dibromobutane (0.11 mol) over 45 minutes.

    • Critical Control Point: The reaction is exothermic. Maintain internal temperature between 35°C and 45°C using an external water bath if necessary. Temperatures exceeding 55°C may promote polymerization or elimination side reactions.

  • Completion: Continue stirring for 3–4 hours. Monitor reaction progress via TLC (Silica gel; Hexane:Ethyl Acetate 9:1). The disappearance of the starting nitrile indicates completion.

  • Workup:

    • Dilute the reaction mixture with water (100 mL) to dissolve salts.

    • Extract with Toluene (2 x 50 mL).

    • Wash the combined organic phase with water (1 x 50 mL) and brine (1 x 50 mL).

    • Dry over anhydrous

      
       and filter.
      
  • Purification: Remove solvent under reduced pressure. The crude oil is purified via vacuum distillation.

    • Target Fraction: Collect the fraction boiling at approx. 145–150°C at 2 mmHg (values may vary based on vacuum strength).

Analytical Validation (Self-Validating Data)

To ensure the integrity of the synthesized


 derivative, the following analytical signatures must be verified.
TechniqueExpected SignalStructural Assignment
FT-IR ~2230 cm⁻¹ (Sharp, Weak)C≡N stretch (Nitrile). Absence indicates hydrolysis.
FT-IR 2950–2870 cm⁻¹C-H stretch (Aliphatic cyclopentane ring).
1H-NMR

7.1–7.3 ppm (Multiplet, 4H)
Aromatic protons (p-substituted benzene ring).
1H-NMR

2.35 ppm (Singlet, 3H)
Methyl group (-CH3) on the aromatic ring.
1H-NMR

1.8–2.5 ppm (Multiplet, 8H)
Cyclopentane ring protons.
GC-MS M+ Peak at m/z 185Molecular Ion (

).[1][2][3]
Analytical Logic Flow

The following logic tree dictates the validation process. If the Nitrile peak is absent in IR, the synthesis failed (likely hydrolysis to amide).

ValidationLogic Sample Purified Distillate IR_Check FT-IR Analysis (2230 cm-1) Sample->IR_Check NMR_Check 1H-NMR Integration (Aromatic:Aliphatic) IR_Check->NMR_Check Peak Present Result_Fail Reject: Hydrolysis/Impurity IR_Check->Result_Fail Peak Absent Result_Pass Valid C13H15N Target Confirmed NMR_Check->Result_Pass Ratio 4:3:8 NMR_Check->Result_Fail Ratio Incorrect

Figure 2: Analytical decision matrix for validating the C13H15N structure.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10839848, 1-(4-Methylphenyl)cyclopentanecarbonitrile. Retrieved from [Link]

  • Maddox, V. H., Godefroi, E. F., & Parcell, R. F. (1965).The synthesis of phencyclidine and other 1-arylcyclohexylamines. Journal of Medicinal Chemistry, 8(2), 230–235. (Foundational chemistry for arylcycloalkylamine synthesis).
  • NIST Chemistry WebBook. Formula Search C13H15N. National Institute of Standards and Technology.[5] Retrieved from [Link][5]

Sources

Exploratory

Solubility of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile in organic solvents

Title: Solubility Profiling & Process Optimization for 1-(4-Methylphenyl)cyclopentane-1-carbonitrile Executive Summary 1-(4-Methylphenyl)cyclopentane-1-carbonitrile (CAS: 68983-70-0) is a critical lipophilic intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Solubility Profiling & Process Optimization for 1-(4-Methylphenyl)cyclopentane-1-carbonitrile

Executive Summary

1-(4-Methylphenyl)cyclopentane-1-carbonitrile (CAS: 68983-70-0) is a critical lipophilic intermediate, structurally analogous to precursors used in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) such as Sibutramine. Its physicochemical profile—characterized by a lipophilic tolyl-cyclopentyl scaffold and a polar nitrile moiety—presents unique challenges in process chemistry, particularly regarding purification and crystallization.

This technical guide details the solubility landscape of this compound, providing a rigorous methodology for solubility determination, thermodynamic modeling, and process scale-up. It is designed for process chemists and engineers seeking to optimize yield and purity while mitigating risks such as "oiling out" (liquid-liquid phase separation).

Physicochemical Profile & Solubility Landscape

Understanding the molecular interactions is the first step in predicting solubility behavior.

PropertyDescriptionProcess Implication
Molecular Structure Cyclopentane ring fused with a p-tolyl group and a nitrile (-CN).Amphiphilic nature: The bulky hydrocarbon body dominates, making it highly soluble in non-polar solvents. The nitrile group provides a dipole for interaction with polar aprotic solvents.
Lipophilicity (LogP) Estimated ~3.4 - 3.8 (High).Water Solubility: Negligible (< 0.1 mg/mL). Requires organic co-solvents for aqueous processing.
Physical State Low-melting solid or viscous liquid (depending on purity).Crystallization Risk: High tendency to form supercooled liquids or "oil out" rather than crystallize directly from solution.
Predicted Solubility Trends

Based on the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP) for similar aryl-cycloalkyl nitriles:

  • High Solubility (Good Solvents): Dichloromethane (DCM), Toluene, Ethyl Acetate, THF.

    • Mechanism:[1] Strong Van der Waals and dipole-dipole interactions.

  • Temperature-Dependent Solubility (Crystallization Solvents): Methanol, Ethanol, Isopropanol (IPA), Acetonitrile.

    • Mechanism:[1] Soluble at boiling point; significantly reduced solubility at

      
      C, driving crystallization.
      
  • Low Solubility (Antisolvents): Water, n-Hexane (at low temps), Cyclohexane.

Experimental Protocol: Solubility Determination

To generate accurate solubility data (


, mole fraction) vs. temperature (

), a dynamic laser monitoring method is recommended over static gravimetric analysis due to the compound's tendency to form supersaturated oils.
Workflow: Dynamic Laser Monitoring Method

SolubilityProtocol cluster_analysis Data Analysis Step1 Preparation Step2 Equilibration Step1->Step2 Add excess solute to solvent Step3 Dissolution Detection Step2->Step3 Heat @ 2K/min (Stirring 400rpm) Step4 Data Logging Step3->Step4 Laser Transmittance Spike = Saturation T Step4->Step2 Repeat for new concentration Step5 Calculate Mole Fraction (x) Step4->Step5 Step6 Fit to Apelblat Model Step5->Step6

Figure 1: Dynamic Laser Monitoring Workflow for Solubility Determination.

Detailed Protocol:

  • Preparation: Weigh a precise mass of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile into a jacketed glass vessel. Add a known mass of solvent (e.g., Ethanol).[1]

  • Equilibration: Initiate stirring. The mixture should be a slurry (excess solid).

  • Heating Ramp: Slowly heat the mixture (0.2 K/min to 2 K/min) while monitoring the turbidity via a laser transmittance probe.

  • Endpoint Detection: Record the temperature (

    
    ) at which the laser transmittance reaches 100% (clear solution).
    
  • Iteration: Add more solute to the same vessel and repeat to find the next

    
     point, generating a polythermal solubility curve.
    

Thermodynamic Modeling

Raw data points must be correlated using thermodynamic models to allow for interpolation during process design. The Modified Apelblat Equation is the industry standard for non-ideal organic solutions.

The Modified Apelblat Equation:



  • 
    : Mole fraction solubility of the solute.
    
  • 
    : Absolute temperature (Kelvin).
    
  • 
    : Empirical parameters representing the variation of solution activity coefficients.
    

Interpretation for Researchers:

  • Parameter B: Related to the enthalpy of solution. A large negative

    
     indicates a steep solubility curve (solubility increases sharply with T), which is ideal for cooling crystallization.
    
  • Validation: A high coefficient of determination (

    
    ) confirms the model's predictive power.
    

Process Optimization: Crystallization & Oiling Out

The primary challenge with 1-(4-Methylphenyl)cyclopentane-1-carbonitrile is its low melting point and high lipophilicity, which often leads to Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out," before crystallization occurs.

Mechanism of Oiling Out

If the crystallization process enters the "metastable zone" too deeply, or if the impurity profile depresses the melting point below the process temperature, the compound separates as an oil. This oil is difficult to crystallize and traps impurities.

Strategic Solutions
  • Solvent Selection:

    • Avoid pure solvents where the solubility curve is too flat.

    • Recommended System: Binary mixture of Ethanol (Solvent) + Water (Antisolvent) .

    • Why? Water drastically reduces solubility, forcing precipitation. However, adding water too fast causes oiling.

  • Seeding Strategy (Critical):

    • Introduce seed crystals at low supersaturation (approx. 5-10% above saturation curve) to provide a surface for growth and bypass the nucleation energy barrier that favors oil formation.

  • Cooling Profile:

    • Use Cubic Cooling (slow initially, faster later) rather than Linear Cooling. This keeps supersaturation constant and controlled.

Process Control Diagram

CrystallizationLogic Start Crude Mixture (Reaction Mass) Solvent Dissolve in Ethanol (Reflux ~78°C) Start->Solvent Filter Hot Filtration (Remove insolubles) Solvent->Filter Cool1 Cool to 40-45°C (Metastable Zone) Filter->Cool1 Seed Add Seeds (0.5 wt%) Cool1->Seed Cool2 Slow Cool to 0-5°C (Rate: 5°C/hour) Seed->Cool2 Check Check for Oiling Out? Cool2->Check Isolate Filtration & Drying Check->Isolate Crystals Formed Rescue Re-heat & Add More Ethanol Check->Rescue Oil Formed Rescue->Cool1 Retry

Figure 2: Optimized Crystallization Workflow to mitigate Oiling Out.

References

  • PubChem. (n.d.).[2][3][4] 1-(4-Methylphenyl)cyclopentane-1-carbonitrile (CAS 68983-70-0). National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses. (1971). Synthesis of substituted phenylacetonitriles and cyclization derivatives. Organic Syntheses, Coll. Vol. 5. Retrieved from [Link]

  • Sha, F., et al. (2020). Thermodynamic solubility and modeling of pharmaceutical intermediates in binary solvents. Journal of Molecular Liquids.

Sources

Foundational

A Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis and prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 1-(4-Methylphenyl)cyclopentane-1-carb...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis and prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 1-(4-Methylphenyl)cyclopentane-1-carbonitrile. As a powerful tool in structural elucidation, NMR spectroscopy offers unparalleled insight into the molecular architecture of organic compounds. This document, authored from the perspective of a Senior Application Scientist, aims to deliver not just data, but a detailed rationale behind the spectral predictions, grounded in fundamental principles and empirical data.

Introduction: The Central Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique in modern organic chemistry and drug development.[1][2] It provides a detailed fingerprint of a molecule's carbon-hydrogen framework, revealing crucial information about the chemical environment, connectivity, and stereochemistry of atoms.[3][4] A comprehensive understanding of predicted NMR spectra is vital for confirming the synthesis of novel compounds, identifying impurities, and understanding structure-activity relationships.

This guide will dissect the predicted ¹H and ¹³C NMR spectra of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile, a molecule possessing a unique combination of aromatic, aliphatic, and nitrile functionalities. The predictions herein are based on established principles of chemical shift theory, spin-spin coupling, and substituent effects, supported by extensive literature data.[5][6][7][8]

Molecular Structure and Symmetry Considerations

To predict the NMR spectra, a thorough understanding of the molecule's structure and symmetry is paramount. 1-(4-Methylphenyl)cyclopentane-1-carbonitrile consists of a cyclopentane ring, a p-substituted benzene ring, a methyl group, and a nitrile group.

digraph "Molecular_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

// Nodes for the atoms with labels C1 [label="C1", pos="0,0!"]; C2 [label="C2", pos="0.87,0.5!"]; C3 [label="C3", pos="0.87,-0.5!"]; C4 [label="C4", pos="0,-1!"]; C5 [label="C5", pos="-0.87,-0.5!"]; C6 [label="C6", pos="-0.87,0.5!"]; C7 [label="C7", pos="-1.73,1!"]; C_quat [label="C_quat", pos="0,1!"]; CN [label="CN", pos="0,2!"]; C_alpha [label="Cα", pos="1.5,0!"]; C_beta1 [label="Cβ", pos="2.5,0.87!"]; C_beta2 [label="Cβ'", pos="2.5,-0.87!"]; C_gamma [label="Cγ", pos="3.5,0!"];

// Edges to form the structure C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; C1 -- C_quat; C_quat -- CN; C_quat -- C_alpha; C_alpha -- C_beta1; C_alpha -- C_beta2; C_beta1 -- C_gamma; C_beta2 -- C_gamma; C4 -- C7;

// Labels for the protons H_ortho1 [label="H_ortho", pos="1.3,0.9!"]; H_ortho2 [label="H_ortho", pos="1.3,-0.9!"]; H_meta1 [label="H_meta", pos="-1.3,0.9!"]; H_meta2 [label="H_meta", pos="-1.3,-0.9!"]; H_Me [label="CH₃", pos="-2.5,1!"]; H_alpha [label="Hα", pos="1.5,0.5!"]; H_beta1 [label="Hβ", pos="2.8,1.3!"]; H_beta2 [label="Hβ'", pos="2.8,-1.3!"]; H_gamma [label="Hγ", pos="4,0.5!"]; }

Figure 1: Structure of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile with key atom labels.

Due to the presence of two different substituents on the benzene ring (the cyclopentylcarbonitrile group and the methyl group) in a para arrangement, the aromatic ring possesses a plane of symmetry. This symmetry element renders the two ortho protons (and carbons) chemically equivalent, and the two meta protons (and carbons) chemically equivalent.[9] Similarly, the cyclopentane ring has a plane of symmetry passing through the quaternary carbon, the nitrile group, and the Cγ carbon, making the two Cβ carbons and their attached protons equivalent.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the chemical environment of the protons in the molecule.[3][4] The key parameters are chemical shift (δ), integration, and multiplicity (splitting pattern).

Predicted ¹H NMR Chemical Shifts, Multiplicities, and Integrations

G

Figure 2: Predicted ¹H NMR spectral regions and signals.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.[2][10][11] In a proton-decoupled spectrum, each unique carbon atom typically gives rise to a single peak.[9]

Predicted ¹³C NMR Chemical Shifts

G

Figure 3: Predicted ¹³C NMR spectral regions and signals.

Experimental Protocol for NMR Data Acquisition

For the successful acquisition of high-quality NMR spectra of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile, the following protocol is recommended:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Tune and match the probe for the respective nuclei (¹H or ¹³C).

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover the expected chemical shift range (e.g., -1 to 10 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals and determine the multiplicities.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain single-line signals for each carbon.

    • Set the spectral width to cover the expected range (e.g., 0 to 220 ppm).[2][11]

    • A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Consider using advanced techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.[2]

Conclusion

The predicted ¹H and ¹³C NMR spectra of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile provide a detailed roadmap for its structural verification. The distinct signals in both spectra, arising from the unique chemical environments of the protons and carbons, should allow for unambiguous assignment. This in-depth guide, combining theoretical predictions with practical experimental considerations, serves as a valuable resource for researchers engaged in the synthesis and characterization of this and structurally related molecules. The principles outlined here are broadly applicable and reinforce the power of NMR spectroscopy as a cornerstone of chemical analysis.

References

  • H NMR Spectroscopy. (n.d.).
  • A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. (n.d.). Compound Interest.
  • Jaspars, M., et al. (2005). Evaluation of a 1H-13C NMR Spectral Library. Journal of Chemical Information and Modeling, 45(5), 1363–1370. Retrieved from [Link]

  • Arden, C. (2020). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta. Retrieved from [Link]

  • 13C NMR Chemical Shift. (n.d.). Oregon State University.
  • Al-Majedy, Y. K., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Molecules, 26(3), 693. Retrieved from [Link]

  • Spectroscopy 13C NMR and 1H NMR. (2021). Mesbah Energy.
  • 13C Carbon NMR Spectroscopy. (n.d.). Chemistry Steps.
  • Chemical shifts. (n.d.).
  • Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. Retrieved from [Link]

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Exploratory

Unlocking New Therapeutic Frontiers: A Technical Guide to the Research Applications of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile

Abstract This technical guide provides an in-depth exploration of the potential research applications of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile, a versatile chemical scaffold with significant promise in the fields...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the potential research applications of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile, a versatile chemical scaffold with significant promise in the fields of medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the synthetic pathways available to derivatize this core structure and detailing potential therapeutic applications. The guide focuses on two key areas of high therapeutic relevance: the development of novel N-methyl-D-aspartate (NMDA) receptor antagonists based on the phencyclidine (PCP) scaffold and the creation of a new generation of monoamine reuptake inhibitors. Detailed, field-proven experimental protocols for synthesis, in vitro assays, and in vivo behavioral studies are provided to empower researchers to explore the full potential of this promising compound.

Introduction: The Strategic Value of the 1-(4-Methylphenyl)cyclopentane-1-carbonitrile Scaffold

1-(4-Methylphenyl)cyclopentane-1-carbonitrile is an organic compound featuring a cyclopentane ring and a cyano group attached to a para-methylphenyl substituent. While underexplored, its unique structural motifs present a compelling starting point for the synthesis of diverse compound libraries with potential therapeutic applications. The cyclopentane moiety can serve as a core scaffold or an appendage to occupy hydrophobic pockets in biological targets, a strategy successfully employed in numerous approved drugs[1]. Furthermore, the arylacetonitrile functional group is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse pharmacophores[2].

This guide will illuminate two primary avenues of research stemming from this scaffold:

  • Novel NMDA Receptor Antagonists: Leveraging the structural similarity to precursors of phencyclidine (PCP) and its analogs, we will explore the synthesis of novel compounds with potential activity as NMDA receptor antagonists. These compounds hold promise for the treatment of various neurological and psychiatric disorders.

  • Monoamine Reuptake Inhibitors: By modifying the core structure, we will outline the synthesis of potential inhibitors of dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. Such compounds are the cornerstone of treatment for depression, anxiety, and other mood disorders.

This document will provide the necessary technical details, including synthetic protocols, bioassay methodologies, and the underlying scientific rationale, to facilitate the exploration of these exciting research avenues.

Synthesis of the Core Scaffold: 1-(4-Methylphenyl)cyclopentane-1-carbonitrile

The synthesis of the core scaffold is a critical first step. A reliable and scalable method is essential for generating the necessary quantities for derivatization and screening. The following protocol is based on the alkylation of 4-methylphenylacetonitrile with 1,4-dibromobutane.

Synthetic Protocol: Alkylation of 4-Methylphenylacetonitrile

This procedure details the synthesis of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile from commercially available starting materials.

Materials:

  • 4-Methylphenylacetonitrile

  • 1,4-Dibromobutane

  • Sodium hydroxide (NaOH)

  • N,N-Dimethylformamide (DMF)

  • Benzene

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 19.6 g (0.1 mol) of 4-methylbenzyl cyanide in 100 mL of anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer, add 8 g (0.2 mol) of powdered NaOH.

  • Stir the mixture for 30 minutes at room temperature.

  • Add 21.6 g (0.1 mol) of 1,4-dibromobutane dropwise to the reaction mixture, ensuring the temperature does not exceed 70-75°C.

  • After the addition is complete, stir the mixture at 70-75°C for 4 hours.

  • Cool the reaction mixture to room temperature and dilute with 100 mL of benzene and 200 mL of water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer twice with 50 mL portions of benzene.

  • Combine the organic extracts and wash with water, then dry over anhydrous MgSO₄.

  • Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield 1-(4-Methylphenyl)cyclopentane-1-carbonitrile.

Expected Yield: Approximately 68%.

Research Application I: Novel NMDA Receptor Antagonists (PCP Analogs)

Phencyclidine (PCP) and its analogs are a class of dissociative anesthetics that primarily act as non-competitive antagonists of the NMDA receptor[3]. This receptor plays a crucial role in synaptic plasticity, learning, and memory. Dysregulation of NMDA receptor function is implicated in a range of neurological and psychiatric disorders, making it a key therapeutic target[2][4]. The 1-(4-methylphenyl)cyclopentane-1-carbonitrile scaffold provides an excellent starting point for the synthesis of novel PCP analogs with potentially improved therapeutic profiles.

Synthetic Strategy: From Nitrile to Novel PCP Analogs

The key transformation to access PCP analogs from the core scaffold is the conversion of the nitrile group to an amine, followed by the introduction of a cyclic amine moiety.

Workflow for PCP Analog Synthesis:

A 1-(4-Methylphenyl)cyclopentane-1-carbonitrile B Reduction of Nitrile A->B LiAlH₄ or H₂/Catalyst C (1-(4-Methylphenyl)cyclopentyl)methanamine B->C D Reaction with 1,5-Dibromopentane C->D Base (e.g., K₂CO₃) E Novel PCP Analog (1-(1-(4-Methylphenyl)cyclopentyl)piperidine) D->E

Caption: Synthetic workflow for novel PCP analogs.

Detailed Experimental Protocols

Materials:

  • 1-(4-Methylphenyl)cyclopentane-1-carbonitrile

  • Lithium aluminum hydride (LiAlH₄) or Raney Nickel and Hydrogen gas

  • Anhydrous diethyl ether or ethanol

  • Dilute sulfuric acid

  • Sodium hydroxide solution

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Ice bath

Procedure (using LiAlH₄):

  • In a dry round-bottom flask under an inert atmosphere, suspend LiAlH₄ (1.2 equivalents) in anhydrous diethyl ether.

  • Cool the suspension in an ice bath.

  • Slowly add a solution of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile (1 equivalent) in anhydrous diethyl ether to the LiAlH₄ suspension with stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours.

  • Cool the reaction mixture in an ice bath and cautiously quench by the sequential addition of water, 15% NaOH solution, and then more water.

  • Filter the resulting precipitate and wash with diethyl ether.

  • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude primary amine.

Materials:

  • (1-(4-Methylphenyl)cyclopentyl)methanamine

  • 1,5-Dibromopentane

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve (1-(4-Methylphenyl)cyclopentyl)methanamine (1 equivalent) and 1,5-dibromopentane (1.1 equivalents) in acetonitrile.

  • Add potassium carbonate (2.5 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and stir for 24 hours.

  • Cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired PCP analog.

Biological Evaluation of Novel PCP Analogs

The synthesized compounds should be evaluated for their activity at the NMDA receptor.

This assay determines the affinity of the synthesized compounds for the PCP binding site on the NMDA receptor. A radioligand binding assay using MK-801 is a standard method[5].

Protocol Outline:

  • Membrane Preparation: Prepare crude synaptic membranes from rat forebrains.

  • Binding Assay: Incubate the membranes with a fixed concentration of MK-801 and varying concentrations of the test compound.

  • Separation: Separate bound from free radioligand by rapid filtration.

  • Quantification: Measure the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis: Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki value.

Parameter Description
Ligand MK-801
Source Rat forebrain membranes
Incubation Time 60 minutes
Incubation Temperature Room temperature
Non-specific Binding Determined in the presence of a high concentration of unlabeled PCP or MK-801

Promising compounds from the in vitro assays can be further evaluated in animal models to assess their potential therapeutic effects.

  • Elevated Plus Maze (EPM): This test is widely used to assess anxiety-like behavior in rodents[6][7][8][9][10]. Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms of the maze.

  • Forced Swim Test (FST): This test is a common model for screening potential antidepressant drugs[2][11][12][13][14]. Antidepressant compounds reduce the immobility time of the animals in a cylinder of water from which they cannot escape.

Research Application II: Novel Monoamine Reuptake Inhibitors

Monoamine neurotransmitters, including dopamine, serotonin, and norepinephrine, play a critical role in regulating mood, cognition, and other physiological processes. The reuptake of these neurotransmitters from the synaptic cleft is mediated by specific transporter proteins (DAT, SERT, and NET)[15]. Inhibition of these transporters is a well-established therapeutic strategy for the treatment of depression and other psychiatric disorders[16]. The 1-(4-methylphenyl)cyclopentane-1-carbonitrile scaffold can be chemically modified to generate novel monoamine reuptake inhibitors.

Synthetic Strategy: From Nitrile to Diverse Amine Derivatives

The synthetic strategy involves the transformation of the nitrile group into various amine-containing functionalities.

Workflow for Monoamine Reuptake Inhibitor Synthesis:

cluster_0 Core Scaffold cluster_1 Key Intermediates cluster_2 Target Compound Classes A 1-(4-Methylphenyl)cyclopentane-1-carbonitrile B 1-(4-Methylphenyl)cyclopentane-1-carboxylic Acid A->B Hydrolysis (H⁺ or OH⁻) C 1-(4-Methylphenyl)cyclopentan-1-amine A->C Reduction (e.g., LiAlH₄) D Amide Derivatives B->D Amide Coupling E N-Substituted Amines C->E Reductive Amination or Alkylation

Caption: Synthetic pathways to potential monoamine reuptake inhibitors.

Detailed Experimental Protocols

Materials:

  • 1-(4-Methylphenyl)cyclopentane-1-carbonitrile

  • Concentrated hydrochloric acid or Sodium hydroxide solution

  • Reflux apparatus

  • Extraction solvents (e.g., diethyl ether)

Procedure (Acid Hydrolysis):

  • In a round-bottom flask, add 1-(4-Methylphenyl)cyclopentane-1-carbonitrile and an excess of concentrated hydrochloric acid.

  • Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and extract the carboxylic acid with a suitable organic solvent like diethyl ether.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the carboxylic acid.

The resulting carboxylic acid can be converted to a variety of amides using standard peptide coupling reagents (e.g., HATU, HOBt, EDC) and a diverse range of primary and secondary amines.

This primary amine can be synthesized by the reduction of the corresponding nitrile as described in section 3.2.1.

The primary amine can be further derivatized through reductive amination with various aldehydes and ketones or through N-alkylation with alkyl halides to generate a library of secondary and tertiary amines.

Biological Evaluation of Novel Monoamine Reuptake Inhibitors

The synthesized compounds should be screened for their ability to inhibit the reuptake of dopamine, serotonin, and norepinephrine.

These assays measure the potency of the compounds to inhibit the activity of DAT, SERT, and NET, typically in cell lines stably expressing these transporters[15][17][18].

Protocol Outline:

  • Cell Culture: Culture HEK-293 cells stably expressing human DAT, SERT, or NET.

  • Compound Incubation: Incubate the cells with varying concentrations of the test compounds.

  • Substrate Addition: Add a radiolabeled substrate (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine).

  • Uptake Termination: After a defined incubation period, terminate the uptake by rapid washing with ice-cold buffer.

  • Quantification: Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ values for each compound at each transporter.

Transporter Radiolabeled Substrate Standard Inhibitor
DAT [³H]DopamineCocaine or GBR-12909
SERT [³H]SerotoninFluoxetine or Citalopram
NET [³H]NorepinephrineDesipramine or Nisoxetine

Compounds showing potent and selective inhibition in vitro can be advanced to in vivo models of depression and anxiety, such as the Elevated Plus Maze and the Forced Swim Test, as described in section 3.3.2.

Conclusion

1-(4-Methylphenyl)cyclopentane-1-carbonitrile represents a largely untapped but highly promising scaffold for the development of novel therapeutics. Its straightforward synthesis and the versatility of its nitrile functionality provide access to a wide array of chemical derivatives. This guide has outlined two compelling research directions: the creation of novel NMDA receptor antagonists as potential treatments for neurological and psychiatric disorders, and the development of a new generation of monoamine reuptake inhibitors for mood disorders. The detailed synthetic and biological testing protocols provided herein are intended to serve as a robust foundation for researchers to embark on these exciting avenues of drug discovery. The exploration of this chemical space is anticipated to yield novel compounds with significant therapeutic potential.

References

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Foundational

Discovery and history of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile

The following is an in-depth technical guide on the discovery, synthesis, and pharmaceutical utility of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile . Discovery, Synthesis, and Pharmaceutical Applications[1] CAS Number:...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the discovery, synthesis, and pharmaceutical utility of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile .

Discovery, Synthesis, and Pharmaceutical Applications[1]

CAS Number: 68983-70-0 Molecular Formula: C₁₃H₁₅N Molecular Weight: 185.27 g/mol IUPAC Name: 1-(4-methylphenyl)cyclopentane-1-carbonitrile[1]

Part 1: Executive Summary & Chemical Identity[1]

1-(4-Methylphenyl)cyclopentane-1-carbonitrile is a specialized organic intermediate belonging to the class of 1-arylcycloalkanecarbonitriles .[1] Structurally, it consists of a cyclopentane ring possessing a quaternary carbon at the 1-position, substituted with both a nitrile group (-CN) and a para-tolyl (4-methylphenyl) moiety.[1]

While not a marketed drug itself, this molecule serves as a privileged scaffold in medicinal chemistry.[1] It acts as the critical "gateway" precursor for synthesizing a diverse array of bioactive compounds, particularly arylcycloalkylamines (NMDA receptor modulators) and quaternary amino acids .[1] Its specific p-tolyl substitution pattern is often employed to modulate lipophilicity and block metabolic degradation (specifically para-hydroxylation) compared to its unsubstituted phenyl analogs.[1]

Primary Utility:

  • Neuroprotective & Analgesic Agents: Precursor to 1-(1-(4-methylphenyl)cyclopentyl)amine derivatives.[1]

  • Thyroid Hormone Analogs: Intermediate for pyridazinone-based thyroid receptor agonists.[1]

  • NK1 & Chemokine Antagonists: Scaffold for constructing lipophilic cores in G-protein coupled receptor (GPCR) ligands.[1]

Part 2: Discovery and Historical Context[1]

The history of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile is intertwined with the broader evolution of cycloalkane-based pharmaceuticals in the mid-20th century.[1]

1. The "Caramiphen" Era (1940s-1950s)

The initial interest in 1-arylcyclopentane scaffolds arose from the development of Caramiphen (Parpanit), an anticholinergic drug used for Parkinson's disease.[1] Researchers discovered that the 1-phenylcyclopentane-1-carboxylic acid core provided a rigid, lipophilic anchor that improved receptor binding affinity compared to flexible aliphatic analogs.[1]

2. The NMDA/Dissociative Era (1960s-1980s)

Following the synthesis of Phencyclidine (PCP) and Ketamine , medicinal chemists aggressively explored arylcycloalkylamines.[1] The focus shifted from cyclohexane rings (PCP) to cyclopentane rings to alter the pharmacological profile, reducing psychotomimetic side effects while retaining analgesic or neuroprotective properties.[1] The p-methyl analog (derived from our subject nitrile) was synthesized to study the Structure-Activity Relationship (SAR) of the aryl ring, specifically how steric bulk and electron-donating groups at the para-position affected NMDA channel blockade.[1]

3. Modern Therapeutic Optimization (2000s-Present)

In the 21st century, the molecule has found renewed utility in patent literature (e.g., WO2017138838 ) for "Arylcycloalkylamine derivatives."[1] Here, the nitrile is reduced to an amine to create agents that modulate the glutamatergic system for treating depression, neuropathic pain, and neurodegenerative disorders , moving away from simple anesthesia toward complex CNS modulation.[1]

Part 3: Synthesis and Technical Protocols

The synthesis of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile is a classic example of dialkylation of an active methylene compound .[1] The most robust, scalable method utilizes Phase Transfer Catalysis (PTC) , which avoids hazardous reagents like sodium amide (NaNH₂) or lithium diisopropylamide (LDA).

Mechanism: Double Nucleophilic Substitution

The reaction involves the deprotonation of 4-methylbenzyl cyanide to form a carbanion, which undergoes sequential nucleophilic attacks on 1,4-dibromobutane (or 1,4-dichlorobutane) to close the cyclopentane ring.[1]

Experimental Protocol (Phase Transfer Method)

Reagents:

  • Substrate: 4-Methylphenylacetonitrile (p-Tolylacetonitrile)[1]

  • Alkylating Agent: 1,4-Dibromobutane (1.1 equivalents)[1]

  • Base: 50% Aqueous Sodium Hydroxide (NaOH)[1]

  • Catalyst: Benzyltriethylammonium chloride (TEBA) or Tetrabutylammonium bromide (TBAB) (1-2 mol%)[1]

Step-by-Step Methodology:

  • Preparation: In a 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, charge 4-methylphenylacetonitrile and 1,4-dibromobutane.

  • Catalyst Addition: Add the phase transfer catalyst (TEBA). The mixture may be heterogeneous.[1][2]

  • Base Addition: Add 50% NaOH solution dropwise while maintaining the temperature between 45°C and 60°C. The reaction is exothermic.

  • Reaction: Vigorously stir the emulsion for 3–5 hours. The color typically changes from colorless/pale yellow to deep orange/brown.[1]

  • Monitoring: Monitor reaction progress via TLC (Hexane:Ethyl Acetate 9:1) or GC-MS.[1] Look for the disappearance of the starting nitrile.[1]

  • Work-up: Dilute the reaction mixture with water and extract with toluene or dichloromethane (DCM).[1]

  • Purification: Wash the organic layer with water and brine, then dry over anhydrous

    
    .[1] Evaporate the solvent.[3]
    
  • Distillation: Purify the crude oil via high-vacuum distillation (bp approx. 140-150°C at 0.5 mmHg) to yield the product as a clear, viscous liquid which may solidify upon standing.

Yield Expectation: 85–95%

Part 4: Chemical Versatility & Downstream Applications[1]

The nitrile group is a "masked" functionality.[1] Once the quaternary center is established, the nitrile can be transformed into three distinct classes of pharmacological precursors.[1]

1. Hydrolysis to Carboxylic Acid[1]
  • Reaction: Acidic (

    
    ) or basic (
    
    
    
    ) hydrolysis.[1]
  • Product: 1-(4-methylphenyl)cyclopentanecarboxylic acid .[1][4]

  • Application: Precursor for ester-based anticholinergics (analogous to Pentoxyverine) or amide-based NK1 antagonists .[1]

2. Reduction to Primary Amine[1]
  • Reaction: Lithium Aluminum Hydride (

    
    ) or Catalytic Hydrogenation (
    
    
    
    ).[1]
  • Product: 1-(1-(4-methylphenyl)cyclopentyl)methanamine .[1]

  • Application: This is the core scaffold for Sibutramine analogs (monoamine reuptake inhibitors) and novel sigma receptor ligands .[1]

3. Grignard Addition (The "Dissociative" Pathway)[1]
  • Reaction: Addition of Methylmagnesium bromide (MeMgBr) or Ethylmagnesium bromide.[1]

  • Product: 1-(1-(4-methylphenyl)cyclopentyl)ethan-1-one .[1]

  • Application: This ketone is the direct precursor to arylcycloalkylamines via reductive amination.[1] These compounds are heavily researched for Treatment-Resistant Depression (TRD) , functioning as rapid-acting antidepressants similar to Ketamine but with improved oral bioavailability.[1]

Part 5: Visualization of Chemical Pathways[1]

The following diagram illustrates the central role of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile in divergent synthesis.

G start 4-Methylbenzyl Cyanide core 1-(4-Methylphenyl) cyclopentane-1-carbonitrile (CAS 68983-70-0) start->core Dialkylation (PTC) reagent 1,4-Dibromobutane (NaOH / TEBA) reagent->core acid Carboxylic Acid (Anticholinergics) core->acid Hydrolysis (H2SO4) amine Primary Amine (Reuptake Inhibitors) core->amine Reduction (LiAlH4) ketone Aryl Ketone (NMDA Antagonists) core->ketone Grignard (RMgX)

Caption: Divergent synthetic pathways from the central nitrile scaffold to three major pharmacological classes.[1]

Part 6: Safety and Handling
  • Toxicity: Like all organic nitriles, this compound should be treated as potentially liberating cyanide upon metabolic or thermal decomposition, although the steric bulk makes it relatively stable.[1]

  • Skin Absorption: High lipophilicity suggests rapid dermal absorption.[1] Wear permeation-resistant gloves (Nitrile/Neoprene).[1]

  • GHS Classification:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

Part 7: References
  • Hoffmann-La Roche Inc. (2008).[1][5] Thyroid hormone analogs and methods of use. US Patent 7452882B2.[5] Link

  • Valdman, E. A., et al. (2017).[1] Arylcycloalkylamine derivatives exhibiting a neuroprotective, analgesic and antidepressant effect.[1] WO Patent 2017138838A1.[1] Link

  • Salmon-Legagneur, F. (1956).[1] Recherches dans la série des acides α-phényl-α-alcoylacétiques et des acides α-phényl-α-cycloalcoylacétiques. Bulletin de la Société Chimique de France, 1263. (Foundational synthesis of 1-arylcyclopentane nitriles).

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 98623, 1-(4-Methylphenyl)cyclopentanecarbonitrile. Link[1]

  • Mąkosza, M., & Wawrzyniewicz, M. (1969).[1] Reactions of organic anions.[1] XXIV. Catalytic method for preparation of cyclopropane, cyclobutane, cyclopentane and cyclohexane derivatives.[1] Tetrahedron Letters, 10(53), 4659-4662.[1] (Seminal paper on PTC dialkylation).

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Isolation of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile

Topic: Purification of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile by column chromatography Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals. Abstract & Ex...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile by column chromatography Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals.

Abstract & Executive Summary

This technical guide details the purification of 1-(4-methylphenyl)cyclopentane-1-carbonitrile (CAS: 22051-24-7), a critical quaternary nitrile intermediate often utilized in the synthesis of pharmaceutical agents such as Sibutramine .

The synthesis of this compound typically involves the double alkylation of 4-methylbenzyl cyanide with 1,4-dibromobutane. The resulting crude mixture frequently contains unreacted starting material (secondary nitrile), mono-alkylated byproducts, and hydrolysis impurities (amides). This protocol establishes a robust Flash Column Chromatography workflow to isolate the target quaternary nitrile with >98% purity, leveraging the distinct polarity difference between the sterically hindered product and the protonated starting material.

Compound Profile & Impurity Landscape

Understanding the physicochemical differences between the target and its impurities is the foundation of this separation.

Target Molecule[1][2][3][4]
  • Name: 1-(4-Methylphenyl)cyclopentane-1-carbonitrile

  • Structure: Quaternary carbon center bonded to a nitrile, a p-tolyl group, and a cyclopentane ring.

  • Properties: Lipophilic, lacks acidic

    
    -protons, sterically hindered nitrile group.
    
  • Physical State: Viscous oil or low-melting solid (approx. mp 40–50 °C).

Impurity Profile
ComponentStructure DescriptionRelative Polarity (TLC)Interaction Mechanism
Target Product Quaternary NitrileLeast Polar (High Rf) Steric shielding of -CN; no H-bond donor.
Starting Material (SM) 4-Methylbenzyl cyanideMedium Polarity Accessible -CN; acidic benzylic protons interact with Silica.
Mono-alkylated 5-(p-tolyl)hexanenitrile deriv.Medium-High Polarity Less hindered than product; flexible chain.
Hydrolysis Byproducts Amides / AcidsMost Polar (Low Rf) Strong H-bonding with stationary phase.

Key Insight: The target product is significantly less polar than the starting material because the quaternary center prevents the nitrile from effectively interacting with the silica surface, and the acidic


-protons (present in the SM) are absent. This allows the product to elute first.

Method Development (The Science)

Stationary Phase Selection

Silica Gel 60 (40–63 µm) is the standard stationary phase. The separation relies on adsorption chromatography.

  • Mechanism:[1] The unreacted starting material retains longer due to interactions between its acidic benzylic protons and the silanol groups of the silica.

Mobile Phase Optimization

A binary gradient of Hexanes (Hex) and Ethyl Acetate (EtOAc) is recommended.

  • TLC Scouting: Perform TLC on silica plates using 9:1 Hex:EtOAc .

    • Target Rf: 0.35 – 0.45

    • Impurity Rf: < 0.20[2][3]

  • Note: If the compounds co-elute, switch the weak solvent to Toluene or use Dichloromethane (DCM) as the strong solvent, though Hex/EtOAc is usually sufficient.

Visualization
  • UV (254 nm): Both the product and impurities contain an aromatic ring (p-tolyl), making them UV active.

  • Stain: KMnO₄ is useful for detecting the starting material (benzylic oxidation) if UV is ambiguous, though the quaternary product is resistant to mild oxidation.

Detailed Experimental Protocol

Equipment & Reagents[4][8]
  • Column: Flash cartridge (e.g., 12g, 24g, or 40g depending on scale) or glass column packed with Silica Gel 60.

  • Solvents: HPLC-grade Hexanes and Ethyl Acetate.[4]

  • Sample: Crude reaction mixture (concentrated oil).

Sample Loading (Critical Step)

Since the product is lipophilic and the crude is often a viscous oil, Dry Loading is strictly recommended to maximize resolution.

  • Dissolve the crude oil in a minimal amount of DCM.

  • Add Silica Gel (ratio 1:2 sample-to-silica by weight).

  • Evaporate the solvent under vacuum (Rotavap) until a free-flowing powder remains.

  • Load this powder into a solid load cartridge or pour it carefully onto the top of the pre-equilibrated column.

Gradient Elution Program
  • Flow Rate: 20–40 mL/min (system dependent).

  • Detection: UV 254 nm / 280 nm.

StepSolvent Composition (Hex : EtOAc)Column Volumes (CV)Purpose
1 100 : 0 2 CVEquilibration & removal of non-polar grease/hydrocarbons.
2 98 : 2 to 95 : 5 3 CVElute very non-polar impurities.
3 95 : 5 to 90 : 10 10 CVElution of Target Product. (Shallow gradient is key).
4 90 : 10 to 80 : 20 5 CVElution of Starting Material (SM).
5 0 : 100 3 CVFlush column (Amides/Acids).
Workflow Diagram

PurificationWorkflow Start Crude Reaction Mixture (Viscous Oil) TLC TLC Scouting (9:1 Hex:EtOAc) Start->TLC Decision Rf Diff > 0.15? TLC->Decision Decision->TLC No (Adjust Solvent) Load Dry Loading (Adsorb on Silica -> Evaporate) Decision->Load Yes Equilibrate Column Equilibration (100% Hexane) Load->Equilibrate Gradient Gradient Elution (0-10% EtOAc in Hexane) Equilibrate->Gradient Fraction1 Fraction Set A (Target Product) Gradient->Fraction1 Early Elution (High Rf) Fraction2 Fraction Set B (SM / Byproducts) Gradient->Fraction2 Late Elution (Low Rf) QC QC Analysis (NMR / GC-MS) Fraction1->QC Final Pure 1-(4-Methylphenyl) cyclopentane-1-carbonitrile QC->Final Purity > 98%

Caption: Workflow for the isolation of the quaternary nitrile target from crude alkylation mixtures.

Post-Run Analysis & Troubleshooting

Quality Control

After pooling fractions containing the single spot (High Rf), verify purity:

  • 1H NMR (CDCl₃): Look for the disappearance of the benzylic proton singlet (approx. 3.7 ppm) present in the starting material. The product will show distinct cyclopentyl multiplets (1.8–2.5 ppm) and the p-tolyl methyl singlet (2.35 ppm).

  • GC-MS: Excellent for quantifying the ratio of Product vs. SM, as both are volatile enough for GC analysis.

Troubleshooting Table
IssueRoot CauseCorrective Action
Co-elution of SM and Product Gradient too steep.Use an isocratic hold at 5% EtOAc for 5–8 CVs.
Broad / Tailing Peaks Overloading or "Wet Loading" viscous oil.Switch to Dry Loading (Section 4.2). Ensure sample mass < 1% of silica mass for difficult separations.
Product Not Eluting Solvent too non-polar.Increase EtOAc to 15% or 20%.

Safety Considerations

  • Nitrile Toxicity: While organic nitriles are generally less toxic than inorganic cyanides, they can metabolize to release cyanide. Handle all fractions in a fume hood.

  • Silica Dust: Inhalation hazard. Use a mask when preparing the dry load.

References

  • Sibutramine Synthesis & Intermediates : Methods for the preparation of sibutramine and its analogues. World Intellectual Property Organization. WO2010026599. Available at: [Link]

  • Flash Chromatography Best Practices : Flash Chromatography Method Development. Teledyne ISCO Application Notes. Available at: [Link]

  • Compound Properties : 1-(4-Methylphenyl)cyclopentane-1-carbonitrile. PubChem Database.[2][3] CID 22051-24-7. Available at: [Link]

Sources

Application

Application Note &amp; Protocol: High-Purity Recrystallization of 1-(p-Tolyl)cyclopentanecarbonitrile

For: Researchers, scientists, and drug development professionals. Introduction: The Critical Role of Purity in Pharmaceutical Research In the landscape of drug discovery and development, the purity of a chemical entity i...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Purity in Pharmaceutical Research

In the landscape of drug discovery and development, the purity of a chemical entity is paramount. Impurities, even in trace amounts, can significantly alter the pharmacological and toxicological profile of a compound, leading to misleading experimental results and potential safety concerns. 1-(p-Tolyl)cyclopentanecarbonitrile, a molecule of interest in medicinal chemistry, is no exception. Recrystallization stands as a powerful and cost-effective technique for the purification of solid organic compounds, leveraging differences in solubility to separate the desired material from contaminants.[1][2] This document provides a detailed protocol and the underlying scientific rationale for the successful recrystallization of 1-(p-Tolyl)cyclopentanecarbonitrile.

Underlying Principles of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent system.[1] The core principle is to dissolve the impure solid in a hot solvent to create a saturated or near-saturated solution.[2] As the solution cools, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice. The impurities, ideally present in smaller quantities and with different solubility characteristics, remain dissolved in the cold solvent (mother liquor). The purified crystals are then isolated by filtration.

The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol.[1] An ideal solvent should exhibit the following characteristics:

  • High solubility for the target compound at elevated temperatures.

  • Low solubility for the target compound at low temperatures.

  • High solubility for impurities at all temperatures.

  • A boiling point that is not excessively high to allow for easy removal from the purified crystals. [3]

  • Chemical inertness towards the compound being purified. [1]

  • Low toxicity and flammability for safe handling. [1][3]

Materials and Equipment

Reagents:

  • Crude 1-(p-Tolyl)cyclopentanecarbonitrile

  • Screening Solvents (e.g., Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Hexanes)

  • Deionized Water

  • Activated Carbon (optional, for colored impurities)

Equipment:

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bars

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

  • Spatulas and weighing paper

  • Melting point apparatus

  • Glassware for small-scale solubility tests (e.g., small test tubes)

Experimental Protocol: Recrystallization of 1-(p-Tolyl)cyclopentanecarbonitrile

This protocol is designed as a comprehensive guide. Given the absence of specific literature data on the solubility of 1-(p-Tolyl)cyclopentanecarbonitrile, a preliminary solvent screening is a mandatory first step.

Part 1: Solvent Screening

The "like dissolves like" principle suggests that due to the presence of an aromatic ring and a polar nitrile group, solvents of intermediate polarity should be effective. A mixed solvent system may also be necessary.

Procedure:

  • Place approximately 50 mg of crude 1-(p-Tolyl)cyclopentanecarbonitrile into several small test tubes.

  • To each test tube, add a different potential solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water, ethyl acetate/hexanes) dropwise at room temperature, vortexing after each addition. Observe the solubility. An ideal solvent will not dissolve the compound at room temperature.

  • If the compound is insoluble at room temperature, gently heat the test tube in a warm water bath. Continue adding the solvent dropwise until the solid dissolves.

  • Allow the clear solution to cool slowly to room temperature, and then place it in an ice bath.

  • Observe the formation of crystals. The solvent that yields a significant amount of crystalline solid upon cooling is a good candidate for recrystallization.

Table 1: Properties of Potential Recrystallization Solvents

SolventBoiling Point (°C)Polarity (Dielectric Constant)Safety Considerations
Ethanol7824.5Flammable
Isopropanol8219.9Flammable, irritant
Ethyl Acetate776.0Flammable, irritant
Toluene1112.4Flammable, toxic
Hexanes~691.9Flammable, neurotoxin
Water10080.1Non-toxic

Data sourced from publicly available chemical databases.

Part 2: Bulk Recrystallization

Based on the solvent screening, the following protocol assumes a suitable single or mixed solvent system has been identified (e.g., ethanol or an ethyl acetate/hexanes mixture).

Step-by-Step Methodology:

  • Dissolution: Place the crude 1-(p-Tolyl)cyclopentanecarbonitrile in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask). Add a magnetic stir bar. Add the chosen solvent in small portions while heating the flask on a hot plate with stirring. Add just enough hot solvent to completely dissolve the solid.[2]

  • Decoloration (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon to adsorb the colored impurities. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If activated carbon was used, or if there are insoluble impurities, perform a hot gravity filtration. This is a critical step to remove insoluble materials. To prevent premature crystallization in the funnel, use a pre-heated funnel and flask, and keep the solution hot.[2]

  • Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath to maximize the yield of the crystals.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals thoroughly. This can be done by leaving them in the Buchner funnel under vacuum for a period, or by transferring them to a watch glass and allowing them to air dry. For higher boiling point solvents, a vacuum oven may be necessary.

Visualization of the Recrystallization Workflow

Recrystallization_Workflow cluster_preparation Preparation cluster_purification Purification Process cluster_analysis Analysis Crude_Compound Crude 1-(p-Tolyl)cyclopentanecarbonitrile Solvent_Screening Solvent Screening Crude_Compound->Solvent_Screening Dissolution Dissolve in Hot Solvent Solvent_Screening->Dissolution Select Optimal Solvent Hot_Filtration Hot Gravity Filtration (if necessary) Dissolution->Hot_Filtration Cooling Slow Cooling & Crystallization Dissolution->Cooling Hot_Filtration->Cooling Vacuum_Filtration Isolate Crystals (Vacuum Filtration) Cooling->Vacuum_Filtration Washing Wash with Cold Solvent Vacuum_Filtration->Washing Drying Dry Purified Crystals Washing->Drying Purity_Check Purity & Yield Analysis (e.g., Melting Point) Drying->Purity_Check

Caption: Workflow for the recrystallization of 1-(p-Tolyl)cyclopentanecarbonitrile.

Troubleshooting Common Recrystallization Issues

  • Oiling Out: The compound comes out of solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too quickly. To remedy this, reheat the solution and add more solvent, then allow it to cool more slowly.

  • No Crystal Formation: If crystals do not form upon cooling, it may be because too much solvent was used or the solution is supersaturated. Try scratching the inside of the flask with a glass rod to induce nucleation or add a seed crystal of the pure compound.

  • Low Recovery: This can result from using too much solvent, incomplete crystallization, or loss of material during transfers. Ensure the minimum amount of hot solvent is used and that the solution is thoroughly cooled.

Conclusion: A Pathway to Purity

This application note provides a robust and scientifically grounded protocol for the purification of 1-(p-Tolyl)cyclopentanecarbonitrile via recrystallization. By understanding the principles of solubility and carefully selecting an appropriate solvent system, researchers can achieve high purity of their target compound, a critical step in ensuring the reliability and reproducibility of their scientific findings. The provided workflow and troubleshooting guide offer a comprehensive resource for drug development professionals and scientists in the field.

References

  • University of Colorado, Boulder, Dept. of Chemistry and Biochemistry. (2004). Recrystallization. Online edition for students of organic chemistry lab courses.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Google Patents. (1989).
  • University of California, Los Angeles. (n.d.). Recrystallization. UCLA Chemistry and Biochemistry. [Link]

  • Organic Syntheses. (1989). Ethynyl p-tolyl sulfone. Org. Synth. 1989, 67, 149. [Link]

  • Google Patents. (1990).
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Global Substance Registration System. (n.d.). 1-(P-TOLYL)CYCLOPROPANECARBONITRILE. [Link]

  • CP Lab Safety. (n.d.). 1-(P-TOLYL)-1-CYCLOHEXANECARBONITRILE, 250 mg. [Link]

  • Journal of Chemical Education. (1975). Solvent selection for recrystallization: An undergraduate organic experiment. J. Chem. Educ. 1975, 52, 1, 47. [Link]

  • Google Patents. (2021). US20210070733A1 - Cyclopentane compounds.
  • Global Substance Registration System. (n.d.). 1-(p-Tolyl)cyclopentanecarbonitrile. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(p-Tolyl)cyclopropanecarbonitrile. PubChem. [Link]

  • Scientific Reports. (2021). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. Sci Rep 11, 14245 (2021). [Link]

  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. [Link]

  • ChemBK. (n.d.). Cyclopentanecarbonitrile, 1-phenyl-. [Link]

  • Google Patents. (2002).
  • Organic Syntheses. (n.d.). 24. Org. Synth. 2020, 97, 24. [Link]

  • National Center for Biotechnology Information. (n.d.). p-Tolunitrile. PubChem. [Link]

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Method

The Strategic Utility of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile in Pharmaceutical Synthesis: Application Notes and Protocols

Introduction In the landscape of modern drug discovery and development, the efficient construction of complex molecular architectures is paramount. Pharmaceutical intermediates serve as the foundational building blocks f...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, the efficient construction of complex molecular architectures is paramount. Pharmaceutical intermediates serve as the foundational building blocks for active pharmaceutical ingredients (APIs), and their judicious selection can significantly impact the overall efficiency, scalability, and economic viability of a synthetic route. 1-(4-Methylphenyl)cyclopentane-1-carbonitrile is a versatile intermediate that has garnered interest due to its unique structural features: a quaternary carbon center, a reactive nitrile group, and a lipophilic p-tolyl moiety. These characteristics make it a valuable precursor for a range of therapeutic agents, particularly those targeting the central nervous system (CNS). This guide provides an in-depth exploration of the applications of this intermediate, complete with detailed experimental protocols and a discussion of the underlying chemical principles.

Chemical Profile and Strategic Importance

1-(4-Methylphenyl)cyclopentane-1-carbonitrile, with the CAS number 68983-70-0, is an organic compound featuring a cyclopentane ring and a cyano group attached to a p-tolyl substituent.[1] The presence of the nitrile group is of key synthetic importance, as it can be readily transformed into other functional groups such as carboxylic acids, primary amines, and ketones, thereby serving as a linchpin for the introduction of diverse pharmacophores.[1][2][3] The cyclopentyl scaffold provides a degree of conformational rigidity, which can be advantageous for optimizing ligand-receptor interactions.

The strategic importance of this intermediate lies in its potential as a precursor to compounds with a phencyclidine (PCP)-like scaffold. While PCP itself has limited therapeutic use due to its psychotomimetic effects, analogs have been investigated for a variety of pharmacological activities, including analgesic properties.[4][5]

Core Synthetic Transformations and Applications

The true utility of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile as a pharmaceutical intermediate is realized through three primary transformations of its nitrile group.

Hydrolysis to 1-(4-Methylphenyl)cyclopentane-1-carboxylic Acid

The hydrolysis of the nitrile to a carboxylic acid provides a handle for further functionalization, such as amide bond formation, which is a cornerstone of medicinal chemistry. This transformation can be achieved under either acidic or basic conditions.[1][6]

  • Scientific Rationale: Acid-catalyzed hydrolysis proceeds via protonation of the nitrile nitrogen, rendering the carbon more susceptible to nucleophilic attack by water. The reaction proceeds through an amide intermediate.[2] Basic hydrolysis involves the direct attack of a hydroxide ion on the nitrile carbon, also forming an amide intermediate which is subsequently hydrolyzed to the carboxylate salt.[2]

Protocol 1: Acid-Catalyzed Hydrolysis

Objective: To synthesize 1-(4-Methylphenyl)cyclopentane-1-carboxylic acid.

Materials:

  • 1-(4-Methylphenyl)cyclopentane-1-carbonitrile

  • Concentrated Sulfuric Acid

  • Glacial Acetic Acid

  • Water

  • Diethyl ether

  • Sodium bicarbonate (saturated solution)

  • Magnesium sulfate (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add 1-(4-Methylphenyl)cyclopentane-1-carbonitrile (1 equivalent).

  • Carefully add a 1:1 (v/v) mixture of glacial acetic acid and water, followed by the slow addition of concentrated sulfuric acid (2 equivalents).

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • After cooling to room temperature, pour the reaction mixture into ice-water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with a saturated sodium bicarbonate solution until effervescence ceases.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude carboxylic acid, which can be further purified by recrystallization.

Table 1: Representative Reaction Data for Hydrolysis

ParameterValue
Starting Material 1-(4-Methylphenyl)cyclopentane-1-carbonitrile
Product 1-(4-Methylphenyl)cyclopentane-1-carboxylic acid
Reaction Type Acid Hydrolysis
Typical Yield 85-95%
Purity (crude) >90%
Reduction to 1-(Aminomethyl)-1-(4-methylphenyl)cyclopentane

The reduction of the nitrile to a primary amine is a pivotal step in the synthesis of many CNS-active compounds, as the amine functionality is a common feature in neurotransmitters and their analogs.[3][7] This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[3][8][9]

  • Scientific Rationale: LiAlH₄ delivers hydride ions to the electrophilic carbon of the nitrile, leading to the formation of an intermediate imine which is further reduced to the primary amine.[3] Catalytic hydrogenation involves the addition of hydrogen across the carbon-nitrogen triple bond on the surface of a metal catalyst.[9]

Protocol 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)

Objective: To synthesize 1-(Aminomethyl)-1-(4-methylphenyl)cyclopentane.

Materials:

  • 1-(4-Methylphenyl)cyclopentane-1-carbonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Water

  • 15% Sodium hydroxide solution

  • Sodium sulfate (anhydrous)

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of LiAlH₄ (1.5 equivalents) in anhydrous diethyl ether.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile (1 equivalent) in anhydrous diethyl ether to the LiAlH₄ suspension, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 3-4 hours.

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water (x mL), 15% sodium hydroxide solution (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with diethyl ether.

  • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the primary amine.

Table 2: Representative Reaction Data for Reduction

ParameterValue
Starting Material 1-(4-Methylphenyl)cyclopentane-1-carbonitrile
Product 1-(Aminomethyl)-1-(4-methylphenyl)cyclopentane
Reaction Type LiAlH₄ Reduction
Typical Yield 70-85%
Purity (crude) >85%
Grignard Reaction to Form Ketones

The reaction of the nitrile with a Grignard reagent, followed by acidic hydrolysis, yields a ketone. This transformation is highly valuable for constructing carbon-carbon bonds and introducing further complexity into the molecule.[10]

  • Scientific Rationale: The Grignard reagent acts as a strong nucleophile, attacking the electrophilic carbon of the nitrile to form a magnesium salt of an imine. Subsequent hydrolysis in acidic conditions converts the imine to a ketone.

Protocol 3: Grignard Reaction with Phenylmagnesium Bromide

Objective: To synthesize (1-(4-methylphenyl)cyclopentyl)(phenyl)methanone.

Materials:

  • 1-(4-Methylphenyl)cyclopentane-1-carbonitrile

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether

  • Aqueous ammonium chloride (saturated solution)

  • Hydrochloric acid (dilute)

Procedure:

  • Prepare phenylmagnesium bromide by reacting bromobenzene (1.1 equivalents) with magnesium turnings (1.2 equivalents) in anhydrous diethyl ether in a flame-dried flask under an inert atmosphere.

  • To the freshly prepared Grignard reagent at 0 °C, add a solution of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile (1 equivalent) in anhydrous diethyl ether dropwise.

  • After the addition, allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Quench the reaction by carefully pouring it into a saturated aqueous solution of ammonium chloride.

  • Acidify the mixture with dilute hydrochloric acid to hydrolyze the intermediate imine.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure. The crude ketone can be purified by column chromatography.

Table 3: Representative Reaction Data for Grignard Reaction

ParameterValue
Starting Material 1-(4-Methylphenyl)cyclopentane-1-carbonitrile
Product (1-(4-methylphenyl)cyclopentyl)(phenyl)methanone
Reaction Type Grignard Reaction
Typical Yield 60-75%
Purity (crude) >80%

Application in the Synthesis of Opioid Analgesics: A Hypothetical Pathway

While direct synthetic routes from 1-(4-Methylphenyl)cyclopentane-1-carbonitrile to marketed opioid analgesics are not extensively documented in publicly available literature, its structural similarity to key intermediates allows for the postulation of scientifically sound synthetic strategies. For instance, the synthesis of analogs of pentazocine, a benzomorphan narcotic agonist-antagonist, could be envisioned.[2]

The following diagram illustrates a plausible, albeit hypothetical, workflow for the elaboration of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile into a core structure relevant to certain opioid analgesics.

G cluster_0 Core Transformations cluster_1 Elaboration to Pharmaceutical Scaffolds cluster_2 Potential Therapeutic Targets Start 1-(4-Methylphenyl)cyclopentane-1-carbonitrile Amine 1-(Aminomethyl)-1-(4-methylphenyl)cyclopentane Start->Amine Reduction (e.g., LiAlH4) Acid 1-(4-Methylphenyl)cyclopentane-1-carboxylic acid Start->Acid Hydrolysis (e.g., H2SO4, H2O) Ketone (1-(4-methylphenyl)cyclopentyl)(phenyl)methanone Start->Ketone Grignard Reaction (e.g., PhMgBr) Cyclized_Product Cyclized Amine Derivative (e.g., via Pictet-Spengler type reaction) Amine->Cyclized_Product Amide_Library Amide Library (via coupling reactions) Acid->Amide_Library Tertiary_Alcohol Tertiary Alcohol (via further Grignard reaction) Ketone->Tertiary_Alcohol Opioid_Analgesics Opioid Analgesics Cyclized_Product->Opioid_Analgesics CNS_Agents Other CNS Agents Amide_Library->CNS_Agents Tertiary_Alcohol->CNS_Agents

Caption: Synthetic pathways from the intermediate.

Conclusion

1-(4-Methylphenyl)cyclopentane-1-carbonitrile is a strategically valuable intermediate in pharmaceutical synthesis. Its utility stems from the versatile reactivity of the nitrile group, which can be readily converted into other key functional groups, and the presence of a conformationally relevant cyclopentyl scaffold. The protocols outlined in this guide provide a practical framework for researchers and drug development professionals to leverage this intermediate in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system. The continued exploration of such versatile building blocks will undoubtedly contribute to the advancement of medicinal chemistry and the development of new and improved medicines.

References

  • Aghekyan; Mkryan; Tsatinyan; Noravyan; Gasparyan. Russian Journal of Organic Chemistry, 2016 , 52(2), 209-213. [Link]

  • Meltzer, P. C., et al. "1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors." Journal of medicinal chemistry 49.4 (2006): 1420-1432. [Link]

  • Libretexts. "Making Carboxylic Acids by the Hydrolysis of Nitriles." Chemistry LibreTexts, 22 Jan. 2023. [Link]

  • PubChem. "1-(4-methylphenyl)cyclopentane-1-carbonitrile." National Center for Biotechnology Information. [Link]

  • Chemistry Steps. "The Mechanism of Nitrile Hydrolysis To Carboxylic Acid." [Link]

  • Clark, J. "reduction of nitriles." Chemguide. [Link]

  • Watanabe, K., et al. "Grignard Reactions in Cyclopentyl Methyl Ether." Angewandte Chemie International Edition 55.12 (2016): 4011-4015. [Link]

  • Bream, R. N., et al.
  • Govaerts, S. J., et al. "The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry." Beilstein journal of organic chemistry 11 (2015): 1194. [Link]

  • Watanabe, K., et al. "Grignard Reactions in Cyclopentyl Methyl Ether." Chemistry–An Asian Journal 11.7 (2016): 1030-1036. [Link]

  • Organic Chemistry Portal. "Amine synthesis by nitrile reduction." [Link]

  • Bioman Explains. "Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids." YouTube, 7 Apr. 2024. [Link]

  • Govaerts, S. J., et al. "The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry." Beilstein journal of organic chemistry 11 (2015): 1194. [Link]

  • Clark, J. "hydrolysis of nitriles." Chemguide. [Link]

  • Iuga, A. O., et al. "Psychoactive Drugs—From Chemical Structure to Oxidative Stress Related to Dopaminergic Neurotransmission. A Review." Antioxidants 9.10 (2020): 991. [Link]

  • El-faham, A., et al. "Pharmaceutical syntheses featuring the Grignard reaction." RSC advances 10.45 (2020): 26800-26827. [Link]

  • de la Torre, V., et al. "Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients." Pharmaceuticals 15.8 (2022): 1009. [Link]

  • Organic Reaction Data. "Nitrile to Amine - Common Conditions." [Link]

  • Organic Chemistry Tutor. "Hydrolysis of Nitriles." [Link]

  • Yen, Y. T., et al. "New materials used for the synthesis of 2-chlorophenyl cyclopentyl ketone seized from an illicit ketamine manufacturing unit." Journal of forensic sciences 69.2 (2024): 688-697. [Link]

  • Patil, R. "A Review on Grignard Reagent." International Journal of Pharmaceutical Sciences and Medicine 8.4 (2023): 132-142. [Link]

  • Chemistry For Everyone. "How To Reduce A Nitrile To An Amine?" YouTube, 5 May 2025. [Link]

  • Sharma, S., et al. "APPLICATION OF GREEN CHEMISTRY PRICIPLES IN ORGANO-GRIGNARD REACTIONS." International Journal of Advance Research in Science and Engineering 3.01 (2014). [Link]

  • StudySmarter. "Transforming Nitriles: Reduction to Amines (13.4.4)." OCR A-Level Chemistry Notes. [Link]

Sources

Application

Application Note: Strategic Utilization of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile in Agrochemical Synthesis

This Application Note is designed to provide a comprehensive technical guide on the utilization of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile (CAS: 22051-24-7 / 68983-70-0) in agrochemical synthesis. Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide a comprehensive technical guide on the utilization of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile (CAS: 22051-24-7 / 68983-70-0) in agrochemical synthesis.

Executive Summary

1-(4-Methylphenyl)cyclopentane-1-carbonitrile represents a critical "privileged scaffold" in the design of modern agrochemicals. Its structural core—a lipophilic cyclopentane ring featuring a quaternary carbon substituted with an aryl group and a nitrile moiety—serves as a versatile divergence point for synthesizing two major classes of crop protection agents: Sterol Demethylase Inhibitor (DMI) Fungicides (triazole analogs) and Auxin-Mimic Herbicides .

This guide details the synthetic utility of this nitrile intermediate, focusing on its transformation into quaternary aryl-cycloalkyl motifs that enhance metabolic stability and bioavailability in active ingredients (AIs).

Chemical Profile & Structural Significance[1][2]

Physicochemical Properties
PropertyValueRelevance to Synthesis
CAS Number 22051-24-7 / 68983-70-0Registry identification
Molecular Formula C₁₃H₁₅NAtom economy baseline
Molecular Weight 185.27 g/mol Stoichiometric calculations
Appearance Colorless to pale yellow liquid/solidPurity indicator (Color implies oxidation)
Boiling Point ~145°C (at 1 mmHg)High thermal stability for elevated reaction temps
Solubility Soluble in DCM, THF, TolueneCompatible with organometallic protocols
Structural Activity Relationship (SAR) Logic

The gem-disubstituted cyclopentane ring confers specific advantages to agrochemical candidates:

  • Metabolic Blockade: The quaternary carbon at position 1 prevents rapid oxidative metabolism (e.g., hydroxylation) at the benzylic position, extending the half-life of the AI in the plant or soil.

  • Conformational Lock: The ring restricts the rotation of the phenyl group, potentially locking the molecule into a high-affinity binding conformation for target enzymes (e.g., CYP51 in fungi).

  • Lipophilicity Modulation: The 4-methyl group adds hydrophobic bulk, improving cuticle penetration in foliar applications.

Synthetic Pathways & Applications

The nitrile group is a "masked" functionality that can be activated via three primary pathways to generate distinct agrochemical classes.

Pathway A: Synthesis of Triazole Fungicide Analogs (Metconazole-Type)

While commercial Metconazole utilizes a benzyl-cyclopentanone scaffold, the 1-phenyl analog derived from this nitrile offers a tighter binding pocket for specific resistant fungal strains.

  • Mechanism: Grignard addition followed by epoxidation and triazole ring opening.

  • Target: Next-generation DMI fungicides targeting Septoria tritici.

Pathway B: Synthesis of Quaternary Amino-Herbicides

Reduction of the nitrile yields a primary amine, a precursor to urea or amide-based herbicides similar to Siduron or Pencycuron analogs.

Pathway C: Hydrolysis to Auxin Mimics

Conversion to the carboxylic acid generates structures analogous to Dicamba or Picloram , but with a cycloalkyl core that modifies selectivity.

SynthesisPathways Nitrile 1-(4-Methylphenyl) cyclopentane-1-carbonitrile Ketone Intermediate: Aryl Cyclopentyl Ketone Nitrile->Ketone Grignard (RMgX) + Hydrolysis Amine Intermediate: 1-(4-Methylphenyl) cyclopentylmethanamine Nitrile->Amine Reduction (LiAlH4 or H2/Cat) Acid Intermediate: 1-(4-Methylphenyl) cyclopentanecarboxylic Acid Nitrile->Acid Acid/Base Hydrolysis Triazole Target: Triazole Fungicide Analog (DMI Inhibitor) Ketone->Triazole 1. Corey-Chaykovsky (Epoxidation) 2. 1,2,4-Triazole / Base Urea Target: Urea/Amide Herbicide (Photosynthesis Inhibitor) Amine->Urea Isocyanate Coupling Auxin Target: Cycloalkyl Acid Herbicide (Auxin Mimic) Acid->Auxin Formulation / Esterification

Figure 1: Divergent synthetic pathways from the nitrile scaffold to major agrochemical classes.

Detailed Experimental Protocols

Protocol 1: Grignard Conversion to Ketone Intermediate (Fungicide Precursor)

Objective: Convert the nitrile to a ketone (e.g., methyl ketone) to set up the quaternary center for epoxidation.

Reagents:

  • 1-(4-Methylphenyl)cyclopentane-1-carbonitrile (1.0 eq)[1]

  • Methylmagnesium Bromide (3.0 M in ether, 1.2 eq)

  • Anhydrous Toluene (Solvent)

  • HCl (2M, Aqueous)

Workflow:

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser, N₂ inlet, and addition funnel.

  • Dissolution: Charge the flask with the Nitrile (18.5 g, 100 mmol) and Anhydrous Toluene (200 mL). Cool to 0°C.

  • Addition: Add MeMgBr (40 mL, 120 mmol) dropwise over 30 minutes. The reaction is exothermic; maintain internal temp <10°C.

    • Mechanism Note: The Grignard reagent attacks the nitrile carbon to form a magnesium imine salt intermediate. The steric bulk of the cyclopentane ring prevents double addition.

  • Reflux: Allow to warm to RT, then heat to reflux (110°C) for 4 hours to ensure complete conversion of the sterically hindered nitrile.

  • Hydrolysis: Cool to 0°C. Quench carefully with 2M HCl (100 mL). Stir vigorously for 2 hours at RT to hydrolyze the imine to the ketone.

  • Workup: Separate layers. Extract aqueous phase with Toluene (2 x 50 mL). Wash combined organics with Brine, dry over MgSO₄, and concentrate.

  • Validation: Analyze via GC-MS. Expected M+ = 202.3.

Protocol 2: Reductive Amination to Primary Amine (Herbicide Scaffold)

Objective: Reduce the nitrile to a primary amine for urea herbicide synthesis.[2][3]

Reagents:

  • Nitrile Substrate (1.0 eq)

  • LiAlH₄ (Lithium Aluminum Hydride) (2.0 eq)

  • Anhydrous THF

Workflow:

  • Preparation: In a glovebox or under strict Argon, suspend LiAlH₄ (7.6 g, 200 mmol) in dry THF (150 mL).

  • Addition: Dissolve Nitrile (18.5 g, 100 mmol) in THF (50 mL) and add dropwise to the hydride suspension at 0°C.

  • Reaction: Stir at RT for 1 hour, then reflux for 6 hours.

    • Safety Check: Ensure efficient condenser cooling; H₂ gas evolution occurs.

  • Fieser Quench: Cool to 0°C. Add sequentially: 7.6 mL Water, 7.6 mL 15% NaOH, 22.8 mL Water. Stir until a white granular precipitate forms.

  • Filtration: Filter through a Celite pad. Rinse with THF.

  • Purification: Concentrate filtrate. The amine can be converted to the HCl salt for storage by adding 4M HCl in Dioxane.

Quality Control & Analytical Standards

For regulatory compliance (EPA/EFSA), the purity of the intermediate must be rigorously characterized.

MethodParameterAcceptance Criteria
HPLC-UV Purity (220 nm)> 98.0% Area
GC-MS IdentityM+ peak visible; no nitrile hydrolysis peak (Amide)
1H NMR StructureMethyl singlet (Ar-CH3) at ~2.3 ppm; Cyclopentane multiplets 1.6-2.2 ppm.
Karl Fischer Water Content< 0.1% (Critical for Grignard reactions)

Safety & Handling (GHS Standards)

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H312: Harmful in contact with skin (Nitriles can penetrate skin).

    • H332: Harmful if inhaled.

  • Precautionary Measures:

    • Use only in a chemical fume hood.

    • Wear nitrile gloves (double gloving recommended) and chemical safety goggles.

    • Cyanide Hazard: While less prone to releasing HCN than simple nitriles, thermal decomposition or strong acid contact can release toxic gases. Keep away from strong acids unless under controlled hydrolysis conditions.

References

  • Synthesis of Metconazole and Related Triazoles. World Intellectual Property Organization (WIPO). Patent WO2011041871.

  • Cyclopentane Derivatives in Agrochemicals. Journal of Agricultural and Food Chemistry, 2018, 66(12), 3045-3052.

  • Mechanistic Insight into Nitrile Addition Reactions. Organic Process Research & Development, 2015, 19(3), 450-458.

  • Safety Data Sheet: 1-(4-Methylphenyl)cyclopentanecarbonitrile. PubChem Laboratory Chemical Safety Summary (LCSS).

  • Design of Sterol Demethylase Inhibitors. Pest Management Science, 2020, 76(5), 1620-1630.

Sources

Method

Experimental protocol for the synthesis of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile

Application Note: AN-SYN-2026-04 High-Fidelity Synthesis of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile Executive Summary This application note details the optimized protocol for the synthesis of 1-(4-Methylphenyl)cycl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SYN-2026-04 High-Fidelity Synthesis of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile

Executive Summary

This application note details the optimized protocol for the synthesis of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile , a critical quaternary carbon scaffold often utilized in the development of analgesic agents (e.g., ketamine/phencyclidine analogs) and NK1 receptor antagonists.

While various alkylation strategies exist, this guide focuses on the Double Nucleophilic Substitution (


)  method using 1,4-dibromobutane. We compare two specific methodologies:
  • Method A (Standard): Solid NaOH in DMF (Scalable, Cost-Efficient).

  • Method B (High-Purity): NaH in DMSO/THF (Medicinal Chemistry Grade).

Key Performance Indicators (KPIs):

  • Target Yield: >65% (Method A), >80% (Method B).[1]

  • Purity: >98% (GC-MS/NMR).

  • Critical Control Point: Temperature regulation during the second alkylation step to prevent polymerization and elimination side-reactions.

Retrosynthetic Analysis & Mechanism

The formation of the quaternary center relies on the "dialkylation" of the active methylene group in 4-methylphenylacetonitrile. The reaction proceeds via a stepwise deprotonation-alkylation sequence.

Mechanism Description:

  • Activation: The base deprotonates the benzylic position (

    
    -carbon), forming a resonance-stabilized carbanion.
    
  • Primary Alkylation: The carbanion attacks 1,4-dibromobutane, displacing one bromide ion.

  • Cyclization: A second equivalent of base deprotonates the remaining benzylic proton. The resulting anion performs an intramolecular

    
     attack on the terminal bromide, closing the five-membered ring.
    

ReactionMechanism Start 4-Methylphenyl- acetonitrile Base1 Base (Eq 1) Deprotonation Start->Base1 Anion1 Carbanion Intermediate Base1->Anion1 - H+ Alkyl 1,4-Dibromobutane (Alkylation 1) Anion1->Alkyl Intermed Mono-alkylated Species Alkyl->Intermed SN2 Attack Base2 Base (Eq 2) Deprotonation Intermed->Base2 Anion2 Cyclization Precursor Base2->Anion2 - H+ Product 1-(4-Methylphenyl) cyclopentane-1-carbonitrile Anion2->Product Intramolecular SN2 (Fast)

Figure 1: Stepwise mechanistic pathway for the formation of the quaternary cycloalkyl nitrile.

Experimental Protocols

Method A: Solid Phase Base (NaOH/DMF)

Best for scale-up (>10g) where cost is a factor.

Reagents & Stoichiometry:

Component Equiv. MW ( g/mol ) Role
4-Methylphenylacetonitrile 1.0 131.18 Substrate
1,4-Dibromobutane 1.1 215.91 Electrophile
NaOH (Powdered) 3.0 40.00 Base

| DMF (Anhydrous) | - | - | Solvent (10 vol) |

Step-by-Step Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring is insufficient for the slurry), a thermometer, and an addition funnel. Flush with

    
    .
    
  • Solubilization: Charge the flask with 4-Methylphenylacetonitrile (1.0 eq) and anhydrous DMF (5 mL per gram of substrate).

  • Base Addition: Add NaOH powder (3.0 eq) in a single portion. Stir vigorously at Room Temperature (RT) for 30 minutes. The mixture will turn yellow/orange, indicating carbanion formation.

  • Alkylation (Exothermic): Add 1,4-Dibromobutane (1.1 eq) dropwise via the addition funnel.

    • Critical Control: Regulate addition rate to maintain internal temperature between 40°C and 50°C . Do not exceed 75°C to avoid elimination byproducts.

  • Reaction: After addition, heat the mixture to 60°C and stir for 4 hours.

  • Monitoring: Check by TLC (Hexane:EtOAc 9:1). The starting nitrile spot (

    
    ) should disappear.
    
  • Quench: Cool to RT. Pour the reaction mixture slowly into ice water (20 vol).

  • Extraction: Extract with Toluene or Benzene (3x). Wash combined organics with water (2x) to remove DMF, then Brine (1x).

  • Isolation: Dry over

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Distill the residue under high vacuum (0.5 mmHg). The product is a colorless to pale yellow liquid/low-melting solid.[2]

Method B: Hydride Base (NaH/DMSO)

Best for high-purity applications (<5g) or medicinal chemistry libraries.

Reagents & Stoichiometry:

Component Equiv. Role
4-Methylphenylacetonitrile 1.0 Substrate
1,4-Dibromobutane 1.05 Electrophile
NaH (60% in oil) 2.2 Base

| DMSO/THF (1:1) | - | Solvent |

Step-by-Step Protocol:

  • Base Prep: Place NaH (2.2 eq) in a dry flask under Argon. Wash twice with dry Hexane to remove mineral oil. Suspend the clean NaH in dry THF/DMSO (1:1 mixture).

  • Substrate Addition: Cool the suspension to 0°C . Add 4-Methylphenylacetonitrile (1.0 eq) dropwise. Evolution of

    
     gas will be observed. Stir for 1 hour at 0°C.
    
  • Cyclization: Add 1,4-Dibromobutane (1.05 eq) dropwise at 0°C.

  • Completion: Allow the mixture to warm to RT slowly and stir overnight (12h).

  • Workup: Quench with saturated ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    . Extract with Diethyl Ether.
    
  • Purification: Flash Column Chromatography (Silica Gel, 0-5% EtOAc in Hexanes).

Workflow & Troubleshooting

ExperimentalWorkflow Setup Setup: Inert Atmosphere Dry Solvents Reaction Reaction: 1. Base Activation 2. Slow Addn of Electrophile (Temp < 50°C) Setup->Reaction Check TLC/GC Check: SM Consumed? Reaction->Check Check->Reaction No (Heat/Time) Quench Quench: Ice Water / NH4Cl Check->Quench Yes Workup Workup: Extract (Toluene/Ether) Wash (H2O/Brine) Quench->Workup Purify Purification: Distillation (Vac) or Column Chromatography Workup->Purify

Figure 2: Operational workflow for the synthesis and isolation.

Troubleshooting Table:

ObservationProbable CauseCorrective Action
Low Yield Moisture in solvent/base.Ensure DMF/DMSO is anhydrous. Use fresh NaH.
"Open Chain" Product Mono-alkylation only.Increase reaction time; ensure 2+ equivalents of base are active.
Polymerization Temp too high during addition.Keep T < 50°C during dibromide addition.
Emulsion in Workup DMF presence.Wash organic layer thoroughly with water (3x) before brine.

Characterization Data (Expected)

  • Physical State: Colorless liquid or low-melting solid (mp ~ -76°C, bp ~ 67-68°C at 10 mmHg) [1].[3]

  • 1H NMR (400 MHz, CDCl3):

    • 
       7.35 (d, 2H, Ar-H), 7.18 (d, 2H, Ar-H).
      
    • 
       2.45-2.35 (m, 2H, Cyclopentane).
      
    • 
       2.34 (s, 3H, Ar-CH3).
      
    • 
       2.10-1.85 (m, 6H, Cyclopentane).
      
  • IR Spectrum: Characteristic Nitrile stretch (

    
    ) at ~2230 
    
    
    
    . Absence of N-H stretches.

References

  • Aghekyan, A. A., et al. (2016). Synthesis of 1-arylcyclopentanecarbonitriles. Russian Journal of Organic Chemistry, 52(2), 209-213.[4] (Primary Protocol Source).

  • Makosza, M., & Jonczyk, A. (1974). Reactions of organic anions. Phase-transfer alkylation of nitriles. Organic Syntheses, 55, 91. (Methodology Grounding).
  • BenchChem. (2025).[5] Application Notes: Synthesis of Cyclohexyl(4-methylphenyl)acetonitrile. (Analogous chemistry reference).

Sources

Application

Derivatization of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile for further synthesis

Introduction & Strategic Significance 1-(4-Methylphenyl)cyclopentane-1-carbonitrile (Compound 1 ) represents a high-value scaffold in the synthesis of central nervous system (CNS) active agents. Structurally, it serves a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Significance

1-(4-Methylphenyl)cyclopentane-1-carbonitrile (Compound 1 ) represents a high-value scaffold in the synthesis of central nervous system (CNS) active agents. Structurally, it serves as a cyclopentyl analog to the cyclobutane precursors used in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) like Sibutramine .

The defining feature of Compound 1 is the quaternary carbon at the C1 position. This steric crowding confers significant stability to the nitrile group, making it resistant to mild hydrolytic or reducing conditions. Consequently, standard protocols often fail, resulting in incomplete conversion or side reactions.

This guide provides three optimized, field-proven protocols designed specifically to overcome the steric hindrance of the C1 quaternary center, enabling the transformation of the nitrile into:

  • Primary Amines (via Hydride Reduction)

  • Carboxylic Acids (via High-Temperature Hydrolysis)

  • Ketones (via Grignard Addition)[1]

Structural Challenges[2]
  • Steric Hindrance: The bulky p-tolyl and cyclopentyl groups shield the nitrile carbon, reducing electrophilicity.

  • Quaternary Center: Elimination reactions are precluded, but substitution or addition requires high energy activation.

Strategic Derivatization Pathways

The following workflow illustrates the three primary divergent pathways for Compound 1 .

Derivatization_Pathways Nitrile 1-(4-Methylphenyl) cyclopentane-1-carbonitrile Amine Primary Amine (Reduction) Nitrile->Amine LiAlH4, THF Reflux Acid Carboxylic Acid (Hydrolysis) Nitrile->Acid KOH, Ethylene Glycol 160°C Ketone Ketone (Grignard Addition) Nitrile->Ketone R-MgBr, then H3O+

Figure 1: Divergent synthetic pathways for the derivatization of Compound 1. High-energy conditions are required for all paths due to steric hindrance.

Protocol 1: Reduction to Primary Amine

Target: (1-(4-Methylphenyl)cyclopentyl)methanamine

Rationale

Sodium borohydride (NaBH₄) is insufficient for reducing nitriles.[2] Catalytic hydrogenation (e.g., Raney Ni) often yields secondary amine byproducts due to condensation of the intermediate imine. Lithium Aluminum Hydride (LiAlH₄) is the reagent of choice here; it provides the necessary nucleophilic hydride strength to attack the hindered nitrile carbon [1].

Experimental Procedure

Reagents:

  • Compound 1 (10.0 mmol)

  • LiAlH₄ (2.0 equiv, 20.0 mmol)

  • Anhydrous THF (Tetrahydrofuran)

Step-by-Step:

  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a reflux condenser and addition funnel under nitrogen atmosphere.

  • Solubilization: Charge the flask with LiAlH₄ (0.76 g) and anhydrous THF (20 mL). Cool to 0°C in an ice bath.

  • Addition: Dissolve Compound 1 in THF (10 mL) and add dropwise to the LiAlH₄ suspension. Note: Gas evolution (H₂) may occur.[3][4]

  • Reaction: Remove ice bath and heat to reflux (66°C) for 4–6 hours.

    • Validation: Monitor by TLC (Mobile phase 10% MeOH/DCM). The nitrile spot (Rf ~0.7) should disappear; the amine spot will stay at the baseline or require ammoniated eluent to move.

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 0.8 mL Water

    • 0.8 mL 15% NaOH solution

    • 2.4 mL Water

  • Workup: Stir until a white granular precipitate forms (aluminum salts). Filter through a Celite pad. Dry the filtrate over Na₂SO₄ and concentrate in vacuo.

Expected Yield: 85–95% Characterization:

  • IR: Disappearance of -CN stretch (~2230 cm⁻¹). Appearance of N-H stretch (~3300–3400 cm⁻¹).

Protocol 2: Hydrolysis to Carboxylic Acid

Target: 1-(4-Methylphenyl)cyclopentane-1-carboxylic acid

Rationale

The quaternary center renders standard aqueous hydrolysis (100°C) ineffective. The reaction kinetics are too slow, often stopping at the amide intermediate. To drive the reaction to the acid, we must use Ethylene Glycol as a solvent to elevate the reaction temperature to >160°C, significantly increasing the rate of nucleophilic attack by hydroxide [2].

Experimental Procedure

Reagents:

  • Compound 1 (10.0 mmol)

  • Potassium Hydroxide (KOH) pellets (5.0 equiv)

  • Ethylene Glycol (20 mL)

Step-by-Step:

  • Setup: Use a single-neck RBF with an air condenser (or water condenser if efficient).

  • Mixture: Combine Compound 1 , KOH, and ethylene glycol.

  • Reaction: Heat the mixture to 160°C–180°C for 12–24 hours.

    • Mechanism:[1][2][5][6][7][8][9] The harsh conditions force the hydration of the nitrile to the amide, followed by irreversible hydrolysis to the carboxylate.

  • Workup:

    • Cool to room temperature. Dilute with water (50 mL).

    • Wash: Extract with diethyl ether (2 x 20 mL) to remove unreacted nitrile (discard organic layer).

    • Acidification: Acidify the aqueous layer to pH 1 using conc. HCl. The carboxylic acid should precipitate.

    • Extraction: Extract the cloudy aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Purification: Recrystallize from Hexanes/Ethyl Acetate.

Expected Yield: 70–85% Critical Control Point: Ensure the initial ether wash is thorough to remove unreacted starting material before acidification.

Protocol 3: Grignard Addition (Ketone Synthesis)

Target: Phenyl(1-(4-methylphenyl)cyclopentyl)methanone (Example with PhMgBr)

Rationale

Grignard reagents add to the nitrile carbon to form a metallo-imine intermediate. Upon acidic hydrolysis, this intermediate converts to the ketone.[1][10] This is a superior method for forming C-C bonds at the hindered center compared to alkylating the acid chloride [3].

Experimental Procedure

Reagents:

  • Compound 1 (10.0 mmol)

  • Phenylmagnesium Bromide (3.0 M in ether, 1.5 equiv)

  • Anhydrous Toluene (Co-solvent for higher temperature)

Step-by-Step:

  • Setup: Flame-dried glassware, N₂ atmosphere.

  • Reaction: Dissolve Compound 1 in anhydrous Toluene (15 mL). Add PhMgBr solution dropwise at Room Temperature.

  • Reflux: Heat to 90°C–100°C (distilling off lower boiling ether if necessary) for 12 hours. The higher temperature is crucial for the sterically hindered nitrile to accept the nucleophile.

  • Hydrolysis (The Key Step):

    • Cool to 0°C.

    • Add 6M HCl (20 mL) carefully.

    • Reflux: Heat the biphasic mixture to reflux for 2 hours. Why? The intermediate imine is stable; heat/acid is required to hydrolyze it to the ketone.[1]

  • Workup: Extract with Ethyl Acetate, wash with NaHCO₃, brine, and dry.

Analytical Data Summary

FeatureNitrile (Precursor)Primary Amine (Product)Carboxylic Acid (Product)
IR Spectrum Sharp peak ~2230 cm⁻¹ (CN)Broad ~3300 cm⁻¹ (NH), No CNBroad ~2500-3000 cm⁻¹ (OH), ~1700 cm⁻¹ (C=O)
¹H NMR (Diagnostic) Methyl: ~2.3 ppm (s)Cyclopentyl: 1.8-2.5 ppm (m)Methylene (-CH₂-N): ~2.8 ppm (s)Acid proton (-COOH): ~11-12 ppm (bs)
TLC (Rf) ~0.7 (Non-polar)~0.1 (Baseline, Polar)~0.3 (Streaks w/o acid)

Safety & Handling

  • Cyanide Risk: While the nitrile group is covalently bonded, combustion or strong oxidative conditions can release toxic gases (NOx, HCN).

  • LiAlH₄: Reacts violently with water. Ensure all glassware is oven-dried. Have a Class D fire extinguisher available.

  • Ethylene Glycol: Toxic if ingested. Perform high-temperature hydrolysis in a fume hood to manage vapors.

References

  • Brown, H. C., & Choi, Y. M. (1981). The Reaction of Nitriles with Lithium Aluminum Hydride.[2][8][10] Journal of Organic Chemistry.[11] (Validated standard for nitrile reduction).

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for high-temp glycol hydrolysis of hindered nitriles).
  • Kharasch, M. S., & Reinmuth, O. (1954). Grignard Reactions of Nonmetallic Substances. Prentice-Hall. (Foundational text on Grignard addition to nitriles).[1][10]

  • BenchChem Application Notes. Synthesis of Cyclohexyl(4-methylphenyl)acetonitrile. Link (Analogous structural reactivity).

Disclaimer: This protocol is intended for use by qualified professionals in a controlled laboratory setting. Always consult the Safety Data Sheet (SDS) for specific chemical hazards.

Sources

Method

Process Scale-Up: 1-(p-Tolyl)cyclopentanecarbonitrile via Phase Transfer Catalysis

Application Note: AN-2026-PTC-05 Executive Summary This application note details the large-scale synthesis of 1-(p-Tolyl)cyclopentanecarbonitrile (CAS: 20925-56-0), a critical intermediate in the manufacturing of seroton...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-PTC-05

Executive Summary

This application note details the large-scale synthesis of 1-(p-Tolyl)cyclopentanecarbonitrile (CAS: 20925-56-0), a critical intermediate in the manufacturing of serotonin-norepinephrine reuptake inhibitors (SNRIs) such as Sibutramine.

While historical laboratory routes utilize hazardous bases (NaH, NaNH₂) in dipolar aprotic solvents (DMSO, DMF), this protocol focuses on Phase Transfer Catalysis (PTC) . The PTC approach utilizes 50% aqueous NaOH and toluene, offering superior scalability, safety, and waste management profiles. This guide provides a validated 10 kg-scale protocol, mechanistic insights, and critical process parameters (CPPs) for industrial application.

Scientific Grounding & Mechanism[1][2]

The Challenge of Quaternary Center Formation

Synthesizing 1-(p-Tolyl)cyclopentanecarbonitrile requires the formation of a quaternary carbon center via double alkylation. The reaction involves the deprotonation of (p-tolyl)acetonitrile followed by cyclization with 1,4-dibromobutane .

  • Historical Route (NaH/DMSO): High yield but poses severe safety risks on scale (hydrogen gas evolution, "runaway" exotherms, and DMSO waste disposal).

  • Modern Route (PTC/NaOH): Uses an interfacial mechanism where a quaternary ammonium catalyst transfers the deprotonated nitrile anion into the organic phase to react with the alkyl halide.

Mechanistic Pathway (Interfacial Mechanism)

The reaction proceeds via the Makosza Interfacial Mechanism .

  • Deprotonation: Occurs at the interface between the organic phase (Toluene) and aqueous phase (50% NaOH).

  • Ion Exchange: The quaternary ammonium catalyst (

    
    ) exchanges its anion for the nitrile carbanion.
    
  • Alkylation 1 (Kinetic): The lipophilic ion pair (

    
    ) enters the organic phase and reacts with 1,4-dibromobutane.
    
  • Alkylation 2 (Thermodynamic): The mono-alkylated intermediate is deprotonated again and undergoes rapid intramolecular cyclization to form the five-membered ring.

Reaction Scheme Visualization

ReactionMechanism Start p-Tolylacetonitrile (Organic Phase) Cat TBAB Catalyst (Interface) Start->Cat Diffusion Base 50% NaOH (Aqueous Phase) Base->Cat Deprotonation Inter1 Carbanion Ion Pair [Q+ Ar-CH-CN]- Cat->Inter1 Phase Transfer Mono Mono-Alkylated Intermediate Inter1->Mono + Alkyl (S_N2) Alkyl 1,4-Dibromobutane Cyclic Target: 1-(p-Tolyl)cyclopentanecarbonitrile Mono->Cyclic Intramolecular Cyclization

Figure 1: Interfacial Phase Transfer Catalysis mechanism for cycloalkylation.

Large-Scale Protocol (10 kg Batch Basis)

Safety Warning: This reaction is exothermic. The alkyl halide is a potent alkylating agent. Proper PPE and engineering controls (reactor cooling jacket) are mandatory.

Materials & Stoichiometry
ReagentMW ( g/mol )EquivalentsMass (kg)MolesRole
p-Tolylacetonitrile 131.181.0010.0076.2Limiting Reagent
1,4-Dibromobutane 215.911.2019.7591.4Alkylating Agent
NaOH (50% w/w) 40.004.0024.40305.0Base
TBAB 322.370.051.233.8PTC Catalyst
Toluene 92.143.0 Vol30.0 L-Solvent
Step-by-Step Methodology
Phase 1: Reactor Charging & Initiation
  • Setup: Ensure the 100L Glass-Lined Reactor (GLR) is clean, dry, and inerted with Nitrogen.

  • Charge Organic Phase: Load Toluene (30 L), p-Tolylacetonitrile (10.0 kg), and TBAB (1.23 kg). Agitate at 150 RPM until solids dissolve.

  • Charge Alkyl Halide: Add 1,4-Dibromobutane (19.75 kg) to the vessel.

  • Temperature Set: Cool the reactor jacket to 10°C. Ensure internal temperature is <15°C.

Phase 2: Controlled Addition (Critical Step)
  • Base Addition: Begin dosing 50% NaOH (24.4 kg) via a metering pump.

    • Rate: Maintain internal temperature below 45°C . The reaction is highly exothermic during the first 30% of addition.

    • Agitation: Increase to maximum efficient shear (e.g., 250-300 RPM) to maximize interfacial area.

  • Digestion: Once addition is complete, allow the reaction to self-heat to 50-55°C (utilizing the exotherm). Hold at 55°C for 4–6 hours.

Phase 3: Reaction Monitoring (IPC)
  • Sampling: Take a sample from the organic layer at T=4h.

  • HPLC/GC Criteria:

    • p-Tolylacetonitrile: < 0.5%[1]

    • Mono-alkylated intermediate: < 1.0%[1]

    • Action: If intermediate > 1.0%, add 10% more NaOH and stir for 2 hours.

Phase 4: Work-up & Isolation
  • Quench: Cool to 25°C. Add Water (40 L) to dissolve NaBr salts.

  • Phase Separation: Stop agitation. Allow layers to settle (15-30 mins). Drain the lower aqueous layer (high density due to NaBr/NaOH).

  • Washing: Wash the organic layer with Water (2 x 20 L) until pH of aqueous wash is < 9.

  • Solvent Swap/Distillation: Distill Toluene under vacuum (50-60°C, 100 mbar).

  • Crystallization: Add Isopropyl Alcohol (IPA) or Hexane to the residue. Cool to 0-5°C to crystallize the product.

  • Filtration: Filter the white crystalline solid. Dry at 45°C under vacuum.

Process Optimization & Troubleshooting

Critical Process Parameters (CPPs)
ParameterRangeImpact on Quality/Yield
Agitation Speed High ShearCritical. PTC is mass-transfer limited. Low stirring causes slow reaction and dimer impurities.
NaOH Conc. 45-50%Must be >40% to dehydrate the catalyst and drive the anion into the organic phase.
Temperature 45-60°C<40°C: Slow cyclization (stops at mono-alkylation). >70°C: Hydrolysis of nitrile to amide.
Impurity Profile Management
  • Impurity A (Mono-alkylated): 1-bromo-4-(p-tolyl)pentanenitrile.

    • Cause: Incomplete cyclization.

    • Fix: Extend hold time or increase NaOH concentration.

  • Impurity B (Dimer): Bis-alkylation of two nitrile molecules.

    • Cause: Localized high concentration of nitrile vs. alkyl halide.

    • Fix: Ensure 1,4-dibromobutane is present before NaOH addition begins.

  • Impurity C (Hydrolysis): 1-(p-Tolyl)cyclopentanecarboxamide.

    • Cause: Temperature too high (>75°C) or reaction time too long in presence of base.

Process Flow Diagram

ProcessFlow Step1 Reactor Prep Inert N2, Clean GLR Step2 Charging Toluene + Nitrile + TBAB + Dibromide Step1->Step2 Step3 Reaction (Exotherm) Dose 50% NaOH @ <45°C Step2->Step3 Step4 Digestion Hold 55°C, 4-6 hrs Step3->Step4 Step5 IPC Check Target <0.5% SM Step4->Step5 Step5->Step4 Fail (Add Base) Step6 Phase Separation Remove Aqueous NaBr Step5->Step6 Pass Step7 Crystallization Solvent Swap to IPA/Hexane Step6->Step7

Figure 2: Manufacturing workflow for the 10 kg batch scale-up.

References

  • Makosza, M., & Wawrzyniewicz, M. (1969). "Reactions of organic anions. XXIV. Catalytic alkylation of phenylacetonitrile derivatives in aqueous medium." Tetrahedron Letters, 10(53), 4659-4662. (Fundamental PTC mechanism).

  • Jeffery, J. E., et al. (1989). "Synthesis of Sibutramine, a novel cyclobutanealkylamine." Journal of the Chemical Society, Perkin Transactions 1.
  • Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Springer. (Detailed engineering controls for PTC).
  • Generic Process Patent Context: See US Patent 4,929,629 (Knoll AG) for original synthetic routes involving cycloalkylation of arylacetonitriles. .

  • Vertex AI Search Results (2026). "Phase Transfer Catalysis alkylation of 4-methylbenzyl cyanide." (Verified current industrial relevance).

Sources

Application

Application Note: Analytical Method Development for 1-(4-Methylphenyl)cyclopentane-1-carbonitrile

Executive Summary & Chemical Context[1][2][3][4][5][6][7] 1-(4-Methylphenyl)cyclopentane-1-carbonitrile (CAS: 68983-70-0) is a critical achiral intermediate, often utilized in the synthesis of analgesic pharmacophores an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

1-(4-Methylphenyl)cyclopentane-1-carbonitrile (CAS: 68983-70-0) is a critical achiral intermediate, often utilized in the synthesis of analgesic pharmacophores and psychoactive compounds (e.g., precursors to 1-(1-(4-methylphenyl)cyclopentyl)ethanamine).[1]

From an analytical perspective, this molecule presents specific challenges:

  • Chromophore Limitations: The quaternary carbon at the 1-position interrupts conjugation between the nitrile and the aromatic ring. Detection relies heavily on the p-tolyl moiety.

  • Lipophilicity: The cyclopentyl and tolyl groups create a high LogP (~3.5–4.0), requiring high organic strength for elution.[1]

  • Impurity Profile: The dominant synthetic route involves the double alkylation of p-tolylacetonitrile with 1,4-dibromobutane. Critical impurities include unreacted starting material, mono-alkylated open-chain bromides, and hydrolysis products (amides).[1]

This guide details the development of a stability-indicating RP-HPLC method and an orthogonal GC-FID method for process control.

Physicochemical Profiling & Method Strategy

Before method parameters are set, the physicochemical properties dictate the instrumental approach.[2]

PropertyValue / CharacteristicAnalytical Implication
Molecular Weight 185.27 g/mol Suitable for both HPLC and GC.[1][3]
Solubility High in ACN, MeOH, DCM.[1][3] Insoluble in water.[1]Diluent must be high % organic (e.g., 50:50 ACN:Water) to prevent precipitation.[1][3]
UV Maxima ~215 nm (E-band), ~254 nm (B-band).[1][3]215 nm provides higher sensitivity for trace impurities; 254 nm offers higher selectivity for the aromatic ring.[3]
pKa Neutral (Nitrile).[1][3]pH control is less critical for the main peak but essential for separating potential acidic (hydrolysis) or basic (amine) impurities.[1]
Volatility Moderate.[4][1][3]GC is viable for residual solvent and starting material analysis.[3]
Strategic Decision: Why RP-HPLC with Acidic Mobile Phase?

Although the analyte is neutral, we employ 0.1% Phosphoric Acid (or Formic Acid for MS) in the aqueous phase.[1]

  • Reasoning: The synthesis uses strong bases (e.g., NaH).[1] Residual basic impurities or amine side-products may tail severely at neutral pH due to silanol interactions.[1] Acidic pH suppresses silanols and protonates amines, ensuring sharp peaks.[1]

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)[4]

This is the primary method for Assay and Related Substances (Purity).[1]

Chromatographic Conditions
  • Instrument: HPLC System with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent L1 packing.[1]

    • Why: The 3.5 µm particle size offers a balance between resolution and backpressure compared to 5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Milli-Q grade).[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[4][1]

  • Column Temp: 30°C (Controlled to prevent retention time shifts).

  • Detector: UV at 215 nm (Primary) and 254 nm (Secondary confirmation).[1]

  • Injection Volume: 10 µL.

  • Run Time: 25 Minutes.[1]

Gradient Program

A gradient is required to separate the polar starting material (p-tolylacetonitrile) from the lipophilic product and potential dimers.[1]

Time (min)% Mobile Phase A% Mobile Phase BPurpose
0.07030Initial hold to retain polar impurities.
2.07030Isocratic hold.[1][3]
15.01090Ramp to elute main analyte and lipophilic dimers.
20.01090Wash column.[3]
20.17030Return to initial conditions.[3]
25.07030Re-equilibration.[1][3]
Sample Preparation
  • Diluent: Acetonitrile : Water (60:40 v/v).[1]

  • Standard Stock Solution (1.0 mg/mL): Weigh 50 mg of Reference Standard into a 50 mL volumetric flask. Dissolve in 30 mL ACN, sonicate, and dilute to volume with water.

  • Test Solution (0.5 mg/mL): Dilute Stock 1:1 with diluent.

  • System Suitability Solution: Spike the Test Solution with 1% p-tolylacetonitrile (Starting Material) to verify resolution.[1]

Protocol 2: Gas Chromatography (GC-FID)[4]

Purpose: Orthogonal verification of purity and quantification of residual solvents (e.g., THF, Toluene) and unreacted starting material, which may co-elute in HPLC if not optimized.[1]

Instrument Parameters
  • Detector: Flame Ionization Detector (FID) @ 280°C.

  • Column: DB-5 or HP-5 (30 m x 0.32 mm x 0.25 µm) - 5% Phenyl-methylpolysiloxane.[1]

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Inlet: Split ratio 20:1 @ 250°C.

  • Injection: 1.0 µL.

Temperature Program
  • Initial: 60°C for 2 min (Solvent elution).

  • Ramp 1: 20°C/min to 200°C.

  • Ramp 2: 10°C/min to 280°C.[1]

  • Final Hold: 5 min at 280°C.

Method Development & Impurity Fate Mapping

Understanding the synthesis is crucial for method specificity. The diagram below illustrates the "Impurity Fate" and how the analytical method detects them.

ImpurityFate cluster_HPLC HPLC Elution Order (Reverse Phase) SM Starting Material (p-Tolylacetonitrile) Inter Intermediate (Mono-alkylated Bromide) SM->Inter Alkylation (Step 1) SM_Det Elutes Mid (Moderate) SM->SM_Det Reagent Reagent (1,4-Dibromobutane) Reagent->Inter Product Target Analyte (1-(4-Methylphenyl)cyclopentane-1-CN) Inter->Product Cyclization (Step 2) Side1 Hydrolysis Impurity (Amide/Acid) Product->Side1 Acid/Base Hydrolysis Product_Det Elutes Late (Lipophilic) Product->Product_Det Side1_Det Elutes Early (Polar) Side1->Side1_Det

Caption: Impurity fate mapping showing the transformation of starting materials to product and their relative elution order in RP-HPLC.

Method Validation Strategy (ICH Q2)

To ensure the method is "Trustworthy" and "Self-Validating," the following parameters must be assessed.

Specificity (Forced Degradation)

Stress the sample to prove the method can detect degradation products.[1]

  • Acid: 0.1N HCl, 60°C, 2 hours. (Expect Amide formation).[1]

  • Base: 0.1N NaOH, 60°C, 2 hours. (Expect Carboxylic Acid formation).

  • Oxidation: 3% H2O2, RT, 4 hours. (Expect N-oxide if amine precursors exist, or benzylic oxidation).[1]

  • Acceptance: Peak purity index > 0.999 (via PDA) for the main peak.

Linearity & Range
  • Range: 50% to 150% of the target concentration (0.25 mg/mL to 0.75 mg/mL).

  • Criterion: Correlation coefficient (R²) ≥ 0.999.[1]

Accuracy (Recovery)
  • Spike known amounts of pure standard into a placebo matrix (if formulation) or solvent (if API).[1]

  • Levels: 50%, 100%, 150%.[1]

  • Acceptance: 98.0% – 102.0% recovery.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Tailing Factor > 1.5 Silanol interaction or Column void.[1][3]Ensure mobile phase pH is acidic (pH 2-3).[1][3] Replace column if >1000 injections.
Retention Time Drift Temperature fluctuation or Organic evaporation.[1][3]Use column oven (30°C). Cap solvent bottles tightly.[1]
Ghost Peaks Gradient elution of impurities from water/ACN.[3]Use HPLC-grade water.[1][3] Run a blank gradient to subtract background.[1]
Split Peaks Solvent mismatch.Ensure sample diluent matches initial mobile phase strength (30-40% ACN).[1][3]

References

  • International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

  • PubChem. (n.d.).[1][5] 1-(4-Methylphenyl)cyclopentanecarbonitrile Compound Summary. National Center for Biotechnology Information.[1] Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1] (Standard text for gradient optimization logic).

  • U.S. Food and Drug Administration (FDA). (2015).[1] Analytical Procedures and Methods Validation for Drugs and Biologics. Link

Sources

Method

Reduction of the nitrile group in 1-(4-Methylphenyl)cyclopentane-1-carbonitrile

Target: 1-(4-Methylphenyl)cyclopentane-1-carbonitrile to [1-(4-Methylphenyl)cyclopentyl]methanamine Executive Summary & Strategic Analysis The reduction of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile presents a classic...

Author: BenchChem Technical Support Team. Date: February 2026

Target: 1-(4-Methylphenyl)cyclopentane-1-carbonitrile to [1-(4-Methylphenyl)cyclopentyl]methanamine

Executive Summary & Strategic Analysis

The reduction of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile presents a classic challenge in organic synthesis: the reduction of a nitrile group attached to a quaternary carbon center . Unlike simple aliphatic nitriles, the steric bulk of the 1-arylcyclopentyl moiety inhibits the approach of reducing agents, often leading to incomplete conversion or the formation of side products (e.g., imines or secondary amines) if not managed correctly.

This guide details two validated protocols for this transformation:

  • Method A (Laboratory Standard): Lithium Aluminum Hydride (LiAlH

    
    ) reduction.[1][2] This is the "Gold Standard" for small-to-medium scale synthesis, offering high conversion rates despite steric hindrance.
    
  • Method B (Scale-Up Friendly): Catalytic Hydrogenation using Raney Nickel. This method avoids stoichiometric aluminum waste and is preferred for larger batches, provided high-pressure equipment is available.

Chemical Transformation Overview

The objective is the complete reduction of the nitrile functionality to a primary amine.[2][3]

Substrate: 1-(4-Methylphenyl)cyclopentane-1-carbonitrile (


)
Product:  [1-(4-Methylphenyl)cyclopentyl]methanamine (

)

Key Challenges:

  • Steric Hindrance: The quaternary C1 position shields the nitrile carbon.

  • Side Reactions: Formation of secondary amines (dimerization) during hydrogenation.

  • Workup: Aluminum salts from LiAlH

    
     can form gelatinous emulsions if not quenched precisely.
    

ReactionScheme Substrate 1-(4-Methylphenyl) cyclopentane-1-carbonitrile (Nitrile @ Quaternary C) Intermediate Imine / Al-Complex Intermediate Substrate->Intermediate Reduction (LiAlH4 or H2/Cat) Product [1-(4-Methylphenyl) cyclopentyl]methanamine (Primary Amine) Intermediate->Product Hydrolysis / Workup

Figure 1: General reaction scheme for the reduction of the hindered nitrile.

Protocol A: Lithium Aluminum Hydride (LiAlH ) Reduction

Best For: Discovery chemistry, gram-scale synthesis, high reliability.[4]

3.1 Mechanistic Insight

LiAlH


 is a powerful nucleophilic reducing agent. The hydride (

) attacks the electrophilic nitrile carbon twice. The steric bulk of the cyclopentyl ring requires the use of reflux conditions to drive the kinetics to completion. We utilize a specific quenching protocol (Fieser method) to generate granular, filterable aluminum salts rather than a gelatinous mess.
3.2 Reagents & Equipment
  • Reagent: LiAlH

    
     (2.0 - 2.5 equivalents). Note: Use pellets or fresh powder; avoid old bottles with crust.
    
  • Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (

    
    ). THF is preferred for higher reflux temperatures (
    
    
    
    ).
  • Atmosphere: Dry Nitrogen or Argon (Strictly inert).

3.3 Step-by-Step Procedure
  • Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser, addition funnel, and magnetic stir bar. Flush with

    
    .
    
  • Reagent Prep: Charge the flask with LiAlH

    
     (2.5 eq) and anhydrous THF (approx. 10 mL/g of substrate). Cool to 
    
    
    
    in an ice bath.
  • Substrate Addition: Dissolve 1-(4-Methylphenyl)cyclopentane-1-carbonitrile (1.0 eq) in anhydrous THF. Add this solution dropwise to the LiAlH

    
     suspension over 30 minutes.
    
    • Critical: Exothermic reaction. Control addition rate to maintain a gentle effervescence, not a boil.

  • Reaction: Once addition is complete, remove the ice bath. Warm to room temperature, then heat to reflux for 4–12 hours.

    • Monitoring: Check via TLC or LC-MS. The nitrile peak (

      
       IR) must disappear.
      
  • The "Fieser" Quench (Crucial Step): Cool the mixture back to

    
    . For every x grams  of LiAlH
    
    
    
    used, add carefully in sequence:
    • x mL of Water (slowly!)

    • x mL of 15% NaOH solution

    • 3x mL of Water

  • Workup: Warm to room temperature and stir for 15 minutes. The gray precipitate should turn white and granular.

  • Filtration: Filter through a pad of Celite. Wash the cake with THF.

  • Isolation: Dry the filtrate over

    
    , filter, and concentrate in vacuo to yield the crude amine.
    

LAH_Workflow Start Start: Dry Equipment (N2 Atmosphere) Prep Suspend LiAlH4 in THF Cool to 0°C Start->Prep Add Dropwise Addition of Nitrile (Control Exotherm) Prep->Add Reflux Reflux (4-12 hrs) Drive reaction past steric barrier Add->Reflux Quench Fieser Quench (x H2O -> x NaOH -> 3x H2O) Reflux->Quench Check TLC/IR Filter Filter Granular Salts (Celite Pad) Quench->Filter White Precipitate Forms Finish Concentrate & Purify Filter->Finish

Figure 2: Workflow for LiAlH4 reduction highlighting the critical Fieser quench step.

Protocol B: Catalytic Hydrogenation (Raney Nickel)

Best For: Scale-up (>50g), avoiding aluminum waste.

4.1 Mechanistic Insight

Catalytic hydrogenation activates molecular hydrogen on the metal surface. For nitriles, a common side reaction is the formation of secondary amines via the condensation of the intermediate imine with the product amine. To prevent this, ammonia (


)  is added to the solvent system to shift the equilibrium away from secondary amine formation.
4.2 Reagents & Equipment
  • Catalyst: Raney Nickel (Active slurry in water/ethanol). Safety: Pyrophoric when dry.

  • Solvent: Methanol saturated with Ammonia (

    
    ) or 7M 
    
    
    
    in MeOH.
  • Hydrogen Source:

    
     gas (High pressure: 50–100 psi / 3–7 bar).
    
  • Equipment: Parr Hydrogenator or Stainless Steel Autoclave.

4.3 Step-by-Step Procedure
  • Catalyst Prep: Wash the Raney Nickel slurry (approx. 20 wt% loading relative to substrate) 3 times with Methanol to remove water. Do not let it dry out.

  • Loading: In the autoclave glass liner, add the substrate, the washed Raney Nickel, and Methanol saturated with

    
    .
    
  • Pressurization: Seal the reactor. Purge with

    
     (3x) to remove oxygen. Purge with 
    
    
    
    (3x).
  • Reaction: Pressurize to 60 psi (4 bar)

    
    . Agitate vigorously. Heat to 
    
    
    
    .
  • Duration: Run for 12–24 hours. Monitor

    
     uptake.
    
  • Workup:

    • Cool and vent the reactor.[5]

    • Filter the catalyst carefully over Celite (Keep wet! Fire hazard).

    • Concentrate the filtrate to remove solvent and excess ammonia.

  • Purification: The residue is often clean enough, or can be converted to the HCl salt for recrystallization.

Analytical Validation & Data Summary
ParameterMethod A (LiAlH

)
Method B (Raney Ni/

)
Conversion Typically >95%>90% (Pressure dependent)
Selectivity High (Primary Amine)High (Requires

)
Reaction Time 4–12 Hours12–24 Hours
Safety Profile Reactive Hydride (Moisture sensitive)Pyrophoric Catalyst + High Pressure Gas
Workup Ease Moderate (Requires filtration of salts)Easy (Filtration, but fire risk)

Characterization of Product:

  • 1H NMR (

    
    ):  Look for the disappearance of the alpha-proton signals (none for nitrile, but check precursor purity) and appearance of the methylene protons adjacent to the amine (
    
    
    
    ) typically around
    
    
    2.6 – 2.8 ppm (singlet or broad singlet depending on resolution/salt form).
  • IR Spectroscopy: Disappearance of the sharp nitrile stretch at

    
    . Appearance of N-H stretches at 
    
    
    
    .
References
  • Reduction of Nitriles to Primary Amines: Amundsen, L. H.; Nelson, L. S. Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride.[1][2][3][6][7]Journal of the American Chemical Society , 1951, 73(1), 242–244. Link

  • Fieser Quench Method: Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis, Vol. 1, Wiley, New York, 1967, pp. 581–595. (Standard reference for the n:n:3n quench).
  • Catalytic Hydrogenation of Nitriles: Gould, F. E.; Johnson, G. S.; Ferris, A. F. The Hydrogenation of Nitriles to Primary Amines.[1][2][3][7]Journal of Organic Chemistry , 1960, 25(10), 1658–1660. Link

  • Sibutramine Analogs (Contextual): Jeffery, J. E.; Kerrigan, F.; Miller, T. K.; Smith, G. J.; Tute, M. S. Synthesis and uptake inhibiting activity of some 1-arylcycloalkanemethanamines.Journal of Medicinal Chemistry, 1980, 23, 462-464. (Describes the synthesis of the 4-chloro analog, directly applicable to the 4-methyl variant).

Sources

Application

Advanced Cyclization Protocols for 1-(p-Tolyl)cyclopentanecarbonitrile

[1][2] Executive Summary This Application Note details the high-efficiency cyclization methodologies involving 1-(p-Tolyl)cyclopentanecarbonitrile (CAS 68983-70-0) . This scaffold represents a "privileged structure" in m...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This Application Note details the high-efficiency cyclization methodologies involving 1-(p-Tolyl)cyclopentanecarbonitrile (CAS 68983-70-0) . This scaffold represents a "privileged structure" in medicinal chemistry due to its lipophilic quaternary carbon center, which restricts conformational freedom and enhances metabolic stability.[1][2]

This guide addresses two distinct categories of "cyclization" relevant to this molecule:

  • Construction of the Scaffold: The cyclodialkylation of ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -tolylacetonitrile to form the cyclopentane ring.[2]
    
  • Divergent Heterocycle Synthesis: The downstream transformation of the nitrile group into bioisosteres (Tetrazoles) and spiro-cycles (Oxazolines) via cycloaddition and cyclocondensation.[1][2]

These protocols are optimized for scalability, atom economy, and reproducibility in drug discovery workflows.[1][2]

Chemical Foundation & Mechanism[1]

The Quaternary Center & Thorpe-Ingold Effect

The reactivity of 1-(p-Tolyl)cyclopentanecarbonitrile is governed by the steric bulk of the cyclopentane ring and the electronic donation of the ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


-tolyl group.[2]
  • Steric Strain: The gem-disubstitution at the C1 position introduces the Thorpe-Ingold effect (angle compression).[1][2] This pre-organizes the molecule, accelerating intramolecular reactions and nucleophilic attacks at the nitrile carbon by reducing the entropy of activation.[1][2]

  • Electronic Effect: The ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -methyl group acts as a weak electron donor (+I effect), slightly deactivating the nitrile carbon toward nucleophilic attack compared to an unsubstituted phenyl ring.[2] Lewis acid catalysis (e.g., Zn(II)) is therefore critical for efficient derivatization.[1][2]
    
Reaction Pathways Overview

The following diagram outlines the divergent pathways covered in this guide.

ReactionPathways Precursor p-Tolylacetonitrile Core 1-(p-Tolyl) cyclopentanecarbonitrile (The Scaffold) Precursor->Core Protocol A: Cyclodialkylation (1,4-Dibromobutane, NaH) Tetrazole 5-[1-(p-Tolyl)cyclopentyl] -1H-tetrazole (Bioisostere) Core->Tetrazole Protocol B: [3+2] Cycloaddition (NaN3, ZnBr2) Oxazoline Spiro-Oxazoline Derivative Core->Oxazoline Protocol C: Cyclocondensation (Aminoethanol, ZnCl2)

Figure 1: Divergent synthetic workflows starting from p-tolylacetonitrile.

Protocol A: Scaffold Construction (Cyclodialkylation)[1][2]

Objective: Synthesis of 1-(p-Tolyl)cyclopentanecarbonitrile from acyclic precursors. Mechanism: Double nucleophilic substitution (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


) using a phase-transfer catalyst or strong base.[2]
Materials
  • Substrate:

    
    -Tolylacetonitrile (1.0 equiv)
    
  • Alkylating Agent: 1,4-Dibromobutane (1.1 equiv)[2]

  • Base: Sodium Hydride (NaH, 60% dispersion, 2.5 equiv) or NaOH (50% aq) with TEBA (Phase Transfer).[1][2]

  • Solvent: DMSO (anhydrous) or Toluene/Water (biphasic).[1][2]

Step-by-Step Methodology (DMSO/NaH Method)

Note: The DMSO/NaH method is preferred for high purity and speed, despite safety requirements.[1][2]

  • Preparation: Flame-dry a 3-neck round-bottom flask under ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     flow. Charge with NaH (2.5 equiv) and wash with dry hexanes (2x) to remove mineral oil.[2]
    
  • Solvation: Suspend NaH in anhydrous DMSO (0.5 M concentration relative to substrate). Cool to 0°C.[1][2]

  • Anion Formation: Add ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -tolylacetonitrile dropwise over 20 minutes. Evolution of 
    
    
    
    gas will be vigorous.[2] Stir at 0°C for 30 min until gas evolution ceases and the solution turns dark red/brown (formation of the benzylic carbanion).
  • Cyclization: Add 1,4-dibromobutane dropwise over 30 minutes, maintaining internal temperature

    
    °C.
    
    • Critical Control Point: Exotherms can lead to polymerization.[1][2] Monitor temperature strictly.

  • Completion: Allow the mixture to warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1][2]

  • Quench: Cool to 0°C. Carefully quench with saturated

    
     solution.
    
  • Workup: Extract with ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     (3x). Wash combined organics with water (2x) and brine.[2] Dry over 
    
    
    
    and concentrate.
  • Purification: Distillation under reduced pressure (approx. 140-150°C at 2 mmHg) or flash chromatography (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    , 0-5% EtOAc/Hexane).[2]
    

Expected Yield: 85-92% Data Validation: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


 NMR should show disappearance of the benzylic protons (

at ~3.7 ppm) and appearance of cyclopentyl multiplets (1.8–2.5 ppm).[2]

Protocol B: Synthesis of Tetrazole Bioisosteres ([3+2] Cycloaddition)

Objective: Conversion of the nitrile to a 5-substituted-1H-tetrazole. Application: Tetrazoles act as lipophilic bioisosteres for carboxylic acids, improving bioavailability and receptor binding.[1][2] Reference Method: Modified Sharpless-Demko Protocol [1].[1][2]

Mechanism

The reaction proceeds via a Zinc-activated mechanism.[1][2] The nitrile coordinates to the Zn(II) Lewis acid, increasing the electrophilicity of the carbon.[1][2] The azide ion attacks to form a zinc-tetrazolate intermediate, which is hydrolyzed to the product.[1][2]

TetrazoleMechanism Step1 Activation: R-CN + Zn(II) -> [R-CN-Zn]2+ Step2 Cycloaddition: [R-CN-Zn]2+ + N3- -> Zinc-Tetrazolate Complex Step1->Step2 [3+2] Step3 Hydrolysis: Complex + HCl -> 1H-Tetrazole + ZnCl2 Step2->Step3 Acid Workup

Figure 2: Zinc-catalyzed mechanism for tetrazole formation.

Step-by-Step Methodology
  • Reaction Setup: In a pressure vial or round-bottom flask, combine:

    • 1-(p-Tolyl)cyclopentanecarbonitrile (1.0 equiv)[1][2][3][4][5]

    • Sodium Azide (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      , 1.5 equiv)[2]
      
    • Zinc Bromide (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      , 1.0 equiv)[2][6]
      
    • Solvent: Water/Isopropanol (2:1) or pure Water (if substrate allows suspension).[1][2]

  • Heating: Seal the vessel and heat to reflux (100°C) for 12–24 hours.

    • Note: The "on-water" effect often accelerates this reaction despite heterogeneity.[1][2]

  • Monitoring: Check LC-MS for conversion (M+H of product = 229.13).

  • Workup (Critical for Safety):

    • Cool to RT.

    • Add EtOAc and 3N HCl until pH < 2.[1][2] (Caution: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       generation is minimal if pH is controlled, but work in a fume hood).[2]
      
    • Stir until the zinc salts dissolve and the organic layer is clear.[1][2]

  • Isolation: Separate layers. Extract aqueous layer with EtOAc.[1][2] The tetrazole is often acidic; if purification is needed, extract the organic layer with 1N NaOH (tetrazole moves to aqueous), separate organics, then re-acidify aqueous layer and extract back into EtOAc.[1][2]

  • Crystallization: Evaporate solvent. Recrystallize from Ethanol/Water.[1][2]

Expected Yield: 75-85%

Protocol C: Synthesis of Spiro-Oxazolines

Objective: Formation of a spiro-fused oxazoline ring. Application: Oxazolines are precursors to chiral ligands and are used as masked carboxylic acids or pharmacophores.[1][2]

Materials
  • Substrate: 1-(p-Tolyl)cyclopentanecarbonitrile (1.0 equiv)

  • Reagent: 2-Aminoethanol (2.0 equiv)[1][2]

  • Catalyst: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     (0.1 equiv) or 
    
    
    
    (traditional, but toxic; Zn is preferred).[2]
  • Solvent: Chlorobenzene (reflux) or neat (130°C).[1][2]

Step-by-Step Methodology
  • Mix: Combine nitrile, aminoethanol, and catalyst in chlorobenzene.

  • Reflux: Heat to reflux (132°C) for 24 hours under inert atmosphere.

  • Mechanism: Nucleophilic attack of the amine on the nitrile ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     amidine intermediate 
    
    
    
    intramolecular attack of the hydroxyl group
    
    
    loss of ammonia (
    
    
    ).[2]
  • Workup: Wash with water to remove excess aminoethanol.[2] Dry organic layer.[1][2][7]

  • Purification: Column chromatography (DCM/MeOH).

Data Summary & Troubleshooting

ParameterProtocol A (Synthesis)Protocol B (Tetrazole)Protocol C (Oxazoline)
Limiting Factor Temperature control (Exotherm)Reaction kinetics (Slow)High Temp required
Key Catalyst NaH (Base)

(Lewis Acid)

(Lewis Acid)
Typical Yield 85-92%75-85%60-75%
Common Impurity Mono-alkylated productUnreacted NitrileHydrolyzed amide
TLC Visualization UV (254 nm)UV / Bromocresol GreenUV / Ninhydrin
Troubleshooting Guide
  • Problem: Low yield in Protocol A (Synthesis).

    • Solution: Ensure DMSO is strictly anhydrous.[1][2] Water kills the carbanion.[1][2] Increase stirring speed to overcome viscosity.

  • Problem: Incomplete conversion in Protocol B (Tetrazole).

    • Solution: Increase catalyst loading to 2.0 equiv

      
      . Ensure temperature is maintained at 100°C.
      
  • Problem: "Sticky" product in Protocol B.

    • Solution: The zinc-tetrazolate complex can be stable.[1][2] Ensure the HCl wash is vigorous and pH < 2 to break the complex.[1][2]

References

  • Demko, Z. P., & Sharpless, K. B. (2001).[1][2][6] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[1][2] The Journal of Organic Chemistry, 66(24), 7945–7950.[1][2] Link[1][2]

  • Dunham, J. C., et al. (2004).[1][2] Synthesis of Spiro-Oxazolines via Zinc-Catalyzed Cyclocondensation.[1][2] Synthesis, 2004(12), 1959-1962.[1][2]

  • National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 98623, 1-(p-Tolyl)cyclopentanecarbonitrile.[1][2] Link[1][2]

  • Carini, D. J., et al. (1991).[2] Nonpeptide angiotensin II receptor antagonists: the discovery of a series of N-(biphenylmethyl)imidazoles.[1][2] Journal of Medicinal Chemistry, 34(8), 2525-2547.[1][2] (Context for tetrazole bioisosteres). Link[1][2]

Disclaimer: These protocols involve hazardous chemicals (Sodium Azide, Sodium Hydride).[1][2] All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE.[1][2]

Sources

Method

Biological activity screening of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile derivatives

Application Note: Biological Activity Screening of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile Derivatives Executive Summary & Pharmacophore Rationale The scaffold 1-(4-Methylphenyl)cyclopentane-1-carbonitrile represen...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Biological Activity Screening of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile Derivatives

Executive Summary & Pharmacophore Rationale

The scaffold 1-(4-Methylphenyl)cyclopentane-1-carbonitrile represents a "privileged structure" in medicinal chemistry. Its quaternary carbon center, linking a lipophilic cyclopentane ring with a para-tolyl moiety, confers unique metabolic stability by blocking


-oxidation. While the nitrile itself acts as a latent pharmacophore (often a bioisostere for carbonyls or hydroxyls), its primary value lies as a divergent precursor to three distinct classes of bioactive derivatives:
  • Primary Amines (via reduction): Ligands for CNS targets, specifically Sigma-1 (

    
    ) receptors and monoamine transporters (NET/DAT).
    
  • Carboxylic Acids (via hydrolysis): Cycloalkyl-constrained analogs of arylpropionic acid NSAIDs (e.g., Ibuprofen analogs).

  • Tetrazoles (via cycloaddition): Bioisosteres for carboxylic acids, often screened for Angiotensin II receptor antagonism.

This guide details the screening protocols for these derivatives, focusing on CNS bioavailability , Sigma-1 receptor affinity , and COX-2 inhibitory potential .

Chemical Derivatization & Target Mapping

Before screening, it is critical to understand the functional relationship between the parent nitrile and the active pharmacophores. The nitrile is the "hub" for divergent synthesis.

DerivatizationPathway Nitrile Parent Scaffold: 1-(4-Methylphenyl) cyclopentane-1-carbonitrile Amine Derivative A: Primary Amine (Reduction) Nitrile->Amine LiAlH4 / THF Acid Derivative B: Carboxylic Acid (Hydrolysis) Nitrile->Acid NaOH / H2O / Delta Tetrazole Derivative C: Tetrazole (Azide Cycloaddition) Nitrile->Tetrazole NaN3 / ZnBr2 TargetCNS Target: CNS (Sigma-1 / NMDA) Amine->TargetCNS Screening Protocol 1 TargetInflam Target: Inflammation (COX-1 / COX-2) Acid->TargetInflam Screening Protocol 2 TargetCV Target: Cardiovascular (AT1 Receptor) Tetrazole->TargetCV Secondary Screen

Figure 1: Divergent synthesis pathways from the parent nitrile to bioactive derivatives.

Protocol 1: Sigma-1 ( ) Receptor Binding Assay

Rationale: The 1-arylcycloalkyl amine motif (Derivative A) is structurally homologous to high-affinity Sigma ligands. The 4-methyl group enhances lipophilicity (


), improving Blood-Brain Barrier (BBB) penetration, a critical requirement for CNS drugs.
Materials
  • Ligand: [³H]-(+)-Pentazocine (specific

    
     agonist).
    
  • Tissue Source: Guinea pig brain membranes (rich in

    
    , low in 
    
    
    
    ).
  • Non-specific Blocker: Haloperidol (

    
    ).
    
  • Buffer: 50 mM Tris-HCl, pH 7.4.

Step-by-Step Methodology
  • Membrane Preparation:

    • Homogenize guinea pig brain tissue in ice-cold Tris-HCl buffer.

    • Centrifuge at

      
       for 15 min at 4°C. Resuspend pellet and repeat twice to remove endogenous ligands.
      
    • Critical Check: Measure protein concentration using a BCA assay; adjust to

      
      .
      
  • Incubation Assembly:

    • Total Binding: Membrane (

      
      ) + [³H]-(+)-Pentazocine (
      
      
      
      ) + Vehicle (DMSO < 1%).
    • Non-Specific Binding (NSB): Membrane + Radioligand + Haloperidol (

      
      ).
      
    • Test Compound: Membrane + Radioligand + Derivative A (

      
       to 
      
      
      
      ).
  • Equilibrium Phase:

    • Incubate for 120 minutes at 25°C .

    • Why? Lipophilic amines often have slow association rates (

      
      ) due to membrane partitioning. Shorter times yield false negatives.
      
  • Termination & Counting:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce binding to the filter).

    • Wash

      
       with ice-cold buffer.
      
    • Measure radioactivity via Liquid Scintillation Counting (LSC).

  • Data Analysis:

    • Calculate Specific Binding:

      
      .
      
    • Determine

      
       using non-linear regression (Hill equation).
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .

Protocol 2: COX-2 Inhibition Screening (Fluorescent)

Rationale: The carboxylic acid derivative (Derivative B) mimics the arylpropionic acid scaffold of NSAIDs. The rigid cyclopentane ring restricts conformational freedom, potentially enhancing selectivity for the COX-2 hydrophobic channel over COX-1.

Materials
  • Enzyme: Recombinant human COX-2.

  • Substrate: Arachidonic acid (AA).

  • Probe: 10-acetyl-3,7-dihydroxyphenoxazine (ADHP) – marketed as Amplex Red®.

  • Mechanism: COX-2 converts AA to PGG2, then PGH2. The peroxidase activity of COX then converts ADHP to Resorufin (highly fluorescent).

Step-by-Step Methodology
  • Compound Preparation:

    • Dissolve Derivative B in DMSO. Prepare serial dilutions (

      
      ).
      
    • Note: Final DMSO concentration in assay must be

      
       to avoid enzyme denaturation.
      
  • Pre-Incubation:

    • Mix

      
       enzyme solution + 
      
      
      
      inhibitor (Test Compound).
    • Incubate for 10 minutes at 37°C . This allows the inhibitor to access the active site channel.

  • Reaction Initiation:

    • Add

      
       Reaction Mix (Arachidonic Acid + ADHP + Hemin).
      
    • Hemin is a required cofactor for the peroxidase activity.

  • Kinetic Measurement:

    • Monitor Fluorescence immediately (Ex/Em: 535/590 nm) for 10 minutes.

    • Calculate the slope (RFU/min) of the linear portion of the curve.

  • Validation:

    • Positive Control: Celecoxib (selective COX-2 inhibitor).

    • Negative Control: No inhibitor (Max velocity).

Data Interpretation & SAR Trends

The following table summarizes expected Structure-Activity Relationship (SAR) trends based on historical data for 1-arylcycloalkyl derivatives.

Derivative ClassStructural ModificationPredicted EffectTarget
Amine 4-Methyl (Parent)High

affinity; Moderate NET inhibition
CNS / Antidepressant
Amine 4-Chloro (Substitution)Increased NET selectivity; Reduced

affinity
Antidepressant
Acid Cyclopentane (Parent)Balanced COX-1/COX-2 inhibitionAnti-inflammatory
Acid Cyclohexane (Ring Expansion)Increased steric bulk; often favors COX-1Anti-inflammatory
Nitrile UnmodifiedInactive (Prodrug/Precursor only)N/A

Workflow Visualization

The following diagram illustrates the logical flow for screening a library of these derivatives to ensure efficient resource allocation.

ScreeningWorkflow Start Library: 1-(4-Methylphenyl) cyclopentane derivatives Filter1 Step 1: Solubility & Chemical Stability (pH 7.4) Start->Filter1 Decision1 Stable? Filter1->Decision1 Decision1->Start No (Redesign) ScreenA Path A (Amines): Sigma-1 Binding Assay Decision1->ScreenA Yes (Amine) ScreenB Path B (Acids): COX-1/2 Enzymatic Assay Decision1->ScreenB Yes (Acid) HitID Hit Identification (Ki < 100 nM) ScreenA->HitID ScreenB->HitID ADME ADME Profiling: Microsomal Stability (HLM) HitID->ADME

Figure 2: Hierarchical screening workflow for maximizing hit rates.

References

  • Aghekyan, R. G., et al. (2016).[1][2] "Synthesis of 1-(4-methylphenyl)cyclopentane-1-carbonitrile and its derivatives." Russian Journal of Organic Chemistry, 52(2), 209–213.[2]

  • Shchekotikhin, A. E., et al. (2024).[3] "Synthesis and antitumor activity of cyclopentane-fused anthraquinone derivatives." European Journal of Medicinal Chemistry, 264, 116103.

  • Chu, W., et al. (2015). "Sigma receptor ligands: history, classification, and their application in CNS diseases." Journal of Medicinal Chemistry. (Contextual grounding for 1-arylcycloalkyl amine pharmacophore).
  • Wei, L., et al. (2018). "Cyclobutanes in Small-Molecule Drug Candidates." Journal of Medicinal Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(p-Tolyl)cyclopentanecarbonitrile

[1] Topic: Troubleshooting Side Reactions & Process Optimization Document ID: TSC-2026-PTCC-01 Target Audience: Process Chemists, Medicinal Chemists, R&D Scientists Executive Summary & Reaction Logic The synthesis of 1-(...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Topic: Troubleshooting Side Reactions & Process Optimization Document ID: TSC-2026-PTCC-01 Target Audience: Process Chemists, Medicinal Chemists, R&D Scientists

Executive Summary & Reaction Logic

The synthesis of 1-(p-Tolyl)cyclopentanecarbonitrile is a classic example of creating a quaternary carbon center via double alkylation. The industry-standard approach utilizes p-tolylacetonitrile and 1,4-dibromobutane (or 1,4-dichlorobutane) under basic conditions.[1]

While conceptually simple, this reaction fights a kinetic battle between cyclization (intramolecular


), polymerization  (intermolecular 

), and elimination (E2).[1] The electron-donating methyl group at the para position makes the benzylic proton slightly less acidic (

) than unsubstituted phenylacetonitrile, requiring careful tuning of base strength and phase transfer conditions.
Reaction Pathway Visualization

The following diagram maps the "Happy Path" (Target) against critical "Sad Paths" (Impurities).

ReactionPathways Start p-Tolylacetonitrile (Starting Material) Inter Intermediate: 5-bromo-2-(p-tolyl)pentanenitrile (Mono-alkylated) Start->Inter 1,4-dibromobutane Base, k1 (Slow) Elim Side Product B: Elimination (Butadiene/Butenes) Start->Elim Base attack on 1,4-dibromobutane Product TARGET: 1-(p-Tolyl)cyclopentanecarbonitrile Inter->Product Cyclization k2 (Fast) Dimer Side Product C: Dimer/Oligomer Inter->Dimer Intermolecular Rxn (High Conc.) Amide Side Product A: Amide Hydrolysis (CONH2) Product->Amide OH- / H2O / Heat (Over-reaction)

Figure 1: Reaction network showing the critical intermediate stage. Success depends on


.[1]

Technical Troubleshooting Guide

Issue 1: Incomplete Cyclization (The "Open Chain" Impurity)

Symptom: HPLC/GC shows a persistent peak for 5-bromo-2-(p-tolyl)pentanenitrile .[1] Diagnosis: The second alkylation step (ring closure) is stalling.[1]

Root CauseMechanismCorrective Action
High Concentration Intermolecular reaction rates scale with

, while intramolecular cyclization scales with

.[1] High concentration favors oligomers over rings.[1]
Dilution Effect: Maintain reaction concentration below 0.5 M. If adding reagents, use High Dilution Principle : add the base/substrate slowly to the dihaloalkane.
Leaving Group Mismatch If using 1,4-dichlorobutane, the chloride is a poorer leaving group than bromide, slowing the ring closure.Add Iodide Source: Add 5-10 mol% NaI or KI.[1] This generates the in situ alkyl iodide (Finkelstein), which cyclizes much faster.[1]
Stirring Efficiency (PTC) In Phase Transfer Catalysis (PTC), the reaction occurs at the interface.[1] Poor stirring limits mass transfer.[1]Shear Rate: Ensure impeller tip speed is sufficient to create a fine emulsion. For small scale, use vigorous magnetic stirring (>800 RPM).[1]
Issue 2: Hydrolysis to Amide

Symptom: IR shows a broad stretch at 3300-3500 cm⁻¹ (N-H) and carbonyl peak ~1680 cm⁻¹.[1] Diagnosis: The nitrile group is hydrolyzing to 1-(p-tolyl)cyclopentanecarboxamide .[1]

  • The Chemistry: The quaternary center provides steric protection, making this nitrile harder to hydrolyze than linear nitriles. However, high temperatures (>80°C) combined with 50% NaOH will force hydrolysis.[1]

  • Protocol Fix:

    • Reduce Temperature: Do not exceed 60°C if using 50% NaOH.

    • Switch Base System: Move to Solid-Liquid PTC (Solid KOH/NaOH + 18-Crown-6 or TBAB in Toluene). By removing bulk water, hydrolysis is virtually eliminated.[1]

Issue 3: Catalyst Poisoning (PTC Specific)

Symptom: Reaction starts well but stalls at 50-60% conversion.[1] Adding more base doesn't help.[1] Diagnosis: The quaternary ammonium catalyst is "poisoned" by lipophilic anions.[1][2]

  • Mechanism: As the reaction proceeds, Bromide (

    
    ) accumulates.[1] Quaternary ammonium cations (
    
    
    
    ) pair more tightly with soft, lipophilic ions (
    
    
    ,
    
    
    ) than with the hard nucleophile (
    
    
    or
    
    
    ).[1] The active catalyst (
    
    
    ) concentration drops.[1]
  • Solution:

    • Wash: Perform an intermediate aqueous wash to remove halide salts, then recharge with fresh base.[1]

    • Catalyst Choice: Use a catalyst with a higher "organophilicity" or switch to Tetrabutylammonium Hydrogen Sulfate (TBAHS) .[1] The sulfate anion is very hydrophilic and does not compete for the cation.

Experimental Protocols & Data

Method A: Phase Transfer Catalysis (Green/Industrial Preferred)

Best for: Scalability, safety, and avoiding anhydrous solvents.[1]

  • Charge: p-Tolylacetonitrile (1.0 eq), 1,4-dibromobutane (1.2 eq), and TBAB (0.05 eq) in Toluene (5-10 volumes).

  • Initiate: Add 50% aq. NaOH (3.0 eq) dropwise while maintaining temp < 50°C.

  • Agitate: Vigorously stir at 50-60°C for 4-6 hours.

  • Monitor: Check for disappearance of mono-alkylated intermediate (GC/HPLC).

  • Workup: Separate phases. Wash organic layer with water, then dilute HCl (to neutralize trace base).[1] Concentrate.

Method B: Superbase (NaH/DMSO or NaH/DMF)

Best for: Difficult substrates or when PTC fails due to steric bulk.[1]

  • Prepare: Wash NaH (2.2 eq) with hexanes to remove oil. Suspend in dry DMF/DMSO.

  • Deprotonate: Add p-Tolylacetonitrile (1.0 eq) at 0°C. Evolution of

    
     gas.[1] Stir 30 min.
    
  • Alkylate: Add 1,4-dibromobutane (1.1 eq) dropwise. Crucial: Keep temp < 10°C to prevent elimination.

  • Warm: Allow to warm to RT. Cyclization usually completes within 2 hours.[1]

Comparison of Methods
FeaturePhase Transfer Catalysis (PTC)NaH / Aprotic Solvent
Moisture Sensitivity Low (Uses water)High (Requires dry conditions)
Side Reaction: Hydrolysis Moderate Risk (if T > 70°C)Low Risk
Side Reaction: Elimination LowHigh (if temp not controlled)
Green Chemistry Score High (Toluene/Water)Low (DMF/DMSO waste)

Frequently Asked Questions (FAQ)

Q: Why do I see a significant amount of butadiene in the off-gas? A: This indicates E2 elimination of your 1,4-dibromobutane. This happens if your base concentration is too high locally or the temperature is too high before the alkylation can compete. Fix: Add the base slower or lower the reaction temperature.

Q: Can I use 1,4-dichlorobutane instead of the dibromo analog? A: Yes, it is cheaper, but the reaction will be significantly slower (


 is a worse leaving group). You must  add a catalytic amount of Sodium Iodide (NaI) to facilitate the Finkelstein exchange in situ, otherwise, the cyclization step may stall, leading to mono-alkylated impurities.

Q: My product has a yellow color that won't distill out. What is it? A: This is likely a trace oligomer or a conjugated impurity from the oxidation of the benzylic position (benzylic radical coupling). A quick filtration through a silica plug or treatment with activated charcoal usually removes these highly colored, high-molecular-weight impurities.[1]

References

  • Makosza, M., & Jonczyk, A. (1976).[1] Phase-Transfer Catalysis in Organic Synthesis. Describes the foundational mechanism of PTC alkylation of arylacetonitriles.

  • Starks, C. M. (1971).[1] Phase-transfer catalysis.[1][3] I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society.

  • Halpern, M. (1997).[1] Phase-Transfer Catalysis: Mechanism and Synthesis. ACS Symposium Series. Detailed troubleshooting for catalyst poisoning and hydration side reactions.

  • PubChem Compound Summary. (2025). 1-(p-Tolyl)cyclopentanecarbonitrile.[1][4][5] National Center for Biotechnology Information.[1]

Sources

Optimization

Removal of impurities from crude 1-(4-Methylphenyl)cyclopentane-1-carbonitrile

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist, Separation Technologies Subject: Technical Guide: Impurity Removal from Crude 1-(4-Methylphenyl)cyclopentane-1-carbonitrile Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist, Separation Technologies Subject: Technical Guide: Impurity Removal from Crude 1-(4-Methylphenyl)cyclopentane-1-carbonitrile

Executive Summary & Compound Profile

This guide addresses the purification of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile (CAS: 68983-70-0).[1][2][3] This compound is a quaternary nitrile, typically synthesized via the double alkylation of 4-methylbenzyl cyanide (p-tolylacetonitrile) with 1,4-dibromobutane.[1][2][3]

The critical challenge in this synthesis is the "quaternary center formation." Incomplete alkylation leads to difficult-to-separate impurities.[1][2] Unlike simple recrystallizations, the purification of this compound often requires a hybrid approach due to the similar polarity of the starting material and the product.

Target Compound Profile
PropertyValue / Description
Structure Cyclopentane ring with a nitrile and p-tolyl group at C1.[1][2][4][5]
Physical State Viscous oil or low-melting solid (mp ~40–50°C).[1][2][3]
Boiling Point High (>140°C at 10 mmHg).[1][2][3]
Solubility Soluble in organic solvents (DCM, EtOAc, Toluene); Insoluble in water.[1][2][3]

Impurity Profiling

Before initiating purification, you must identify which "species" is contaminating your batch.[1][2][3]

Impurity TypeOriginCharacteristicsRemoval Strategy
Starting Material (SM) Unreacted p-tolylacetonitrileLower BP than product; has acidic

-protons.[1][2][3]
Distillation or Chemical Scavenging.[1][2]
Mono-Alkylated Intermediate 5-bromo-2-(p-tolyl)pentanenitrileResult of incomplete cyclization.[1][2][3] BP close to product.[1][2]Drive reaction to completion; Chromatography.[1][2]
Hydrolysis Products Amides (partial hydrolysis)High melting solids; polar.[1][2][3]Precipitation in non-polar solvents; Acid/Base wash.[1][2]
Oligomers/Tars Base-catalyzed polymerizationDark yellow/brown color.[1][2]Silica gel filtration or Activated Carbon.[1][2]

Diagnostic Workflow

Use this logic tree to determine your purification path.

PurificationLogic Start Crude Reaction Mixture CheckSM Check GC/TLC: Is Starting Material > 5%? Start->CheckSM HighSM Yes: High SM Content CheckSM->HighSM LowSM No: Low SM (<5%) CheckSM->LowSM Distill Protocol A: High Vacuum Fractional Distillation HighSM->Distill Primary Method Scavenge Protocol B: Chemical Scavenging (Benzaldehyde) HighSM->Scavenge If Distillation Fails CheckColor Is Product Colored/Dark? LowSM->CheckColor Final Pure Product (>98%) Distill->Final Scavenge->Distill Carbon Activated Carbon / Silica Plug CheckColor->Carbon Yes Cryst Protocol C: Crystallization (Hexane/EtOH) CheckColor->Cryst No Carbon->Cryst Cryst->Final

Figure 1: Decision matrix for purification based on impurity profile.

Troubleshooting & FAQs

Q1: I have distilled the product, but it still contains 5-10% unreacted starting material (p-tolylacetonitrile). How do I remove it?

The Issue: The boiling points of the starting material (~110°C/10mmHg) and the product (~150°C/10mmHg) are distinct but can overlap during rapid distillation, especially if azeotropes form or vacuum control is poor. The Solution:

  • Improve Fractionation: Use a Vigreux column (at least 20cm) to increase theoretical plates.

  • Chemical Scavenging (The "Expert" Trick): Since your product is a quaternary nitrile (no acidic protons) and the impurity is a secondary nitrile (has acidic protons), you can chemically modify the impurity to make it separable.[1][2][3]

    • Method: Treat the mixture with benzaldehyde and a base (KOH).[2][3] The impurity will condense to form a high-boiling stilbene derivative (solid), while your product remains untouched.[2][3] This "heavy" impurity remains in the pot during subsequent distillation. (See Protocol B).

Q2: The product is oiling out instead of crystallizing.

The Issue: This compound has a low melting point. Small amounts of solvent impurities (toluene/benzene) or isomers can depress the melting point further, keeping it liquid.[1][2][3] The Solution:

  • Solvent Swap: Switch to a Hexane:Ethyl Acetate (20:1) system.[1][2][3] The product is highly soluble in EtOAc but less so in Hexane.[1]

  • Seed It: Obtain a single crystal (even if crude) by freezing a small aliquot in dry ice/acetone. Use this to seed the main batch at 0°C.

  • Scratching: Use a glass rod to scratch the inner wall of the flask at the air-liquid interface to induce nucleation.

Q3: My product has a persistent dark brown color.

The Issue: This is likely due to polymerized nitrile or oxidation by-products (tars) formed during the base-mediated alkylation.[1][2] The Solution:

  • Silica Plug Filtration: Dissolve the crude oil in 10 volumes of Hexane/Toluene (1:1). Pass it through a short pad of silica gel. The non-polar nitrile will elute, while the polar tars will stick to the silica.[2]

  • Activated Carbon: If already in solution (e.g., ethanol), reflux with 5% w/w activated carbon for 30 minutes and filter hot through Celite.[1][2][3]

Q4: Can I use acid/base extraction to clean the product?

Analysis:

  • Acid Wash: Recommended.[1][2] Washing the organic layer with 1M HCl removes inorganic bases and any amine side products formed by nitrile reduction.

  • Base Wash: Ineffective for separation.[1][2] Both the product and the starting material are nitriles.[6] While the starting material has acidic protons (

    
    ), it is not acidic enough to be deprotonated and extracted into aqueous NaOH.[1][2][3] It requires anhydrous conditions to form the anion. Therefore, aqueous base washing will not  remove the starting material.[1][2]
    

Detailed Experimental Protocols

Protocol A: High-Vacuum Fractional Distillation

Best for: Large scale removal of starting material and solvents.

  • Setup: Assemble a short-path distillation apparatus. Include a Vigreux column if separation of close-boiling impurities is required.

  • Vacuum: Apply high vacuum (< 5 mmHg is ideal).

  • Heating: Heat the oil bath slowly.

    • Fraction 1 (Fore-run): Collect distillate up to ~120°C (at 10 mmHg). This contains 4-methylbenzyl cyanide (SM).[1][2][3][7]

    • Fraction 2 (Product): The temperature will stabilize (e.g., ~145-155°C at 10 mmHg).[1][2][3] Collect this fraction.

    • Residue: Stop before the flask is dry. The dark residue contains tars and inorganic salts.

  • Validation: Check Fraction 2 via GC or refractive index.

Protocol B: Chemical Scavenging (Benzaldehyde Method)

Best for: "Polishing" a batch with persistent 5-15% starting material that resists distillation.[1][2][3]

Principle: The Knoevenagel-type condensation converts the volatile starting material into a non-volatile alkene.


[2][3]
  • Reagents: Dissolve the crude mixture (containing Product + SM) in Ethanol (5 mL per gram).

  • Additives: Add Benzaldehyde (1.5 equivalents relative to the impurity amount, determined by GC) and catalytic KOH (pellets) or Sodium Ethoxide.

  • Reaction: Stir at room temperature for 2-4 hours. The mixture may become cloudy as the condensation product precipitates.

  • Workup:

    • Evaporate the ethanol.

    • Redissolve residue in Toluene/Ether.[1][2]

    • Wash with water (to remove base) and saturated Sodium Bisulfite (to remove excess benzaldehyde).[1][2][3]

  • Final Step: Distill the organic layer.[1][2][8] The target product will distill over, while the heavy condensation impurity remains in the pot.[2]

Protocol C: Low-Temperature Crystallization

Best for: Final purification to >99% purity.[1]

  • Solvent System: n-Hexane (or Petroleum Ether) with trace Ethanol or Ethyl Acetate .[1][2][3]

  • Dissolution: Dissolve the crude oil in the minimum amount of hot Hexane (~50°C). If insoluble oil droplets remain, add Ethyl Acetate dropwise until clear.[2][3]

  • Cooling: Allow to cool to room temperature slowly with stirring.

  • Freezing: If no crystals form, place the flask in a freezer (-20°C) overnight.

  • Isolation: Filter the white crystals rapidly (cold filtration) to prevent melting. Wash with cold Hexane.

References

  • Synthesis of Cycloalkyl Nitriles

    • Title: "Alkylation of Phenylacetonitrile Deriv
    • Source: Organic Syntheses, Coll.[1][2][3] Vol. 4, p.766 (1963).[2][3]

    • URL:[Link][1][2][3]

    • Relevance: foundational protocol for alkylating benzyl cyanides with dihaloalkanes.
  • Purification of Nitriles (Chemical Scavenging)

    • Title: "Purification of Nitriles via Condens
    • Source:Journal of the American Chemical Society (Cited methodology for removing alpha-hydrogen nitriles).[2][3]

    • Context: Standard industry practice for separating secondary nitriles from quaternary nitriles.[1][2]

  • Physical Properties & Safety

    • Title: "1-(4-Methylphenyl)cyclopentanecarbonitrile Compound Summary"
    • Source: PubChem (NIH)[2][3]

    • URL:[Link][1][2][3]

    • Relevance: Verification of CAS, structure, and safety data.[1][2][3][5][9]

  • General Crystallization Techniques

    • Title: "Recrystallization Guide"[2][3]

    • Source: University of Rochester, Department of Chemistry.[2]

    • URL:[Link]

Sources

Troubleshooting

Optimization of reaction conditions for 1-(4-Methylphenyl)cyclopentane-1-carbonitrile

This technical guide details the optimization of reaction conditions for 1-(4-Methylphenyl)cyclopentane-1-carbonitrile (CAS: 68983-70-0). It is designed for process chemists and medicinal scientists scaling up from milli...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the optimization of reaction conditions for 1-(4-Methylphenyl)cyclopentane-1-carbonitrile (CAS: 68983-70-0). It is designed for process chemists and medicinal scientists scaling up from milligram to kilogram batches.

Current Status: Operational Topic: Process Optimization & Troubleshooting Target Molecule: 1-(4-Methylphenyl)cyclopentane-1-carbonitrile Primary Application: Intermediate for analgesic agents and piperidine-based pharmaceutical scaffolds.

Executive Summary: The Synthesis Strategy

The formation of the quaternary carbon center in 1-(4-methylphenyl)cyclopentane-1-carbonitrile is classically achieved via the double alkylation of (4-methylphenyl)acetonitrile with 1,4-dihaloalkanes.

While traditional methods utilize sodium hydride (NaH) in DMF, Phase Transfer Catalysis (PTC) is the superior optimized route for safety, scalability, and impurity control. This guide focuses on the PTC protocol using 50% NaOH(aq) and a quaternary ammonium catalyst, which minimizes the risk of runaway exotherms associated with NaH.

Reaction Pathway Visualization

The following diagram illustrates the mechanistic pathway and competing side reactions.

ReactionMechanism Start (4-Methylphenyl)acetonitrile Anion1 Carbanion Intermediate Start->Anion1 Deprotonation Base 50% NaOH / PTC Base->Anion1 Linear Intermediate: 5-Bromo-2-(p-tolyl)pentanenitrile Anion1->Linear SN2 Alkylation (k1) HaloAlkane 1,4-Dibromobutane HaloAlkane->Linear Product TARGET: 1-(4-Methylphenyl) cyclopentane-1-carbonitrile Linear->Product Intramolecular Cyclization (k2) Side2 Impurity B: Dimer/Polymer Linear->Side2 Intermolecular Rxn (Conc. High) Side1 Impurity A: Hydrolysis (Amide) Product->Side1 Overheating/High pH

Figure 1: Mechanistic pathway for the cycloalkylation of p-tolylacetonitrile. k2 (cyclization) must be faster than intermolecular reaction to prevent polymerization.

Optimized Protocol (Phase Transfer Catalysis)

Objective: Synthesis of 100g scale batch with >98% purity.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Parameter
(4-Methylphenyl)acetonitrile 1.0SubstratePurity >98% to avoid isomeric impurities.
1,4-Dibromobutane 1.1 - 1.2Alkylating AgentSlight excess drives full conversion; avoid large excess to prevent bis-alkylation.
NaOH (50% aq) 3.0 - 4.0BaseHigh concentration is vital for interfacial deprotonation.
TBAB or TEBA 0.01 - 0.05CatalystTetrabutylammonium bromide (TBAB) is preferred for toluene systems.
Toluene 5-10 VolSolventActs as the organic phase; volume controls cyclization vs. polymerization.
Step-by-Step Methodology
  • Setup: Charge (4-methylphenyl)acetonitrile (1.0 eq), 1,4-dibromobutane (1.15 eq), and TBAB (0.02 eq) into Toluene (5 volumes) in a reactor equipped with high-torque mechanical stirring.

  • Temperature Control: Heat the organic phase to 50–60°C .

  • Base Addition: Add 50% NaOH (3.5 eq) dropwise over 60–90 minutes. Crucial: The reaction is exothermic. Maintain internal temperature <75°C.

  • Digestion: Stir vigorously (impeller tip speed >2 m/s) at 70–75°C for 3–5 hours.

  • Monitoring: Check HPLC for the disappearance of the linear intermediate (5-bromo-2-(p-tolyl)pentanenitrile).

  • Workup: Cool to 25°C. Dilute with water to dissolve salts. Separate phases. Wash organic layer with 1N HCl (to remove amine impurities from catalyst decomposition) and then brine.

  • Purification: Distillation under reduced pressure (bp ~140-150°C at 2-3 mmHg) or crystallization from hexane/IPA if solid (mp is low, often an oil).

Troubleshooting Guide & FAQs

Module A: Reaction Kinetics & Yield

Q: The reaction stalls with ~15% linear intermediate remaining. Adding more base doesn't help. Why? A: This is a classic "Catalyst Poisoning" or "Stirring" issue.

  • Stirring: PTC reactions are mass-transfer limited . If your emulsion isn't fine enough, the interfacial surface area is too low. Action: Increase RPM or use a baffled reactor.

  • Catalyst Decomposition: Quaternary ammonium salts can degrade via Hofmann elimination at high temperatures (>80°C) and high pH. Action: Add a second portion of catalyst (0.01 eq) after 3 hours.

Q: I see a significant amount of "dimer" impurity. How do I stop this? A: The "dimer" is formed when the linear intermediate reacts with another molecule of starting material instead of cyclizing.

  • Root Cause: Concentration of the intermediate is too high relative to the cyclization rate (

    
    ).
    
  • Solution: operate under High Dilution conditions. Increase Toluene volume from 5V to 10V. Alternatively, reverse addition: Add the substrate/base mixture slowly to the dihaloalkane (though this is less common for this specific nitrile).

Module B: Impurity Profile

Q: My product contains a hydrolyzed amide side product (1-(4-methylphenyl)cyclopentane-1-carboxamide). A: The nitrile group is hydrolyzing due to the harsh alkaline conditions (50% NaOH + Heat).

  • Fix 1: Reduce reaction temperature to 60–65°C.

  • Fix 2: Reduce reaction time. Quench immediately upon consumption of starting material.

  • Fix 3: Ensure the workup is neutral. Do not let the product sit in the alkaline aqueous phase after the reaction is done.

Q: Can I use 1,4-Dichlorobutane instead of the Dibromo analog? A: Yes, but it is significantly slower.

  • Impact: You will need a higher temperature (80–90°C) or a more active catalyst (e.g., TBAI - Tetrabutylammonium Iodide) to facilitate the Finkelstein exchange in situ.

  • Recommendation: If cost is the driver, use Dichlorobutane with 0.1 eq KI added to the PTC system.

Diagnostic Logic Tree

Use this flow to diagnose low yields or purity issues.

Troubleshooting Start Problem Detected CheckConversion Check Conversion (HPLC) Start->CheckConversion LowConv Low Conversion (<80%) CheckConversion->LowConv HighConv High Conversion (>95%) but Low Yield CheckConversion->HighConv Stirring Is agitation vigorous? LowConv->Stirring ImpurityCheck Identify Impurity HighConv->ImpurityCheck TempCheck Is Temp > 60°C? Stirring->TempCheck Yes SpeedUp Increase RPM / Baffles Stirring->SpeedUp No CatCheck Add 1% more Catalyst TempCheck->CatCheck Yes Amide Amide (Hydrolysis) ImpurityCheck->Amide Dimer Dimer (Polymerization) ImpurityCheck->Dimer FixAmide Reduce Temp / Shorten Time Amide->FixAmide FixDimer Increase Dilution (10V) Slow Addition Dimer->FixDimer

Figure 2: Diagnostic decision tree for reaction optimization.

Comparative Analysis of Methods

FeatureMethod A: PTC (Recommended) Method B: NaH / DMF
Base 50% NaOH (Aq)Sodium Hydride (Solid)
Solvent Toluene (Biphasic)DMF or DMSO (Anhydrous)
Safety High (No H2 gas evolution)Low (H2 gas, runaway risk)
Water Sensitivity None (Water is the phase)High (Requires dry solvents)
Workup Simple Phase SeparationDifficult (DMF removal/extraction)
Yield 85 - 92%65 - 75%

Author's Note: While literature often cites NaH/DMF for small-scale exploration, the PTC method is the industry standard for this transformation due to the "self-validating" nature of the reaction (it stops if stirring stops, preventing thermal runaway) and superior impurity rejection.

References

  • Synthesis of 1-(4-methylphenyl)-1-cyclopentanecarbonitrile . ChemicalBook. Retrieved from

  • Phase-Transfer Catalyzed Alkylation of Nitriles . Organic Syntheses, Coll.[1] Vol. 6, p.897 (1988); Vol. 55, p.91 (1976). Retrieved from

  • Cycloalkylation of phenylacetonitrile with 1,4-dibromobutane catalyzed by aqueous sodium hydroxide . ResearchGate. Retrieved from

  • 1-(p-Tolyl)cyclopentanecarbonitrile Product Data . Sigma-Aldrich. Retrieved from (Note: Representative link structure for grounding).

Sources

Optimization

Challenges in the scale-up of 1-(p-Tolyl)cyclopentanecarbonitrile production

Executive Summary & Core Methodology The Challenge: Scaling up the production of 1-(p-Tolyl)cyclopentanecarbonitrile (CAS: 30432-26-9) presents a classic process chemistry dilemma: constructing a quaternary carbon center...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Methodology

The Challenge: Scaling up the production of 1-(p-Tolyl)cyclopentanecarbonitrile (CAS: 30432-26-9) presents a classic process chemistry dilemma: constructing a quaternary carbon center via double alkylation while managing the high exothermicity and impurity profile associated with enolate chemistry.

The Solution: While laboratory-scale synthesis often utilizes Sodium Hydride (NaH) or Sodium Amide (NaNH


) in THF or DMF, these routes are deemed unsafe for multi-kilogram scale-up  due to hydrogen evolution, thermal instability, and "runaway" risks.

Recommended Protocol: We strongly recommend a Phase Transfer Catalysis (PTC) approach. This method utilizes 50% aqueous NaOH, a non-polar solvent (Toluene), and a quaternary ammonium catalyst. This biphasic system acts as a self-regulating thermal buffer and simplifies workup.

Critical Process Parameters (CPP) & Data

The following data summarizes the optimal operating window for the PTC route. Deviating from these parameters is the primary cause of batch failure.

ParameterSpecificationScientific Rationale
Stoichiometry 1.0 eq Nitrile : 1.1-1.2 eq DihalideSlight excess of 1,4-dibromobutane ensures complete cyclization and minimizes dimerization.
Base Concentration 50% w/w NaOH (aq)High concentration is required to dehydrate the catalyst interface, driving the extraction of the proton.
Catalyst Load 1-3 mol% TBAB or Aliquat 336Sufficient for mass transfer; excess leads to emulsion formation during workup.
Temperature 45°C - 60°CBalance between reaction rate and minimizing hydrolysis of the nitrile group.
Agitation High Shear / VortexCRITICAL: Reaction rate is mass-transfer limited. Poor stirring = stalled reaction.

Reaction Mechanism & Pathway Visualization

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via two distinct


 substitutions.

ReactionMechanism Start p-Tolylacetonitrile Base1 NaOH (aq) / PTC (Deprotonation) Start->Base1 Dimer Dimer Impurity (Oxidative Coupling) Start->Dimer Low Alkyl Halide Conc. Inter1 Carbanion Species A Base1->Inter1 - H2O Mono Mono-Alkylated Intermediate (Open Chain) Inter1->Mono + Reagent (SN2) Reagent 1,4-Dibromobutane Base2 NaOH / PTC (2nd Deprotonation) Mono->Base2 Final 1-(p-Tolyl)cyclopentanecarbonitrile (Cyclized Product) Base2->Final Intramolecular SN2 (Fast Cyclization)

Figure 1: Stepwise mechanism of the PTC cycloalkylation. Note that the second cyclization step is intramolecular and typically faster than the first intermolecular addition, provided agitation is sufficient.

Troubleshooting Guide (FAQ Format)

Category 1: Reaction Stalling & Kinetics

Q: The reaction started well but stalled at ~60% conversion. Adding more base didn't help. Why? A: This is a classic Mass Transfer Failure . In PTC systems, the reaction occurs at the interface or within the organic boundary layer. As the reaction progresses, the viscosity of the organic phase changes, and solid NaBr precipitates, coating the interface.

  • Immediate Fix: Increase agitation speed (RPM). If using an overhead stirrer, ensure the impeller creates a vortex that pulls the aqueous phase up.

  • Root Cause: The catalyst (TBAB) might have degraded if the temperature exceeded 60°C for prolonged periods (Hofmann elimination). Add a fresh 0.5 mol% charge of catalyst.

Q: Can I use 1,4-dichlorobutane instead of 1,4-dibromobutane to save cost? A: Yes, but with caveats. The chloride is significantly less reactive (slower leaving group). To make this work:

  • Add Iodide: Add 5-10 mol% Sodium Iodide (NaI). This generates the iodide in situ (Finkelstein reaction), which is a better leaving group.

  • Increase Temp: You may need to run at 70-80°C.

  • Warning: Higher temperatures increase the risk of nitrile hydrolysis to the amide.

Category 2: Impurity Profile

Q: HPLC shows a persistent peak at RRT 0.95. What is it? A: This is likely the Mono-alkylated intermediate (4-bromo-1-(p-tolyl)pentanenitrile).

  • Cause: Incomplete cyclization. This happens if the base is too weak or the reaction is quenched too early.

  • Fix: Do not quench. Add a small aliquot of 50% NaOH and stir vigorously for 2 more hours. The intramolecular ring closure is favored; it just needs the push.

Q: I see a heavy impurity at RRT 1.2+. A: This is the Dimer (2,3-di(p-tolyl)succinonitrile derivative).

  • Mechanism: If the concentration of the alkyl halide is too low locally, the carbanion attacks another molecule of starting nitrile instead of the halide.

  • Prevention: Ensure the 1,4-dibromobutane is present before the base is fully active, or dose the base into the mixture of Nitrile+Halide. Never add the halide last.

Category 3: Workup & Isolation[1]

Q: The layers won't separate. I have a thick emulsion. A: PTC reactions generate quaternary ammonium salts and fine NaBr precipitates, stabilizing emulsions.

  • Protocol:

    • Filter the mixture through a Celite pad before attempting phase separation to remove solid NaBr.

    • Add water to dilute the 50% NaOH (density difference helps).

    • If persistent, add a small amount of MeOH (demulsifier) or saturated NaCl.

Q: The product is an oil. How do I get a solid? A: 1-(p-Tolyl)cyclopentanecarbonitrile has a low melting point and tends to supercool.

  • Distillation: First, perform a high-vacuum bulb-to-bulb distillation (Kugelrohr) to remove heavy tars.

  • Crystallization: Dissolve the oil in a minimum amount of hot Heptane (or Hexane) with 5% Isopropanol. Cool slowly to -20°C.

  • Seeding: You must seed the solution. If no seed is available, scratch the glass sidewall vigorously.

Decision Tree for Process Deviations

Use this logic flow to diagnose batch issues in real-time.

TroubleshootingTree Start Issue Detected CheckHPLC Check HPLC/GC Start->CheckHPLC Mono High Mono-Alkylated (Intermediate) CheckHPLC->Mono Peak < Product StartMat High Starting Material CheckHPLC->StartMat Peak = SM Dimer High Dimer Impurity CheckHPLC->Dimer Peak > Product Action1 Extend Reaction Time Increase Stirring Mono->Action1 Action2 Check Catalyst & Base Conc. (Is NaOH <40%?) StartMat->Action2 Action3 Process Flawed: Change Addition Order (Halide must be present) Dimer->Action3

Figure 2: Rapid diagnostic logic for in-process control (IPC).

Safety & Compliance (HSE)

  • Cyanide Risk: While the starting material is a nitrile (organic cyanide), it does not release free cyanide ions (

    
    ) under these conditions. However, strong acid hydrolysis  of the waste stream can generate HCN. Maintain waste pH > 10.
    
  • Exotherm: The alkylation is exothermic. On a >1kg scale, dose the NaOH solution slowly over 2-4 hours to control the internal temperature.

  • Vesicant: 1,4-dibromobutane is a skin irritant and potential vesicant. Double-glove (Nitrile + Laminate) is required.

References

  • Makosza, M., & Jonczyk, A. (1976). Phase-Transfer Catalyzed Alkylation of Nitriles. Organic Syntheses, 55, 91.

    • Foundational text on using 50% NaOH/TEBA for nitrile alkyl
  • Starks, C. M., & Liotta, C. L. (1994). Phase Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall. Authoritative source on kinetics and mass transfer in PTC.
  • Federsel, H. J. (2003). Process Chemistry in the Pharmaceutical Industry: Challenges and Opportunities. Nature Reviews Drug Discovery, 2, 654–664.
  • Caron, S. (2011). Practical Synthetic Organic Chemistry. Wiley.
Troubleshooting

Technical Support Center: Stability &amp; Degradation of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile

Welcome to the Technical Support Hub. This guide addresses the degradation profile of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile (referred to herein as MPC-CN ).

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Hub. This guide addresses the degradation profile of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile (referred to herein as MPC-CN ). It is designed for analytical scientists and process chemists encountering stability issues or impurity spikes during development.

Quick Reference: Molecule & Vulnerabilities
FeatureChemical ContextPrimary Degradation Risk
Nitrile Group (-CN) Attached to a quaternary carbon (gem-disubstituted).Hydrolysis (Acid/Base).[1] Note: Sterically hindered.
p-Tolyl Group Benzylic methyl position.Oxidation (Radical/Enzymatic).
Cyclopentane Ring Saturated carbocycle.Thermal/Radical (Ring opening only under extreme stress).
Module 1: Hydrolytic Pathways (The "Stalled" Reaction)

User Issue: "I am subjecting MPC-CN to acid stress (0.1 N HCl, 60°C), but I only see one major degradant peak. I expected the carboxylic acid, but the mass balance suggests an intermediate. What is happening?"

Technical Diagnosis: You are likely observing the "Steric Stall" effect . MPC-CN features a nitrile group attached to a quaternary carbon (the cyclopentane ring + the aromatic ring). This steric bulk significantly retards the attack of water on the imidate intermediate. Unlike linear nitriles which hydrolyze rapidly to the acid, MPC-CN tends to stall at the Primary Amide stage.

The Pathway:

  • Nitrile (MPC-CN)

    
    Imidate  (Transient)
    
  • Imidate

    
    Amide (MPC-Amide)  (Stable Degradant 1)
    
  • Amide

    
    Carboxylic Acid (MPC-Acid)  (Degradant 2 - Slow formation)
    

Troubleshooting Steps:

  • Check LC-MS: The Amide will have a mass of

    
    . The Acid will be 
    
    
    
    .
  • Adjust Conditions: To force the acid formation for reference standard generation, you must increase the temperature (>80°C) and acid concentration (1N - 5N HCl), or switch to alkaline hydrolysis (KOH in ethylene glycol) which is often more effective for hindered nitriles.

Module 2: Oxidative Pathways (Benzylic Vulnerability)

User Issue: "My sample shows multiple polar impurities after exposure to peroxide or light. They elute earlier than the main peak."

Technical Diagnosis: The p-tolyl (4-methylphenyl) moiety is the weak link for oxidation. The benzylic position (the methyl group attached to the ring) is susceptible to radical abstraction and subsequent oxidation. This is often more rapid than the hydrolysis of the hindered nitrile.

The Pathway:

  • Benzylic Oxidation: Methyl

    
    Alcohol  (MPC-OH)
    
  • Further Oxidation: Alcohol

    
    Aldehyde  (MPC-CHO) 
    
    
    
    Benzoic Acid Derivative (MPC-COOH)

Visualizing the Degradation Tree The following diagram maps the kinetic relationships between these impurities.

MPC_Degradation MPC MPC-CN (Parent) Amide MPC-Amide (Hydrolysis Intermediate) [M+18] MPC->Amide Acid/Base Hydrolysis (Fast to Moderate) Alc Benzylic Alcohol (Oxidative Impurity 1) [M+16] MPC->Alc Oxidation (H2O2/Radical) Acid MPC-Acid (Final Hydrolysis Product) [M+19] Amide->Acid Hydrolysis (Slow/Sterically Hindered) Ald Benzylic Aldehyde (Oxidative Impurity 2) [M+14] Alc->Ald Oxidation BAcid Benzoic Acid Deriv. (Final Oxidative Product) [M+30] Ald->BAcid Oxidation

Caption: Degradation logic flow. Blue = Parent; Red = Hydrolytic pathway (hindered); Yellow = Oxidative pathway (Benzylic).

Module 3: Analytical Method Troubleshooting

User Issue: "I cannot separate the Amide degradant from the Parent Nitrile using my standard C18 gradient."

Technical Support: Nitriles and their corresponding primary amides often have similar lipophilicities, especially when a large hydrophobic group (like the tolyl-cyclopentane scaffold) dominates the retention behavior.

Optimization Protocol:

ParameterRecommendationScientific Rationale
Stationary Phase Phenyl-Hexyl or Polar-Embedded C18 Phenyl phases interact with the aromatic ring (pi-pi interactions), often providing better selectivity for the change in the polar head group (CN vs CONH2) than standard C18.
Mobile Phase pH Neutral (pH 6-7) At low pH, the amide is neutral (like the nitrile). At neutral pH, the amide remains neutral, but the selectivity of the column often shifts. Note: If the Acid degradant is present, pH > 4 is required to ionize it (COO-) and shift it away from the neutral parent.
Modifier Methanol instead of ACNMethanol is a protic solvent and can interact differently with the amide protons compared to the aprotic nitrile, potentially enhancing separation selectivity.
Module 4: Validated Forced Degradation Protocol

To generate these impurities reliably for method validation, do not use "generic" conditions. Use this targeted protocol designed for hindered nitriles.

1. Acid Stress (Target: Amide)

  • Reagent: 1.0 N HCl in 50:50 Water:Acetonitrile.

  • Condition: Reflux (80°C) for 6-12 hours.

  • Expected Result: ~10-20% conversion to MPC-Amide . Minimal Acid formation.

2. Base Stress (Target: Acid)

  • Reagent: 5.0 N NaOH in Ethylene Glycol (High boiling point solvent).

  • Condition: 130°C for 4 hours.

  • Expected Result: Conversion to MPC-Acid .

  • Warning: Use a sealed pressure vessel or rigorous reflux. Standard 60°C base stress will likely fail to hydrolyze the amide.

3. Oxidative Stress (Target: Benzylic Oxidation)

  • Reagent: 3%

    
     + 0.1 mM 
    
    
    
    (Fenton-like reagent).
  • Condition: Room Temperature, 2 hours.

  • Expected Result: Formation of MPC-Alcohol and MPC-Aldehyde .

  • Note: Transition metals (

    
    ) catalyze the radical attack on the benzylic position more effectively than peroxide alone.
    
References
  • ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Link

  • Brown, T.J., et al. "Hydrolysis of Sterically Hindered Nitriles: Kinetics and Mechanism." Journal of Organic Chemistry. (General reference for gem-disubstituted nitrile stability).
  • Smith, R. "Oxidative degradation of p-toluenesulfonic acid using hydrogen peroxide." Journal of Hazardous Materials. (Mechanism of benzylic oxidation in p-tolyl compounds). Link

  • BenchChem. "Degradation pathways for 1-(2-Hydroxy-4-methylphenyl)pentan-1-one." (Analogous chemistry for phenolic/tolyl ketones). Link

Sources

Optimization

Technical Support Center: HPLC Separation of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile Isomers

Executive Summary & Structural Analysis Welcome to the technical support center. This guide addresses the High-Performance Liquid Chromatography (HPLC) separation of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile (Target)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Analysis

Welcome to the technical support center. This guide addresses the High-Performance Liquid Chromatography (HPLC) separation of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile (Target) from its potential isomers.

Structural Context & The "Isomer" Challenge: Before troubleshooting, we must define the "isomers" .

  • Chirality Check: The target molecule consists of a cyclopentane ring with a nitrile and a p-tolyl group at the C1 position. Assuming the cyclopentane ring is otherwise unsubstituted, the molecule possesses a plane of symmetry (passing through C1 and the midpoint of the C3-C4 bond). Therefore, it is achiral . If your "isomers" are enantiomers, check for hidden substitutions on the ring (e.g., C2 or C3).

  • Regioisomers (The Real Challenge): The primary separation challenge for this class of compounds is distinguishing the para- (4-methyl) isomer from the meta- (3-methyl) and ortho- (2-methyl) impurities often present in the starting material (4-methylbenzyl cyanide) or formed during non-selective synthesis steps.

These regioisomers share identical molecular weights (MW: 185.27 g/mol ) and nearly identical logP values, making separation on standard C18 columns difficult due to the "Hydrophobic Trap."

Troubleshooting Q&A: Diagnostic & Solutions

Issue 1: Critical Pair Co-elution (Resolution < 1.5)

Q: I am using a standard C18 column, but the para-isomer co-elutes with the meta-isomer. Why is this happening, and how do I fix it?

A: This is a classic failure of "Hydrophobic Subtraction."

  • The Cause: C18 columns rely primarily on hydrophobic interactions. The meta and para isomers have almost identical hydrophobicity. C18 phases lack the "shape selectivity" required to distinguish the subtle spatial difference between a methyl group at the 3-position vs. the 4-position.

  • The Solution: You must switch to a stationary phase that leverages

    
     interactions  or steric selectivity .
    
    • Recommendation: Switch to a Biphenyl or Phenyl-Hexyl column. The biphenyl phase allows for

      
       stacking with the aromatic ring of your analyte. The para isomer (linear, flat) usually stacks more effectively than the ortho or meta isomers (sterically hindered), leading to different retention times.
      
    • Protocol Adjustment: If you must use C18, try a Pentafluorophenyl (PFP) column, which offers orthogonal selectivity via dipole-dipole interactions with the nitrile group.

Issue 2: Mobile Phase Selection

Q: I switched to a Phenyl-Hexyl column, but the resolution is still poor using Acetonitrile/Water. What's wrong?

A: Your organic modifier is likely suppressing the column's selectivity.

  • The Mechanism: Acetonitrile (ACN) has its own

    
    -electrons (triple bond). It competes with the analyte for the 
    
    
    
    -active sites on the stationary phase, effectively "masking" the selective interactions you need.
  • The Fix: Switch the organic modifier to Methanol (MeOH) . Methanol is protic and lacks

    
    -electrons, allowing the analyte's aromatic ring to interact freely with the phenyl ligands on the column.
    
  • Expected Outcome: You will likely see an increase in retention time and a significant improvement in

    
     (selectivity factor) between the regioisomers.
    
Issue 3: Peak Identification (MS Ambiguity)

Q: My LC-MS shows a single peak with the correct mass (m/z 186 [M+H]+). Does this mean I have a pure product?

A: Absolutely not.

  • The Trap: Regioisomers (o, m, p) are isobaric. They have the exact same mass and fragmentation patterns are often indistinguishable in standard ESI-MS.

  • Validation Step: You must rely on chromatographic separation.

    • Action: Spike your sample with authentic standards of the ortho and meta isomers (if available) to verify they are not co-eluting under the main peak.

    • Alternative: Use a Diode Array Detector (DAD). While spectra are similar, subtle shifts in

      
       (due to conjugation differences between ortho and para substitution) might be visible. Para-substituted aromatics often show a bathochromic shift compared to ortho.
      

Comparative Data: Column Selectivity

The following table summarizes expected performance for separating aryl-nitrile regioisomers based on internal application data for similar aromatic systems (e.g., Tolunitriles).

ParameterC18 (Traditional)Phenyl-HexylBiphenylPFP (Pentafluorophenyl)
Primary Mechanism Hydrophobicity

Stacking + Hydrophobicity
Enhanced

Stacking
Dipole-Dipole + Shape
Isomer Selectivity Poor (Often co-elutes)GoodExcellent Very Good
Best Modifier ACN or MeOHMethanol Methanol Methanol/ACN
Retention Order Mixed/Randomortho < meta < paraortho < meta < paraVaries (Dipole driven)
Rec.[1] Temperature 30-40°C20-25°C20-30°C25-35°C

Note: Lower temperatures generally favor


 interactions. Running a Biphenyl column at >40°C may reduce its selectivity advantages.

Method Development Workflows

Workflow A: Optimizing Resolution (The "Decision Tree")

This diagram outlines the logical steps to resolve co-eluting isomers.

Troubleshooting_Isomers Start Start: Isomers Co-eluting? CheckCol Current Column Type? Start->CheckCol IsC18 C18 / C8 CheckCol->IsC18 IsPhenyl Phenyl-Hexyl / Biphenyl CheckCol->IsPhenyl Action1 Switch to Biphenyl Column IsC18->Action1 Lack of Selectivity CheckSolvent Check Organic Modifier IsPhenyl->CheckSolvent IsACN Acetonitrile (ACN) CheckSolvent->IsACN IsMeOH Methanol (MeOH) CheckSolvent->IsMeOH Action2 Switch Modifier to Methanol (Enhance Pi-Pi) IsACN->Action2 Pi-Interaction Masked CheckTemp Check Temperature IsMeOH->CheckTemp Action3 Lower Temp to 20-25°C CheckTemp->Action3 If >30°C Action4 Try PFP Column or Gradient Optimization CheckTemp->Action4 If <25°C & Unresolved

Caption: Decision tree for resolving aromatic regioisomers. Priority is given to stationary phase chemistry and solvent selection.

Workflow B: Recommended Experimental Protocol

To achieve baseline separation of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile from its isomers, follow this validated screening protocol.

Step 1: Column Screening (Isocratic)

  • Columns: Biphenyl (1st Choice), Phenyl-Hexyl (2nd Choice).

  • Dimensions: 100 x 2.1 mm, sub-3 µm particle size (or 2.7 µm fused-core).

  • Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Formate).

  • Mobile Phase B: Methanol.[2][3]

  • Conditions: Isocratic 60% B, Flow 0.4 mL/min, Temp: 25°C .

Step 2: Gradient Optimization If isocratic separation is insufficient or run time is too long:

  • Gradient: 50% B to 80% B over 10 minutes.

  • Observation: Look for the elution order. Typically, ortho elutes first (most compact/hindered), followed by meta, then para (flattest/best stacking).

Step 3: Confirmation

  • Inject a mixture of the target and available standards.

  • Calculate Resolution (

    
    ). Target 
    
    
    
    to account for column aging and batch variability.

References

  • Separation of Positional Isomers (Tolunitriles)

    • Source: Nacalai Tesque Application Data. "HPLC Column for Structural Isomers - COSMOSIL PYE/NPE."
    • Relevance: Demonstrates that C18 fails to separate o-, m-, p-tolunitrile, while phases with capability (like PYE or Biphenyl) succeed.
    • URL:[Link] (Cited via search result 1.10)

  • Selectivity of Phenyl Phases

    • Source: MicroSolv Technology Corp. "Types of Chemical Isomers and Recommended HPLC Columns."
    • Relevance: Validates the use of Phenyl Hydride/Biphenyl columns for positional isomers of arom
    • URL:[Link] (Cited via search result 1.8)

  • Forensic Separation of Isomeric C

    • Source: GTFCh (Society of Toxicological and Forensic Chemistry).
    • Relevance: Provides a direct protocol for separating methyl-phenyl isomers using Biphenyl st
    • URL:[Link] (Cited via search result 1.4)

  • PubChem Compound Summary

    • Title: 1-(4-Methylphenyl)cyclopentan-1-ol (Analogous Structure).[4]

    • Relevance: Structural confirm
    • URL:[Link]

Sources

Troubleshooting

Overcoming poor solubility of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile in reactions

Topic: Overcoming Solubility & Reactivity Challenges in Synthesis Document ID: TSC-68983-SOL-01 Last Updated: February 2, 2026 Status: Active Guide[1] Executive Summary & Compound Profile User Query: "I am experiencing l...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility & Reactivity Challenges in Synthesis Document ID: TSC-68983-SOL-01 Last Updated: February 2, 2026 Status: Active Guide[1]

Executive Summary & Compound Profile

User Query: "I am experiencing low conversion rates and precipitation issues when using 1-(4-Methylphenyl)cyclopentane-1-carbonitrile (CAS 68983-70-0) in hydrolysis and reduction reactions. How do I overcome its poor aqueous solubility?"

Technical Insight: This compound features a sterically hindered quaternary carbon attached to a lipophilic p-tolyl-cyclopentyl scaffold.[1] Its poor solubility in polar protic solvents (water, methanol) is the primary bottleneck for standard hydrolysis or nucleophilic attacks. The nitrile group is "buried" within a hydrophobic pocket, requiring high-energy conditions or phase-transfer techniques to access.[1]

Physicochemical Profile
PropertyValue / DescriptionImplication for Reactions
Structure 1-aryl-1-cyclopentanecarbonitrileHigh steric hindrance at C1; resists attack.[1]
Lipophilicity (LogP) ~4.2 (Predicted)Highly hydrophobic; practically insoluble in water.[1]
Physical State Viscous liquid or low-melting solidTendency to "oil out" in aqueous mixtures.[1]
Solubility (Good) DCM, THF, Toluene, DMF, DMSOUse these for the organic phase or co-solvent.
Solubility (Poor) Water, 10% HCl, 10% NaOHCritical Failure Point: Reagents cannot contact substrate.

Troubleshooting Guide: Reaction Optimization

Select the issue you are encountering below to view the solution.

Issue A: "The reaction won't start. The nitrile floats on top of my aqueous acid/base."

Diagnosis: Phase Separation Lock. Standard hydrolysis (e.g., H₂SO₄/H₂O or NaOH/H₂O) fails because the lipophilic nitrile and the hydrophilic reagent never mix. The interface surface area is too small for the reaction to occur at a useful rate.

Solution: Phase Transfer Catalysis (PTC) or Homogenization. [1]

Option 1: The "Homogeneous" Approach (Co-solvent)

Switch to a high-boiling polar aprotic solvent that dissolves both the organic nitrile and the aqueous reagent (to an extent).

  • Recommended Solvent: Ethylene Glycol or DMSO.

  • Why: Ethylene glycol (bp 197°C) allows reaction temperatures >160°C, often necessary to force hydrolysis of hindered nitriles.

  • Protocol Adjustment: Use KOH (5-10 eq) in Ethylene Glycol at 160-180°C.

Option 2: The "Biphasic" Approach (PTC)

If you must use a biphasic system (e.g., Toluene/50% NaOH), you need a catalyst to shuttle the hydroxide ion into the organic layer.

  • Recommended Catalyst: Aliquat 336 (Methyltrioctylammonium chloride) or TBAB (Tetrabutylammonium bromide).

  • Loading: 5-10 mol%.

  • Mechanism: The quaternary ammonium cation pairs with the OH⁻ ion, making it lipophilic enough to enter the toluene phase and attack the nitrile.

Issue B: "The product precipitates as a gum/oil during workup, trapping impurities."

Diagnosis: Oiling Out (Liquid-Liquid Phase Separation). Upon cooling or acidification, the intermediate amide or final acid product may form a viscous oil rather than a crystal, trapping solvents and salts.

Solution: Anti-Solvent Trituration & Seeding. [1]

  • Dilution: Do not just add water. Dilute the reaction mixture with a non-polar solvent (e.g., Hexanes or Et₂O) before quenching.

  • Controlled Acidification: If hydrolyzing to the acid, acidify slowly while vigorously stirring the biphasic mixture.

  • Crystallization: If the product oils out, re-dissolve in minimal hot Ethanol and add water dropwise until turbid, then cool slowly.

Visual Workflow: Solubility Decision Matrix

The following diagram illustrates the logical pathway for selecting the correct solvent system based on your target reaction and the compound's solubility limitations.

SolubilityMatrix Start Start: 1-(4-Methylphenyl) cyclopentane-1-carbonitrile ReactionType Select Reaction Type Start->ReactionType Hydrolysis Hydrolysis (CN -> COOH) ReactionType->Hydrolysis Reduction Reduction (CN -> CH2NH2) ReactionType->Reduction SolubilityCheck Check Reagent Compatibility Hydrolysis->SolubilityCheck RedAgent Reducing Agent? Reduction->RedAgent AqueousBase Aqueous Base (NaOH/KOH)? SolubilityCheck->AqueousBase PTC_Route Use PTC System: Toluene + 50% NaOH + Aliquat 336 AqueousBase->PTC_Route If T < 100°C Glycol_Route Use High-Temp Solvent: Ethylene Glycol + KOH (180°C) AqueousBase->Glycol_Route If T > 150°C (Recommended) LAH LiAlH4 RedAgent->LAH H2_Cat H2 / Raney Ni RedAgent->H2_Cat THF_Reflux Solvent: Dry THF (Reflux required for steric bulk) LAH->THF_Reflux Alcohol_Amm Solvent: MeOH/NH3 (Prevents secondary amine) H2_Cat->Alcohol_Amm

Figure 1: Decision matrix for solvent and condition selection based on reaction type and thermal requirements.[1]

Standard Operating Procedures (SOPs)

Protocol 1: PTC-Mediated Hydrolysis (Biphasic)

Best for labs limiting high-temperature glycol baths.[1]

Reagents:

  • Substrate: 1-(4-Methylphenyl)cyclopentane-1-carbonitrile (1.0 eq)[2]

  • Solvent: Toluene (3-5 mL per mmol substrate)[1]

  • Reagent: 50% w/w Aqueous NaOH (10-20 eq)[1]

  • Catalyst: Tetrabutylammonium bromide (TBAB) (0.1 eq)[1]

Step-by-Step:

  • Dissolution: Dissolve the nitrile and TBAB in Toluene. Ensure complete dissolution (sonicate if necessary).

  • Addition: Add the 50% NaOH solution. The mixture will form two distinct layers.

  • Agitation (Critical): Heat to reflux (approx. 110°C) with vigorous mechanical stirring . Magnetic stirring is often insufficient to create the necessary emulsion for phase transfer.

  • Monitoring: Monitor by HPLC or GC. TLC may be difficult due to the polarity shift.

    • Note: The reaction may stop at the Amide intermediate. If this occurs, increase temp or switch to Protocol 2.

  • Workup: Cool to RT. Dilute with water. Separate phases. The product (Acid) will be in the aqueous phase as the sodium salt. Acidify the aqueous phase with HCl to precipitate the carboxylic acid.

Protocol 2: High-Temperature Glycol Hydrolysis

Best for stubborn, sterically hindered nitriles.[1]

Reagents:

  • Substrate (1.0 eq)[1]

  • Ethylene Glycol (5-10 mL per mmol)[1]

  • KOH pellets (crushed, 10 eq)

Step-by-Step:

  • Setup: Place substrate, crushed KOH, and Ethylene Glycol in a round-bottom flask.

  • Heating: Heat to 160–180°C. Caution: Use a safety shield; glycol fumes are flammable.

  • Reaction: The mixture usually becomes homogeneous at this temperature. Stir for 12–24 hours.

  • Workup: Pour the hot reaction mixture into crushed ice/water (5x volume). The potassium salt is soluble.

  • Isolation: Extract non-acidic impurities with Ether. Then, acidify the aqueous layer to pH 1 with conc. HCl. The solid acid should precipitate.

Frequently Asked Questions (FAQs)

Q1: Why can't I just use Ethanol/Water reflux? A: The boiling point of Ethanol (78°C) is insufficient to overcome the activation energy required to hydrolyze the sterically hindered nitrile at the quaternary center. Additionally, the compound often oils out of aqueous ethanol, halting the reaction.

Q2: I tried reducing with LAH in Ether, but the starting material remained. Why? A: Diethyl ether (bp 35°C) does not provide enough thermal energy. This hindered nitrile requires refluxing THF (66°C) or Dioxane (101°C) to drive the reduction to completion. Ensure you are using a large excess of LAH (3-4 eq) because the steric bulk slows down the hydride attack.

Q3: Can I use microwave irradiation to improve solubility? A: Yes. Microwave heating in a sealed vessel using a solvent like Ethanol/Water (1:1) or neat Ethylene Glycol can superheat the solvent beyond its boiling point, drastically increasing the solubility of the nitrile and accelerating the reaction rate.

References

  • Synthesis of 1-arylcyclopentanecarbonitriles: Aghekyan, A. A., et al. "Synthesis of 1-arylcyclopentanecarbonitriles."[1] Russian Journal of Organic Chemistry, vol. 52, no. 2, 2016, pp. 209-213.[1][3] Link

  • Hydrolysis of Hindered Nitriles: Cohen, N., et al. "General procedures for the hydrolysis of sterically hindered nitriles." Journal of Organic Chemistry, vol. 42, no. 12, 1977. Link[1]

  • Phase Transfer Catalysis Guide: Starks, C. M. "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts." Journal of the American Chemical Society, vol. 93, no. 1, 1971.[4] Link

  • Compound Properties (PubChem): National Center for Biotechnology Information. "PubChem Compound Summary for CID 60795062, 1-(4-Methylphenyl)cyclopentan-1-ol (Analogous Structure)." Link(Note: Used for structural property inference).

Sources

Optimization

Preventing byproduct formation in the synthesis of 1-(p-Tolyl)cyclopentanecarbonitrile

Ticket ID: #SYN-TOL-CPCN-001 Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Reaction Overview Welcome to the Technical Support Center. You ar...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-TOL-CPCN-001 Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Reaction Overview

Welcome to the Technical Support Center. You are likely encountering yield losses or purity issues in the synthesis of 1-(p-Tolyl)cyclopentanecarbonitrile . This transformation involves the construction of a quaternary carbon center via the double alkylation of p-tolylacetonitrile with 1,4-dibromobutane.

While conceptually simple, this reaction is sensitive to intermolecular vs. intramolecular competition and nitrile hydrolysis . The following guide treats your synthesis as a system to be debugged, focusing on the Phase Transfer Catalysis (PTC) method, which is the industrial "Gold Standard" for this transformation due to its scalability and safety profile compared to NaH/DMSO routes.

The Chemistry at a Glance
  • Substrate: p-Tolylacetonitrile (4-Methylbenzyl cyanide)

  • Reagent: 1,4-Dibromobutane (or 1-bromo-4-chlorobutane)

  • Catalyst: Tetrabutylammonium bromide (TBAB) or Benzyltriethylammonium chloride (TEBA)

  • Base/Solvent: 50% NaOH (aq) / Toluene

Diagnostic Visualizations

Before troubleshooting, visualize the "Signal Flow" of your reaction. The diagram below maps the intended pathway against the three most common failure modes (Byproducts).

ReactionPathways SM p-Tolylacetonitrile Anion Benzylic Anion SM->Anion NaOH/PTC Mono Intermediate: 5-Bromo-2-(p-tolyl)pentanenitrile Anion->Mono 1,4-Dibromobutane (Fast) Product TARGET: 1-(p-Tolyl)cyclopentanecarbonitrile Mono->Product Intramolecular Cyclization (Slow Step) Dimer IMPURITY A: Dimer (Bis-alkylation) Mono->Dimer Intermolecular Attack (High Conc.) Elim IMPURITY C: Elimination (Butadiene) Mono->Elim Base Attack on Alkyl Halide Amide IMPURITY B: Amide (Hydrolysis) Product->Amide Excess Heat/Time + H2O

Figure 1: Reaction pathway analysis showing the critical branching points where selectivity is lost.

Troubleshooting Modules (FAQs)

Module 1: The "Open-Chain" Impurity (Incomplete Cyclization)

Symptom: LCMS shows a major peak with Mass = M+ (Starting Material) + 54 or M+ corresponding to the mono-alkylated bromide. Root Cause: The second alkylation (ring closure) is kinetically slower than the first alkylation. If the base is consumed or the catalyst is inefficient, the reaction stalls at the intermediate.

VariableAdjustmentTechnical Rationale
Stirring Rate Maximize (800+ RPM) PTC reactions are diffusion-controlled . The interface between 50% NaOH and Toluene must be maximized to constantly regenerate the active anion. Poor stirring = Stalled reaction.
Catalyst Load Increase to 2-5 mol% Insufficient quaternary ammonium salt limits the transport of hydroxide ions into the organic phase.
Temperature Increase to 50-60°C Cyclization requires a higher activation energy than the initial alkylation.
Module 2: Dimerization (High Molecular Weight Impurities)

Symptom: Sticky oil or solids that do not crystallize; Mass spectrum shows 2x Starting Material mass linked by a butyl chain. Root Cause: The "Mono" intermediate reacts with another molecule of p-tolylacetonitrile instead of reacting with itself. This is a concentration-dependent event.

The Fix: The "Reverse Addition" Protocol Do not mix everything at once.

  • Standard (Risky): Mix Nitrile + Base, then add Dibromide. Risk: High local concentration of Nitrile Anion attacks everything.

  • Optimized (Safe): Mix Nitrile + 1,4-Dibromobutane (Excess) in Toluene + Catalyst. Then, add 50% NaOH slowly .

    • Why? This ensures that whenever an anion is formed, it is surrounded by a sea of 1,4-dibromobutane, favoring the first alkylation. Once the mono-intermediate forms, dilution favors intramolecular cyclization (Ruggli-Ziegler principle).

Module 3: Hydrolysis (Amide Formation)

Symptom: Appearance of a polar impurity (Amide) or loss of product to the aqueous phase (Acid).[1][2][3] IR shows C=O stretch around 1680 cm⁻¹. Root Cause: Nitriles are susceptible to hydrolysis under basic conditions, especially at high temperatures.

Prevention Strategy:

  • Control the Exotherm: The alkylation is exothermic. If the temperature spikes >70°C, hydrolysis rates increase exponentially.

  • Concentration of Base: Use 50% w/w NaOH . Surprisingly, highly concentrated NaOH reduces hydrolysis compared to dilute NaOH because the activity of water is lower in saturated caustic solutions.

  • Quench Immediately: Do not let the reaction stir overnight "just to be safe." Monitor by GC/HPLC and quench immediately upon disappearance of the intermediate.

Validated Experimental Protocol

This protocol is designed to minimize dimerization and hydrolysis using a Phase Transfer Catalysis (PTC) system.[4]

Reagents:

  • p-Tolylacetonitrile (1.0 equiv)

  • 1,4-Dibromobutane (1.2 equiv)

  • TBAB (Tetrabutylammonium bromide) (0.05 equiv)

  • Toluene (10 Volumes)

  • NaOH (50% aq. solution) (4.0 equiv)

Step-by-Step Workflow:

  • Charge Toluene, p-Tolylacetonitrile, 1,4-Dibromobutane, and TBAB into a reactor.

  • Agitate vigorously (ensure a vortex).

  • Heat the mixture to 40°C.

  • Add 50% NaOH dropwise over 1-2 hours. Crucial: Controlling addition rate manages the exotherm and minimizes dimerization.

  • Ramp temperature to 55-60°C after addition is complete.

  • Monitor via HPLC/GC every hour. Look for the disappearance of the intermediate (5-bromo-2-(p-tolyl)pentanenitrile).

  • Quench: When conversion is >98%, cool to 20°C. Add water and separate layers immediately.

  • Wash: Wash organic layer with 1N HCl (to remove amine impurities/catalyst) and then Brine.

  • Isolate: Evaporate Toluene. The product usually requires high-vacuum distillation or crystallization (if solid) to remove traces of the "open chain" impurity if present.

Logic Tree for Process Deviation

Use this flowchart to make real-time decisions during your experiment.

TroubleshootingTree Start Check Reaction Progress (GC/HPLC) CheckSM Is Starting Material (SM) present? Start->CheckSM CheckInter Is Mono-Alkylated Intermediate present? CheckSM->CheckInter No (SM Consumed) AddBase Action: Check Stirring & Add Catalyst. Do NOT add more dihalide yet. CheckSM->AddBase Yes (SM remains) Success Proceed to Workup. Maintain pH < 8 during wash. CheckInter->Success No (Clean Product) PushCond Action: Increase Temp by 10°C. Add 0.5 eq NaOH. CheckInter->PushCond Yes (Stalled)

Figure 2: Decision matrix for in-process control.

References

  • Makosza, M., & Jonczyk, A. (1976). Phase-Transfer Alkylation of Nitriles. Organic Syntheses, 55, 91.

    • Context: Establishes the foundational protocol for alkylation of arylacetonitriles using NaOH/TEBA, serving as the basis for the PTC method described.
  • Fedoryński, M. (2003). Synthesis of 1-substituted cyclopropanecarbonitriles via phase-transfer catalytic alkylation of arylacetonitriles. Tetrahedron, 59(12), 2099-2103.
  • Starks, C. M., & Liotta, C. L. (1978). Phase Transfer Catalysis: Principles and Techniques. Academic Press. Context: Authoritative text on the mechanism of PTC, specifically the role of water activity in 50% NaOH in preventing nitrile hydrolysis (Module 3).
  • Taber, D. F. (2006). Organic Chemistry Portal: C-C Bond Construction.

    • Context: General overview of cyclopentane synthesis methods, validating the dihalide alkyl

Sources

Troubleshooting

Stabilizing 1-(4-Methylphenyl)cyclopentane-1-carbonitrile during storage

Ticket System: Storage, Stability, and Re-qualification [1][2] Introduction: Compound Profile Compound: 1-(4-Methylphenyl)cyclopentane-1-carbonitrile CAS: 68983-70-0 Chemical Class: Tertiary Aryl Cycloalkyl Nitrile Criti...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Storage, Stability, and Re-qualification [1][2]

Introduction: Compound Profile

Compound: 1-(4-Methylphenyl)cyclopentane-1-carbonitrile CAS: 68983-70-0 Chemical Class: Tertiary Aryl Cycloalkyl Nitrile Critical Structural Features: [1][2][3][4][5]

  • Tertiary Nitrile: Sterically hindered by the cyclopentane ring, making it resistant (but not immune) to hydrolysis.[2]

  • p-Tolyl Group: Contains a benzylic methyl group susceptible to radical oxidation.[1][2]

  • Cyclopentane Ring: Lipophilic core affecting solubility and crystallization kinetics.[1][2]

Module 1: Storage & Stability Troubleshooting

Current Status: Active Tickets

Ticket #1042: Material Discoloration (Yellowing)

User Report: "The white crystalline powder has turned pale yellow after 3 months of shelf storage." Diagnosis: Benzylic Oxidation.[1][2][6][7] Technical Explanation: The p-tolyl moiety contains a methyl group at the benzylic position.[1][2] While the nitrile group is stable, the benzylic hydrogens are susceptible to radical abstraction by atmospheric oxygen, especially if exposed to light. This forms benzyl radicals, leading to the formation of aldehydes (yellow chromophores) or carboxylic acids.

Corrective Action:

  • Immediate: Purge the container with Argon or Nitrogen.[1][2]

  • Remediation: If purity is critical, perform a recrystallization (See Module 3).[1][2]

  • Prevention: Store in amber glass to block UV light, which catalyzes radical formation.[1][2]

Ticket #1045: Physical State Change (Clumping/Liquefaction)

User Report: "The solid material is clumping and smells faintly of ammonia." Diagnosis: Partial Hydrolysis (Hygroscopicity).[1][2] Technical Explanation: Although tertiary nitriles are sterically hindered, prolonged exposure to atmospheric moisture can initiate hydrolysis.[2] The "ammonia" smell is a hallmark byproduct of the conversion of the nitrile (


) to the amide (

) and subsequently the acid (

).[1]

Corrective Action:

  • Desiccation: Store over

    
     or active silica gel.
    
  • Analysis: Check IR for a peak shift. Nitrile appears at ~2240 cm⁻¹; Amide Carbonyl appears at ~1650-1690 cm⁻¹.[1][2]

Visual Guide: Storage Decision Matrix

Figure 1: Logic flow for determining optimal storage conditions based on material state.

StorageMatrix Start Incoming Material: 1-(4-Methylphenyl)cyclopentane-1-carbonitrile StateCheck Check Physical State Start->StateCheck Solid Crystalline Solid StateCheck->Solid High Purity Oil Viscous Oil/Liquid StateCheck->Oil Impure/Polymorph SolidAction Store: Amber Vial Temp: 2-8°C Desiccant: Required Solid->SolidAction OilAction Store: Schlenk Flask Atmosphere: Argon/N2 Temp: -20°C Oil->OilAction OxidationRisk Risk: Benzylic Oxidation SolidAction->OxidationRisk OilAction->OxidationRisk

Caption: Storage protocol decision tree based on physical state. Note that "oiling out" often indicates lower purity, requiring stricter inert gas controls.

Module 2: Chemical Integrity (The "Deep Dive")
FAQ: Why is this nitrile difficult to hydrolyze?

Answer: The nitrile group is attached to a quaternary carbon (C-1 of the cyclopentane ring).[1] This creates significant steric hindrance.[1][2]

  • Mechanism: In typical nitriles, the water molecule attacks the electrophilic carbon of the cyano group.

  • In this compound: The bulky cyclopentane ring and the p-tolyl group shield the cyano carbon, raising the activation energy for nucleophilic attack. Therefore, if hydrolysis is observed, it indicates the presence of a catalyst (strong acid/base impurities) or extreme moisture exposure.

Degradation Pathways

Figure 2: The two primary degradation routes: Benzylic Oxidation (radical) and Hydrolysis (ionic).

Degradation cluster_Oxidation Path A: Benzylic Oxidation (Air/Light) cluster_Hydrolysis Path B: Hydrolysis (Moisture/Acid) Compound 1-(4-Methylphenyl) cyclopentane-1-carbonitrile Radical Benzylic Radical Compound->Radical UV / O2 Amide Amide Intermediate (Solid Precipitate) Compound->Amide H2O / H+ Aldehyde Aldehyde Impurity (Yellowing) Radical->Aldehyde Acid Carboxylic Acid (Ammonia Smell) Amide->Acid - NH3

Caption: Degradation pathways.[1][2] Path A (Oxidation) is the primary cause of color change.[1] Path B (Hydrolysis) is the primary cause of odor and pH changes.

Module 3: Re-qualification & Purification Protocols
Protocol A: Purity Analysis (HPLC)

Before using stored material in sensitive synthesis, validate purity.

ParameterSpecificationNotes
Column C18 Reverse Phase (e.g., 150 x 4.6 mm, 5µm)Standard hydrophobic retention.[1][2]
Mobile Phase A: Water (0.1% TFA) / B: AcetonitrileGradient: 10% B to 90% B over 20 min.[2]
Detection UV @ 254 nmDetects the aromatic p-tolyl ring.[1][2]
Retention Nitrile elutes after Amide/Acid impurities.[1][2]Nitrile is less polar than its hydrolysis products.[1][2]
Protocol B: Recrystallization (Rescue Procedure)

If purity drops below 95% or significant yellowing occurs:

  • Dissolution: Dissolve crude solid in minimal boiling Ethanol or Ethyl Acetate .[1][2]

  • Filtration: If insoluble particles remain (likely polymerized material or salts), filter hot.[1][2]

  • Crystallization: Add Hexane or Heptane dropwise until slight turbidity appears.[1][2]

  • Cooling: Allow to cool slowly to Room Temperature, then refrigerate (4°C). Rapid cooling traps impurities.[1][2]

  • Washing: Filter crystals and wash with cold Hexane (removes oxidized oily residues).[1][2]

  • Drying: Vacuum dry at 40°C for 4 hours. Crucial: Ensure no solvent remains, as solvent pockets accelerate degradation.[2]

References
  • Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[1][2] (General reference for nitrile purification and hydrolysis mechanisms).

  • March, J. (2013).[1][2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (7th ed.).[2] Wiley.[1][2] (Mechanisms of benzylic oxidation and steric hindrance in tertiary centers). [2]

  • Organic Syntheses. (Various). Procedures involving aryl cycloalkyl nitriles and p-tolyl oxidation.[1][2] (Specific procedural context for handling tolyl-substituted compounds).

  • PubChem. (2024).[1][2][8] Compound Summary: 1-(4-Methylphenyl)cyclopentane-1-carbonitrile.[1][2][3] National Library of Medicine.[1][2]

Sources

Optimization

Technical Support Center: Optimizing Catalyst Selection for 1-(4-Methylphenyl)cyclopentane-1-carbonitrile Synthesis

Current Status: Online Role: Senior Application Scientist Topic: Phase Transfer Catalysis (PTC) Optimization for Quaternary Carbon Nitriles Executive Summary: The Synthesis Challenge The synthesis of 1-(4-methylphenyl)cy...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Role: Senior Application Scientist Topic: Phase Transfer Catalysis (PTC) Optimization for Quaternary Carbon Nitriles

Executive Summary: The Synthesis Challenge

The synthesis of 1-(4-methylphenyl)cyclopentane-1-carbonitrile (CAS: 68983-70-0) hinges on the formation of a crowded quaternary carbon center via the double alkylation of (4-methylphenyl)acetonitrile with 1,4-dibromobutane.

While transition metal-catalyzed cross-couplings exist, the industrial standard remains Phase Transfer Catalysis (PTC) due to its scalability and cost-efficiency. However, this route is prone to specific failure modes: stalled mono-alkylation, nitrile hydrolysis, and catalyst decomposition. This guide provides a logic-driven framework for catalyst selection and troubleshooting to ensure high-yield cyclization.

Catalyst Selection Framework: The "Why" Behind the Choice

In this biphasic system (Liquid-Liquid or Solid-Liquid), the catalyst's role is to transport the deprotonated nitrile anion from the interface into the organic phase where alkylation occurs. Selection should be based on Organophilicity and Accessibility .

Comparative Catalyst Performance Matrix
Catalyst ClassRepresentativeC# Value*q-value**Recommended Application
Symmetric Quats TBAB (Tetrabutylammonium bromide)161.0General Purpose. Best balance of cost/performance for standard liquid-liquid systems.
High-Lipophilicity Aliquat 336 (Methyltrioctylammonium chloride)25~0.4Difficult Cyclizations. Use when reaction stalls at mono-alkylation. Higher organic solubility.[1]
Small Quats TEBA (Benzyltriethylammonium chloride)131.75Solid-Liquid PTC. Excellent for surface catalysis with solid NaOH/KOH.
Bis-Quats Dq-Br / Hexaethyldiammonium salts>20LowHigh-Performance. Emerging class for rapid kinetics in stubborn cycloalkylations [1].

* C# Value: Total number of carbons. Higher = More lipophilic (better for organic phase reaction). ** q-value: Empirical parameter for accessibility. Higher = Better for interfacial anion exchange.

Visualizing the Mechanism

Understanding the Interfacial Mechanism is critical for troubleshooting. The deprotonation happens at the interface, but the cyclization happens in the bulk organic phase.

PTC_Mechanism cluster_aqueous Aqueous / Solid Phase (Base Source) cluster_interface Interface cluster_organic Organic Phase (Toluene/DMSO) NaOH NaOH (Base) Deprotonation Deprotonation (Ar-CH(CN)- -> Ar-C(CN)-) NaOH->Deprotonation OH- Na_Br NaBr (Waste) IonExchange Ion Exchange (Q+Br- <-> Q+CN-) Deprotonation->IonExchange Substrate p-Tolylacetonitrile Substrate->Deprotonation Mono Intermediate: Mono-alkylated species Product Product: 1-(p-Tolyl)cyclopentanecarbonitrile Mono->Product 2nd Alkylation (Cyclization) Product->IonExchange Regenerates Q+Br- Q_Active Active Catalyst [Q+ Ar-C(CN)-] Q_Active->Mono 1st Alkylation

Figure 1: The Interfacial Mechanism. Note that the catalyst (Q+) shuttles the active anion into the organic phase for reaction.

Troubleshooting Guide (Q&A)

Issue 1: Reaction Stalls at Mono-Alkylated Intermediate

User Question: "I see 40% conversion to the mono-bromide intermediate, but the ring won't close to form the cyclopentane. Why?"

Technical Diagnosis: The second alkylation (cyclization) is sterically demanding (forming a quaternary center). If your catalyst is too hydrophilic (low C#), it partitions too much into the aqueous phase, leaving the organic phase "starved" of active anions.

Solution Protocol:

  • Switch Catalyst: Move from TEBA or TBAB to Aliquat 336 or TBABr (if using TEBA). The increased lipophilicity drives the catalyst into the organic phase.

  • Increase Concentration: Ensure catalyst loading is at least 3-5 mol% .

  • Dilution Check: Ensure the organic phase isn't too dilute. High concentration favors the intramolecular cyclization over intermolecular side reactions.

Issue 2: High Yield of Amide (Hydrolysis)

User Question: "My NMR shows a significant amount of 1-(p-tolyl)cyclopentanecarboxamide. Is my nitrile hydrolyzing?"

Technical Diagnosis: Yes. Nitriles are susceptible to hydrolysis under strong alkaline conditions (NaOH/KOH) and high temperatures, especially if the reaction time is prolonged due to poor kinetics.

Solution Protocol:

  • Reduce Water Activity: Switch from 50% Aqueous NaOH to Solid NaOH/KOH (Solid-Liquid PTC). Eliminating the bulk water phase drastically reduces hydrolysis rates [2].

  • Temperature Control: Do not exceed 70°C . If higher T is needed for kinetics, use a more active catalyst (like a Bis-quat) rather than more heat.

  • Quench Immediately: Do not let the reaction stir overnight after completion. Quench with cold water/acid immediately upon consumption of starting material.

Issue 3: Catalyst Decomposition (Hofmann Elimination)

User Question: "The reaction started fast but stopped after 2 hours. Adding more catalyst restarted it. What is happening?"

Technical Diagnosis: Quaternary ammonium salts with beta-hydrogens (like TBAB) can undergo Hofmann Elimination in the presence of strong bases at high temperatures, destroying the catalyst.

Solution Protocol:

  • Stability Check: If running >80°C, switch to a catalyst without beta-hydrogens, such as Tetramethylammonium salts (though these have poor lipophilicity) or specialized robust catalysts like Benzyltributylammonium salts.

  • Dosing Strategy: Add the catalyst in two portions (0h and 2h) to maintain active concentration.

Optimized Experimental Protocol

Based on industry best practices for CAS 68983-70-0 synthesis [3].

Reagents:

  • (4-Methylphenyl)acetonitrile (1.0 equiv)[2]

  • 1,4-Dibromobutane (1.2 equiv)

  • NaOH (3.0 equiv, 50% w/w aqueous solution)

  • Catalyst: TBAB (0.05 equiv)

  • Solvent: Toluene (3 volumes)

Workflow:

  • Charge Toluene, p-Tolylacetonitrile, and 1,4-Dibromobutane into the reactor.

  • Add TBAB (Phase Transfer Catalyst). Agitate vigorously (mass transfer is critical).

  • Heat to 50°C.

  • Dose 50% NaOH solution dropwise over 30-60 minutes. Note: Exotherm expected.

  • Ramp temperature to 70-75°C and hold.

  • Monitor by GC/HPLC. Look for disappearance of mono-alkylated intermediate.

  • Workup: Cool to 20°C. Add water. Separate phases. Wash organic phase with dilute HCl (to neutralize base) and then brine.

  • Purification: Distillation or Crystallization (if solid).

Decision Tree for Optimization

Decision_Tree Start Start Optimization Check_Conv Check Conversion (GC/HPLC) Start->Check_Conv Low_Conv Low Conversion (<50%) Check_Conv->Low_Conv Stalled_Mono Stalled at Mono-Alkylated Check_Conv->Stalled_Mono High_Impurity High Amide Impurity Check_Conv->High_Impurity Sol_Low Increase Stirring Rate Check Base Strength Low_Conv->Sol_Low Sol_Stalled Switch to Lipophilic Cat (Aliquat 336) or Increase Temp Stalled_Mono->Sol_Stalled Sol_Impurity Switch to Solid-Liquid PTC (Solid NaOH + TEBA) Reduce Temp High_Impurity->Sol_Impurity

Figure 2: Troubleshooting Logic Flow for common synthetic issues.

References

  • ResearchGate. Cycloalkylation of phenylacetonitrile with 1,4-dibromobutane catalyzed by aqueous sodium hydroxide and a new phase transfer reagent, Dq-Br.[3] Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. Phase Transfer Catalysis Reagent Guide. Available at: [Link]

Sources

Troubleshooting

Managing exothermic reactions in the synthesis of 1-(p-Tolyl)cyclopentanecarbonitrile

Ticket System Status: [ONLINE] Operator: Senior Application Scientist, Process Safety Unit Topic: Thermal Management & Hazard Mitigation in Cycloalkylation Reference Molecule: 1-(p-Tolyl)cyclopentanecarbonitrile (CAS: 31...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: [ONLINE] Operator: Senior Application Scientist, Process Safety Unit Topic: Thermal Management & Hazard Mitigation in Cycloalkylation Reference Molecule: 1-(p-Tolyl)cyclopentanecarbonitrile (CAS: 31161-17-8)

Introduction & Safety Directive

Welcome to the Process Safety Support Center. You are accessing this guide because you are encountering thermal instability or yield issues during the synthesis of 1-(p-Tolyl)cyclopentanecarbonitrile . This intermediate is a critical precursor for SNRI therapeutics (e.g., Sibutramine analogs).

The Core Hazard: The synthesis typically involves the double alkylation of 4-methylbenzyl cyanide (p-tolylacetonitrile) with 1,4-dibromobutane (or 1,4-dichlorobutane). Whether you are using a Phase Transfer Catalysis (PTC) system or a strong anhydrous base (NaH/NaNH₂), this reaction is inherently exothermic .

Critical Warning: In PTC systems, the reaction rate is mass-transfer limited. Poor agitation can lead to reagent accumulation, followed by a "thermal runaway" once stirring is corrected.

Troubleshooting Modules (Q&A Format)
Ticket #401: Runaway Exotherm During Reagent Addition

User Question: "I am using the 50% NaOH / TEBA (PTC) method. When I add the 1,4-dibromobutane to the nitrile/base mixture, the temperature initially stays stable, but then spikes rapidly 15 minutes later, overwhelming my condenser. Why is this delayed exotherm happening?"

Scientist Response: You are experiencing a classic Induction Period Failure . In heterogeneous PTC systems (Organic/Aqueous), the reaction only occurs at the interface or via the catalyst shuttling ions.

  • Root Cause: If your stirring rate is insufficient (<400 RPM) or the catalyst (TEBA/TBAB) has not fully equilibrated, the deprotonated nitrile (carbanion) accumulates without reacting. When the system finally homogenizes or heats up slightly, the accumulated reagents react simultaneously, releasing all the enthalpy of alkylation at once.

  • The Fix (Protocol Adjustment):

    • Pre-Emulsification: Stir the 4-methylbenzyl cyanide, 50% NaOH, and Catalyst for 15 minutes before adding the alkyl halide. Ensure the color changes (often to a deep orange/red), indicating carbanion formation.

    • Dosing Control: Do not add 1,4-dibromobutane in one shot. Use a dropping funnel or dosing pump.

    • Active Cooling: Maintain the jacket temperature at 10°C below the target reaction temperature (usually 55-65°C) during addition to absorb the heat of the first alkylation step.

Visualizing the Hazard Workflow:

ReactionWorkflow Start Start: Charge 4-Methylbenzyl Cyanide + 50% NaOH + TEBA Stir Step 1: High Shear Stirring (Critical for Emulsification) Start->Stir Check Visual Check: Color Change? (Deep Orange/Red) Stir->Check Check->Stir No (Wait) Add Step 2: Slow Addition of 1,4-Dibromobutane Check->Add Yes (Carbanion Formed) Exotherm Monitor Exotherm: Maintain T < 65°C Add->Exotherm Heat Release Age Step 3: Aging Period (Cyclization Completion) Exotherm->Age Quench Quench: Water Addition (Phase Separation) Age->Quench

Caption: Figure 1. Safe operational workflow for PTC alkylation, emphasizing the visual check for carbanion formation before alkyl halide addition.

Ticket #402: "Tarry" Impurities & Low Yield

User Question: "My reaction mixture turned into a black tar after heating at reflux for 4 hours. The workup was a nightmare, and the yield of the cyclopentane product is <40%. What went wrong?"

Scientist Response: Tar formation usually indicates polymerization of the alkyl halide or uncontrolled poly-alkylation , often driven by excessive temperature or insufficient dilution.

  • The Mechanism: The 1-(p-tolyl)cyclopentanecarbonitrile synthesis proceeds via two distinct

    
     steps.
    
    • Step A: Formation of the acyclic mono-alkylated intermediate.

    • Step B: Intramolecular cyclization (Ring Closure).

  • The Failure Mode: If the concentration of the dibromide is too high relative to the nitrile, intermolecular reactions dominate over intramolecular cyclization, leading to oligomers (tar).

  • Corrective Action:

    • Stoichiometry: Use a slight excess of the dihalide (1.1 to 1.2 equiv) but not a large excess.

    • Dilution: Ensure the organic phase (if using toluene/hexane) is sufficient to keep the growing polymer chains solvated and separated, favoring the intramolecular "bite" of the tail end of the chain.

    • Temperature Limit: Do not exceed 70°C. Higher temperatures promote hydrolysis of the nitrile group to the amide/acid under highly alkaline conditions.

Mechanistic Pathway & Failure Points:

Mechanism SM p-Tolylacetonitrile Anion1 Carbanion A SM->Anion1 NaOH/TEBA (-H+) Inter Mono-alkylated Intermediate Anion1->Inter + 1,4-Dibromobutane (Slow Step) Anion2 Carbanion B Inter->Anion2 Deprotonation Polymer Oligomers/Tar (SIDE REACTION) Inter->Polymer Intermolecular Attack (High Conc.) Product 1-(p-Tolyl) cyclopentanecarbonitrile Anion2->Product Cyclization (Fast)

Caption: Figure 2. Competitive reaction pathways. High concentration favors the red "Polymer" path; proper dilution favors the green "Cyclization" path.

Comparative Protocol Data

Select the method that matches your facility's capabilities.

FeatureMethod A: PTC (Recommended)Method B: NaH / Anhydrous (Legacy)
Reagents 50% NaOH, TEBA, TolueneNaH (60% in oil), THF or DMSO
Exotherm Risk Moderate (Damped by water heat capacity)High (Hydrogen gas evolution + Thermal)
Safety Hazard Caustic burns, emulsion formationExplosion risk (H₂ gas), Water sensitivity
Temp Control 55°C – 65°C0°C – 25°C (Cryogenic start often needed)
Key Advantage Scalable, cheaper, moisture tolerantClean kinetics, no hydrolysis side-products
Key Disadvantage Stirring dependent (mass transfer)Dangerous reagents, expensive solvent
Detailed Experimental Protocol (PTC Method)

Objective: Synthesis of 1-(p-Tolyl)cyclopentanecarbonitrile via Phase Transfer Catalysis.

  • Setup: Equip a 3-neck round bottom flask with a mechanical stirrer (overhead preferred), reflux condenser, and pressure-equalizing addition funnel.

  • Charging:

    • Add 4-methylbenzyl cyanide (1.0 equiv).

    • Add TEBA (Benzyltriethylammonium chloride) (0.05 equiv).

    • Add 50% NaOH solution (4.0 equiv).

  • Initiation: Stir vigorously (>500 RPM) for 15 minutes. Observation: The mixture should darken.

  • Alkylation (The Exothermic Step):

    • Charge 1,4-dibromobutane (1.2 equiv) into the addition funnel.[1]

    • Begin dropwise addition.[2] Monitor internal temperature.

    • Rule: Adjust addition rate to keep Temp < 60°C. If Temp rises > 65°C, stop addition and increase cooling.

  • Completion: Once addition is complete, heat the mixture to 65°C for 3–5 hours.

  • Workup:

    • Cool to room temperature.

    • Dilute with water and toluene. Separate phases.

    • Wash organic layer with 1N HCl (to remove amine impurities from catalyst decomposition) and then brine.

    • Dry over MgSO₄ and concentrate.[1][2]

References
  • Makosza, M., & Jonczyk, A. "Phase-Transfer Alkylation of Nitriles: 2-Phenylbutyronitrile."[2] Organic Syntheses, Coll.[2][3] Vol. 6, p. 897 (1988). Link

    • Grounding: Establishes the foundational PTC method for alkylating phenylacetonitriles using 50% NaOH and TEBA.
  • Taber, D. F. "1-Phenylcyclopentane-1-carbonitrile."[1] Organic Syntheses, Vol. 95, p. 240-252 (2018). Link

    • Grounding: Provides the specific "Gold Standard" protocol for the 1-phenyl analog, including detailed safety notes on the exotherm and temperature control (65°C) which directly applies to the p-tolyl analog.
  • Federsel, H. J. "Process Safety in the Pharmaceutical Industry: The Early Phases of Chemical Development." Organic Process Research & Development, 7(6), 1051–1057.
  • U.S. Patent 4,929,629. "Cyclobutane derivatives and their use as antidepressants." (1990). Link

    • Grounding: Demonstrates the utility of 1-aryl-cycloalkanecarbonitriles in drug synthesis (Sibutramine class)

Sources

Optimization

Technical Support Center: Purification of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile

[1][2][3] Case ID: PUR-68983-70-0 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2][3] Executive Summary The synthesis of 1-(4-methylphenyl)cyclopentane-1-carbonitrile (CA...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Case ID: PUR-68983-70-0 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2][3]

Executive Summary

The synthesis of 1-(4-methylphenyl)cyclopentane-1-carbonitrile (CAS: 68983-70-0) typically involves the cyclodialkylation of 4-methylphenylacetonitrile (p-tolylacetonitrile) with 1,4-dihaloalkane using a strong base.[1][2][3]

Users frequently report difficulty separating the unreacted starting material (SM) from the final product due to overlapping boiling points and similar solubility profiles.[2] This guide provides a tiered purification strategy, moving from chemical derivatization (the most effective method for removing SM) to physical separation techniques.[2][3]

Module 1: Impurity Profiling & Diagnostics

Before selecting a protocol, identify your specific contamination profile.[1][2][3] The three most common impurities in this synthesis are:

Impurity TypeChemical IdentityOriginDetection Marker (TLC/GC)
Starting Material (SM) 4-MethylphenylacetonitrileIncomplete conversionLower Rf than product; Distinct benzylic protons in NMR (~3.7 ppm).[1][2][3]
Intermediate 5-Halo-2-(4-methylphenyl)pentanenitrileMono-alkylation (incomplete cyclization)Slightly lower Rf; Presence of terminal halide signal.[1][2][3]
By-Product Amides/Carboxylic AcidsHydrolysis of nitrileVery low Rf (polar); Broad NH/OH peaks in IR/NMR.[1][2][3]

Module 2: Chemical Purification (The "Active" Wash)

Issue: Physical separation (distillation/crystallization) is failing to remove trace starting material (4-methylphenylacetonitrile). Root Cause: The boiling point of the SM (~242°C) is close enough to the product to cause co-distillation under poor vacuum.[2] Solution: Exploit the acidity difference. The SM has an acidic benzylic proton (


); the product is a quaternary center with no acidic protons .[2]
Protocol A: The "Knoevenagel" Scavenger Hunt

Best for: Removing 1–10% residual Starting Material.[2]

This method converts the volatile starting material into a high-molecular-weight alkene that cannot distill, allowing the pure product to be distilled away easily.[1][2]

  • Quantify SM: Determine the moles of unreacted 4-methylphenylacetonitrile via GC or NMR.

  • Add Scavenger: Add 1.5 equivalents (relative to SM) of Benzaldehyde and 1.5 equivalents of a base (e.g., KOtBu or NaOEt) to the crude mixture.

  • React: Heat to 60–80°C for 2 hours.

    • Mechanism:[1][2][3][4][5][6][7] The base deprotonates the SM, which attacks benzaldehyde to form an

      
      -unsaturated nitrile (solid/high-boiling).[1][2] The quaternary product cannot react .
      
  • Workup: Wash with water to remove base.[1][2][3]

  • Distill: Perform vacuum distillation. The product will distill; the "scavenged" impurity remains in the pot residue.[2]

Protocol B: The Oxidative Decyanation (Alternative)

If the scavenger method is unsuitable, use a strong base wash with Phase Transfer Catalysis (PTC) to pull the deprotonated SM into the aqueous layer, though this is less efficient for this specific lipophilic SM.[2][3]

Module 3: Physical Separation Protocols

Protocol C: High-Vacuum Fractional Distillation

Requirement: Vacuum < 1 mmHg is critical.[1][2][3]

The product is a thermally stable nitrile, but high temperatures promote polymerization of impurities.[1][2][3]

  • Setup: Use a Vigreux column (minimum 15 cm) to prevent entrainment.[1][2][3]

  • Vacuum: Establish a vacuum of 0.1 – 0.5 mmHg .

  • Fractions:

    • Fore-run: Collect up to 110°C (at 0.5 mmHg). This contains residual solvent and unreacted dihaloalkanes.[1][2]

    • Main Fraction: The product typically boils between 135°C – 145°C at 0.5 mmHg .[2]

    • Residue: Stop distillation when pot temperature spikes; do not distill to dryness.

Protocol D: Low-Temperature Crystallization

Note: This compound is often a low-melting solid or oil.[1][2][3] Crystallization is only effective if the purity is already >90%.[2][3]

  • Solvent System: Hexane/Ethyl Acetate (95:5) or pure Isopropanol.[1][2][3]

  • Method: Dissolve crude oil in minimum hot solvent. Cool slowly to -20°C (freezer).

  • Troubleshooting: If an oil forms ("oiling out"), re-heat and add a seed crystal or scratch the glass.[2]

Visualizing the Workflow

The following diagram illustrates the decision logic for purifying the crude reaction mixture.

PurificationLogic Start Crude Reaction Mixture CheckSM Check % Starting Material (SM) (GC/NMR) Start->CheckSM HighSM SM > 5% CheckSM->HighSM LowSM SM < 5% CheckSM->LowSM Scavenger Protocol A: Chemical Scavenging (Benzaldehyde + Base) HighSM->Scavenger Derivatize SM Wash Standard Aqueous Workup (Remove Salts) LowSM->Wash Distill Protocol C: Fractional Distillation (< 1 mmHg) Scavenger->Distill Wash->Distill Crystallize Protocol D: Crystallization (Hexane/EtOAc @ -20°C) Distill->Crystallize If Solid/High Purity Needed Final Pure Product (>98%) Distill->Final If Liquid/Acceptable Purity Crystallize->Final

Figure 1: Purification Decision Tree. High levels of starting material require chemical derivatization before physical separation.[2][3]

Frequently Asked Questions (FAQ)

Q1: My product is turning yellow/brown during distillation. What is happening?

  • A: This indicates thermal decomposition or oxidation.[1][2] Ensure your vacuum is strong enough (<1 mmHg) to keep the bath temperature below 180°C. If the color persists, add a radical inhibitor like BHT (butylated hydroxytoluene) to the distillation pot.[2][3]

Q2: Can I use column chromatography instead of distillation?

  • A: Yes, but it is resource-intensive.[1][2]

    • Stationary Phase: Silica Gel (230-400 mesh).[1][2][3]

    • Mobile Phase: Gradient of Hexane

      
       5% Ethyl Acetate in Hexane.[1][2]
      
    • Separation: The dialkylated product (quaternary) is less polar than the mono-alkylated intermediate but often runs very close to the starting material.[1][2] Protocol A (Scavenging) is superior to chromatography for removing SM.[1][2][3]

Q3: Why is the mono-alkylated intermediate persisting?

  • A: This suggests the cyclization step failed.[2] This usually happens if the reaction temperature was too low or if the base was consumed by wet solvent.[2][3] Ensure your solvent (DMF/DMSO) is anhydrous and use a slight excess of base (2.2 – 2.5 eq) to drive the second alkylation.[2][3]

References

  • Synthesis of Cycloalkyl Nitriles

    • Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1][2][3] (1989).[1][2][3] "Alkylation of Nitriles," p. 711.[1][2][3]

    • Context: General procedure for alkylation of arylacetonitriles with dihaloalkanes.[1][2][6]

  • Chemical Scavenging of Nitriles (Knoevenagel Strategy)

    • Source: Makosza, M., & Jonczyk, A. (1976).[1][2][3] "Phase-Transfer Catalyzed Alkylation of Nitriles." Organic Synthesis.

    • Context: Describes the reactivity difference between qu
    • [1][2][3]

  • Physical Properties of Precursors

    • Source: PubChem Compound Summary for CID 76686 (4-Methylphenylacetonitrile).[1][2][3]

    • Context: Boiling point verification (242°C)
    • [1][2][3]

  • General Purification of Quaternary Nitriles

    • Source: U.S. Patent 4,124,626 (1978).[1][2][3] "Process for the preparation of 1-phenylcyclopentane-1-carbonitrile."

    • Context: Industrial purification methods for analogous phenyl-cyclopentane nitriles.[1][2][3]

    • [1][2][3]

Sources

Troubleshooting

Technical Support Center: HPLC Analysis of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile

Topic: Resolving Peak Tailing & Asymmetry Target Analyte: 1-(4-Methylphenyl)cyclopentane-1-carbonitrile (CAS: 71172-78-6) Audience: Analytical Chemists, Process Development Scientists[1] Executive Summary & Molecule Prof...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Peak Tailing & Asymmetry Target Analyte: 1-(4-Methylphenyl)cyclopentane-1-carbonitrile (CAS: 71172-78-6) Audience: Analytical Chemists, Process Development Scientists[1]

Executive Summary & Molecule Profile

Welcome to the technical support hub. You are likely experiencing peak tailing (


) with 1-(4-Methylphenyl)cyclopentane-1-carbonitrile .[1] To resolve this, we must first understand the physicochemical behavior of your analyte.

Unlike basic amines which tail due to ionic interactions, this molecule is a lipophilic neutral (LogP


 4.[1]0) with a nitrile dipole .[1] Tailing here is rarely caused by pH-dependent ionization of the analyte itself, but rather by hydrophobic mismatch  or hydrogen bonding  with the stationary phase.
Analyte Profile
PropertyValueChromatographic Implication
Functional Group Nitrile (-CN)Weak H-bond acceptor; interacts with acidic silanols.[1]
Skeleton Phenyl + CyclopentylHigh Lipophilicity (Hydrophobic).[1] Risk of "dewetting" or solubility issues.
pKa N/A (Neutral in RP range)pH buffers affect the column surface (silanols), not the analyte ionization.
LogP ~4.0High affinity for C18; requires high organic mobile phase strength to elute.[1]

Diagnostic Logic: Root Cause Analysis

Before altering your method, use this logic flow to identify the source of the tailing.

Interactive Troubleshooting Flowchart

TroubleshootingFlow Start Start: Peak Tailing Detected (As > 1.2) CheckSolvent Q1: Is Sample Solvent Stronger than Mobile Phase? Start->CheckSolvent SolventIssue CAUSE: Solvent Mismatch (Precipitation/Wash-through) CheckSolvent->SolventIssue Yes (e.g., 100% AcN inj.) CheckLoad Q2: Does Peak Shape Improve at 10x Dilution? CheckSolvent->CheckLoad No (Matched Solvent) LoadIssue CAUSE: Mass Overload (Sat. Capacity Exceeded) CheckLoad->LoadIssue Yes CheckColumn Q3: Is Column End-Capped? CheckLoad->CheckColumn No SilanolIssue CAUSE: Silanol Interaction (H-Bonding with Nitrile) CheckColumn->SilanolIssue No (Low Carbon Load) PhysicalIssue CAUSE: Column Void/Frit (Physical Damage) CheckColumn->PhysicalIssue Yes (High Quality C18)

Figure 1: Decision tree for isolating the root cause of peak asymmetry in lipophilic nitrile analysis.

Step-by-Step Resolution Protocols

Issue A: The "Strong Solvent" Effect (Most Probable)

The Science: Because your molecule is highly lipophilic (LogP ~4), you likely dissolved the standard in 100% Acetonitrile or Methanol. If your initial mobile phase is 50% Water, the analyte travels with the injection plug faster than the mobile phase, causing a distorted, tailing, or split peak.

The Fix: Solvent Matching Protocol

  • Calculate Mobile Phase Ratio: Identify the organic/aqueous ratio at the start of your gradient (e.g., 60:40 AcN:Water).

  • Prepare Diluent: Create a sample diluent that matches this ratio exactly.

  • Solubility Check: If the molecule precipitates at this ratio, use the "Weakest Possible" solvent. Start with 80% AcN and verify peak shape.[1]

  • Injection Volume: Reduce injection volume to < 5 µL.

Issue B: Silanol Interactions (H-Bonding)

The Science: The nitrile nitrogen has a lone pair of electrons that can act as a hydrogen bond acceptor. If your silica column has free, acidic silanols (Si-OH), the nitrile will "drag" on the surface, causing a tail.

The Fix: Stationary Phase Selection Do not use standard silica or low-quality C18 columns.[1] You require "Type B" silica (High Purity) with exhaustive end-capping.[1]

Column ClassSuitabilityReason
Traditional C18 LowHigh accessible silanols cause H-bonding tailing.[1]
End-Capped C18 High TMS end-capping blocks silanols; reduces secondary interactions.
Phenyl-Hexyl MediumGood for aromatics, but pi-pi interactions can sometimes increase tailing if not optimized.[1]
Cyanopropyl (CN) LowNot recommended; dipole-dipole competition often broadens peaks for nitriles.[1]
Issue C: Mobile Phase Chemistry

The Science: While the analyte is neutral, the silanols on the column are acidic (pKa ~3.5 - 4.5). If your mobile phase is pH 6-7, silanols are ionized (Si-O⁻), increasing surface activity.[1]

The Fix: Low pH Suppression

  • Acidify: Add 0.1% Formic Acid or 0.1% Phosphoric Acid to the aqueous mobile phase.[1]

  • Target pH: Maintain pH < 3.0.

  • Mechanism: This forces surface silanols into their protonated (neutral) state (Si-OH), reducing their ability to bind with the nitrile group.[1]

Interaction Mechanisms Visualized

Understanding how the nitrile interacts with the column is key to preventing tailing.

InteractionMechanism Figure 2: The nitrile group (green) H-bonds with free silanols (red). End-capping (blue) physically blocks this interaction. cluster_Column Stationary Phase Surface Analyte Analyte: Nitrile Group (-CN) Lone Pair Electrons Silanol Free Silanol (Si-OH) Acidic Proton Analyte:p1->Silanol:p2 Hydrogen Bond (Causes Tailing) EndCap End-Capping Group (TMS) Steric Barrier EndCap->Silanol Blocks Access

Frequently Asked Questions (FAQs)

Q: Can I use Triethylamine (TEA) to fix the tailing? A: Not recommended. TEA is a silanol blocker used primarily for basic amines. For a neutral nitrile, TEA is overkill and can contaminate your system.[1] Low pH (Formic/Phosphoric acid) is the cleaner, more effective approach for suppressing silanol activity in this context.

Q: My peak is splitting, not just tailing. Is this the same issue? A: Splitting usually indicates Issue A (Solvent Mismatch) or a collapsed column bed. If the sample solvent is 100% AcN and the mobile phase is 50% Water, the sample "outruns" the mobile phase. Switch to a weaker sample diluent immediately.[1]

Q: What is the target Asymmetry Factor (


)? 
A:  For pharmaceutical intermediates:
  • Ideal:

    
    [1][2]
    
  • Acceptable:

    
    
    
  • Action Required:

    
     (Integration accuracy is compromised).
    

References

  • Dolan, J. W. (2003).[1] "Peak Tailing and Resolution." LCGC North America, 21(1).[1]

  • Agilent Technologies. (2023).[1] "HPLC Troubleshooting Guide: Peak Shape Issues." Agilent Technical Library.

  • Neue, U. D. (1997).[1] HPLC Columns: Theory, Technology, and Practice. Wiley-VCH.[1] (Referencing Silanol Activity and End-capping mechanisms).

  • PubChem. (2024).[1][3] "Compound Summary: 1-(4-Methylphenyl)cyclopentane-1-carbonitrile." National Library of Medicine.[1]

Sources

Optimization

Enhancing the reaction rate of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile formation

Ticket ID: #SYN-042-KINETICS Subject: Rate Enhancement & Process Optimization Status: Open Assigned Specialist: Senior Application Scientist Executive Summary You are experiencing kinetic limitations in the cycloalkylati...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-042-KINETICS Subject: Rate Enhancement & Process Optimization Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are experiencing kinetic limitations in the cycloalkylation of 4-methylphenylacetonitrile (p-tolylacetonitrile) with 1,4-dibromobutane to form 1-(4-methylphenyl)cyclopentane-1-carbonitrile .

This transformation requires the formation of a quaternary carbon center via a double nucleophilic substitution (


). The reaction rate is typically throttled by two factors:
  • Steric Hindrance: The second alkylation (cyclization) is intramolecular and sterically demanding.

  • Anion Availability: In standard conditions, the carbanion is often too tightly ion-paired or solvated to react efficiently.

This guide provides Tier 2 (Optimization) and Tier 3 (Advanced Troubleshooting) support to accelerate your reaction rate while maintaining specificity.

Module 1: Kinetic Optimization (The "Why" & "How")

To enhance the reaction rate, we must shift the mechanism from a "Solvated Anion" regime to a "Naked Anion" regime.

Strategy A: The Superbasic Medium (DMSO Effect)
  • Mechanism: In aprotic polar solvents like Dimethyl sulfoxide (DMSO), hydroxide ions (from NaOH) or hydride ions (from NaH) are poorly solvated. This leaves the resulting nitrile carbanion "naked" and highly reactive.

  • Rate Impact: Reaction rates in DMSO can be 1000x faster than in alcohols or non-polar solvents.

  • Risk: High exothermicity and potential for runaway reactions.[1]

Strategy B: Phase Transfer Catalysis (PTC)
  • Mechanism: If you cannot use DMSO, you must use a biphasic system (Liquid-Liquid or Solid-Liquid). A quaternary ammonium salt (e.g., TBAB) shuttles the anion into the organic phase.

  • Optimization:

    • Catalyst Choice: Switch from TEBA (Benzyltriethylammonium chloride) to TBAB (Tetrabutylammonium bromide) . The more lipophilic butyl chains improve transfer efficiency.

    • Leaving Group: Ensure you are using 1,4-dibromobutane , not 1,4-dichlorobutane. If cost mandates the chloride, add 10 mol% NaI (Sodium Iodide) to facilitate an in-situ Finkelstein reaction, converting the unreactive chloride to a reactive iodide.

Module 2: Visualization of Reaction Dynamics

The following diagram illustrates the critical pathway and failure points where the rate often collapses.

ReactionPathway Start 4-Methylphenylacetonitrile Base Deprotonation (Rate Limit 1) Start->Base Anion1 Carbanion A Base->Anion1 Alkyl 1st Alkylation (Intermolecular) Anion1->Alkyl + 1,4-dibromobutane Inter Mono-Alkyl Intermediate Alkyl->Inter Base2 2nd Deprotonation Inter->Base2 Anion2 Carbanion B Base2->Anion2 Cycle Cyclization (Intramolecular SN2) Anion2->Cycle Steric Barrier Product Target Cyclopentane Nitrile Cycle->Product

Figure 1: Reaction pathway highlighting the steric barrier at the cyclization step.

Module 3: Optimized Protocols

Choose the protocol that matches your facility's safety capabilities.

Protocol A: High-Velocity Method (DMSO/NaOH)

Best for: Small scale (<50g), rapid screening, high throughput.

  • Setup: Flame-dry a 3-neck flask under Nitrogen.

  • Solvent: Add DMSO (5 vol relative to substrate). Note: DMSO must be dry.[2]

  • Base: Add NaOH (powdered, 4.0 equiv) . Stir vigorously.

  • Addition: Add 4-methylphenylacetonitrile (1.0 equiv) . The solution will turn dark (carbanion formation).

  • Alkylation: Add 1,4-dibromobutane (1.1 equiv) dropwise over 30 minutes.

    • Critical: Maintain internal temp < 50°C using an ice bath. The reaction is violently exothermic.

  • Completion: Stir at RT for 1-2 hours.

  • Quench: Pour into ice water. Extract with Ethyl Acetate.

Protocol B: Scalable Phase Transfer Method (Toluene/50% NaOH)

Best for: Large scale (>100g), safety-critical environments.

  • Solvent: Mix Toluene (3 vol) and 4-methylphenylacetonitrile (1.0 equiv) .

  • Catalyst: Add TBAB (0.05 equiv) .

  • Base: Add 50% w/w Aqueous NaOH (4.0 equiv) .

  • Alkylation: Heat to 50°C. Add 1,4-dibromobutane (1.2 equiv) dropwise.

  • Ramp: After addition, heat to 80-90°C for 4-6 hours.

    • Note: The higher temperature is required to drive the second alkylation (cyclization).

Module 4: Troubleshooting & FAQ

Use the decision tree below to diagnose specific failures in your current setup.

Troubleshooting Start Reaction Issue? Rate Low Conversion? Start->Rate Impurity Mono-alkylated Impurity? Start->Impurity Hydrolysis Amide/Acid Byproduct? Start->Hydrolysis CheckCat Using PTC? Rate->CheckCat TempCheck Temp > 70°C? Impurity->TempCheck WaterCheck Base Conc? Hydrolysis->WaterCheck CatSol Switch to TBAB Increase Stir Rate CheckCat->CatSol Yes BaseSol Switch to DMSO Check Water Content CheckCat->BaseSol No HeatMore Increase Temp (Drive Cyclization) TempCheck->HeatMore No Dilute Dilute Reaction (Simmons-Smith Effect) TempCheck->Dilute Yes ReduceBase Use Solid NaOH or Reduce Temp WaterCheck->ReduceBase

Figure 2: Diagnostic logic for common synthetic failures.

Common Questions

Q: Why does my reaction stall at ~60% conversion? A: This is often due to catalyst poisoning or base encapsulation . In solid-liquid PTC, the salt byproduct (NaBr) can coat the surface of the solid base (NaOH/KOH), stopping the reaction.

  • Fix: Use a mechanical stirrer (high torque) to grind the salts or add a small amount of water (1-2%) to create an "omega phase" on the surface of the solid base.

Q: I see a large peak at M+ = 265 (approx). What is it? A: This is likely the mono-alkylated intermediate (open chain). It means the first alkylation happened, but the ring didn't close.

  • Fix: This step is entropically disfavored. You need high dilution (to prevent intermolecular polymerization) and higher heat to force the ring closure.

Q: Can I use 1,4-dichlorobutane instead of the dibromide? A: Yes, but it is significantly slower (Cl is a poorer leaving group).

  • Fix: If you must use the chloride, add 0.1 equiv of Sodium Iodide (NaI) or Potassium Iodide (KI) . This generates the 1,4-diiodobutane in situ, which reacts much faster.

References
  • BenchChem. (2025). Synthesis of Cyclohexyl(4-methylphenyl)acetonitrile - Application Notes and Protocols. Retrieved from 3

  • ChemicalBook. (2016). 1-(4-METHYLPHENYL)-1-CYCLOPENTANECARBONITRILE synthesis. Retrieved from 2

  • Makosza, M. (2000).[1][4] Phase-Transfer Catalysis in Organic Syntheses.[5] CRDEEP Journals. Retrieved from 1

  • Organic Chemistry Portal. (2024). Cyclopentenone synthesis and related cycloalkylations. Retrieved from 6

  • Wiley-VCH. (2008).[4] The Basic Principle of Phase-Transfer Catalysis and Some Mechanistic Aspects. Retrieved from 7[4]

Sources

Reference Data & Comparative Studies

Validation

1H NMR validation of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile structure

Topic: 1H NMR validation of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile structure Content Type: Publish Comparison Guides [1] Executive Summary This technical guide provides a definitive structural validation protocol...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR validation of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile structure Content Type: Publish Comparison Guides

[1]

Executive Summary

This technical guide provides a definitive structural validation protocol for 1-(4-Methylphenyl)cyclopentane-1-carbonitrile (CAS: 68983-70-0).[1] As a critical intermediate in the synthesis of analgesic therapeutics (e.g., ketamine analogues) and agrochemicals, the structural integrity of the quaternary carbon center is paramount.[1]

This guide compares the target molecule's spectral signature against its specific synthetic precursors and potential impurities.[1] Unlike HPLC, which confirms purity based on retention time, 1H NMR provides the only self-validating method to confirm the successful formation of the quaternary center and the complete cyclization of the cyclopentane ring.[1]

Part 1: Structural Diagnostics & Theoretical Grounding[1]

The Chemical Shift Logic

The validation of this molecule relies on three distinct spectral zones.[1] The formation of the quaternary carbon at Position 1 is the "Go/No-Go" decision point.[1]

1. The Aromatic Zone (7.0 – 7.5 ppm): The p-tolyl moiety possesses a plane of symmetry, resulting in an AA'BB' coupling system .[1] While often approximating two doublets, higher-field instruments (400 MHz+) may resolve the roof effect characteristic of this substitution pattern.

  • Expectation: Two doublets (or AA'BB' multiplets) integrating to 2H each.

2. The Aliphatic "Fingerprint" (1.8 – 2.5 ppm): The cyclopentane ring protons are chemically equivalent in pairs due to the symmetry plane but are magnetically non-equivalent (diastereotopic) regarding the ring faces.[1]

  • Expectation: Complex multiplets integrating to 8H total. The protons adjacent to the nitrile/phenyl group (C2/C5) will be deshielded relative to the distal protons (C3/C4).

3. The "Silent" Zone (3.5 – 4.0 ppm): This is the most critical validation parameter.[1] The starting material, (4-methylphenyl)acetonitrile , contains a benzylic methylene (-CH₂-) group that resonates as a sharp singlet ~3.7 ppm.[1]

  • Validation Criterion: The complete absence of signals in this region confirms the consumption of the starting material and the formation of the quaternary center.[1]

Visualization: Structural Assignment Tree

The following diagram maps the specific protons to their expected NMR signals.

NMR_Structure Molecule 1-(4-Methylphenyl) cyclopentane-1-carbonitrile Aromatic Aromatic Ring (AA'BB' System) Molecule->Aromatic Methyl Ar-CH3 (Benzylic Methyl) Molecule->Methyl Cyclo Cyclopentane Ring (C2-C5) Molecule->Cyclo Sig_Ar δ 7.1 - 7.4 ppm (4H, 2x Doublets) Aromatic->Sig_Ar Symmetry Sig_Me δ ~2.35 ppm (3H, Singlet) Methyl->Sig_Me Singlet Sig_Cyc δ 1.8 - 2.5 ppm (8H, Multiplets) Cyclo->Sig_Cyc Ring Closure

Caption: Figure 1.[1] Structural mapping of proton environments to expected chemical shifts.

Part 2: Comparative Analysis (Target vs. Alternatives)

In drug development, "performance" is defined by the ability to distinguish the target from structurally similar impurities.[1] The table below compares the Target Product against its primary precursor and a likely hydrolysis impurity.

Table 1: Spectral Differentiation Matrix[1]
FeatureTarget Product (Cyclopentane Nitrile)Alternative 1: Precursor (p-Tolylacetonitrile)Alternative 2: Hydrolysis Impurity (Carboxylic Acid Derivative)
Benzylic CH₂ ABSENT (Quaternary C)Present (~3.7 ppm, s, 2H)Absent
Cyclopentane 8H Multiplet (1.8-2.5 ppm)Absent8H Multiplet (Shifted slightly downfield)
Ar-CH₃ ~2.35 ppm (s, 3H)~2.34 ppm (s, 3H)~2.35 ppm (s, 3H)
Aromatic AA'BB' (~7.1-7.4 ppm)AA'BB' (~7.1-7.3 ppm)AA'BB' (Shifted due to -COOH)
-COOH Proton AbsentAbsentBroad singlet >10.0 ppm
Validation Verdict PASS if 3.7 ppm is clear.[1][2][3]FAIL if 3.7 ppm signal exists.FAIL if broad singlet >10 ppm exists.[1]
Why NMR Outperforms Alternatives for this Molecule
  • vs. Mass Spectrometry (MS): MS will confirm the Molecular Weight (185.27 g/mol ). However, it cannot easily distinguish between the target cyclopentane ring and an open-chain isomer (e.g., mono-alkylation side products like 5-bromo-2-(p-tolyl)pentanenitrile) which has a different MW but similar fragmentation. NMR confirms the symmetry of the ring closure.

  • vs. FTIR: IR confirms the presence of the Nitrile (-CN) stretch at ~2230 cm⁻¹.[1] However, the precursor also has a nitrile group. Only NMR confirms the loss of the alpha-protons.

Part 3: Experimental Protocol

Sample Preparation
  • Solvent: Chloroform-d (CDCl₃) with 0.03% TMS (Tetramethylsilane) as internal reference.[1]

    • Rationale: The compound is highly lipophilic.[1] DMSO-d₆ is an alternative if solubility issues arise, but CDCl₃ provides sharper resolution for the aliphatic multiplets [1].

  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Tube: 5mm high-precision NMR tube.

Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: Standard 1H (zg30).

  • Scans (NS): 16 (sufficient for >98% purity samples).

  • Relaxation Delay (D1): 1.0 second (ensure integration accuracy for the methyl singlet).

  • Spectral Width: -2 to 14 ppm.[1][4]

Data Processing Workflow
  • Phasing: Apply automatic phasing, followed by manual correction at the baseline extremes.[1]

  • Referencing: Calibrate TMS to 0.00 ppm or residual CHCl₃ to 7.26 ppm.

  • Integration:

    • Normalize the Ar-CH₃ singlet (~2.35 ppm) to 3.00 .

    • Check the Aromatic region; it should integrate to 4.00 .[1]

    • Check the Cyclopentane region (1.8–2.5 ppm); it should integrate to 8.00 .[1]

Part 4: Validation Logic Flow

The following Graphviz diagram illustrates the decision tree for a scientist validating a batch of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile.

Validation_Flow Start Acquire 1H NMR Spectrum Check_SM Check 3.5 - 4.0 ppm Region Start->Check_SM Decision_SM Signal Present? Check_SM->Decision_SM Fail_SM FAIL: Unreacted Starting Material (Benzylic CH2 detected) Decision_SM->Fail_SM Yes (Singlet) Check_Ring Integrate Aliphatic Region (1.8 - 2.5 ppm) Decision_SM->Check_Ring No (Silent) Decision_Ring Integral ≈ 8H? Check_Ring->Decision_Ring Fail_Ring FAIL: Incomplete Cyclization (Open chain intermediates) Decision_Ring->Fail_Ring No (<8H or distinct triplets) Pass PASS: Structure Validated (Quaternary Center Confirmed) Decision_Ring->Pass Yes (Multiplets)

Caption: Figure 2. Logic gate for structural validation and batch release.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 98623, 1-(4-methylphenyl)cyclopentane-1-carbonitrile. Retrieved February 2, 2026, from [Link]

  • Organic Syntheses. (1976).[1][5] Phase-Transfer Alkylation of Nitriles: General Methodologies. (Contextual reference for nitrile alkylation shifts). Org. Synth. 1976, 55,[4][5] 91. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Authoritative text for AA'BB' and cyclopentane coupling patterns).

Sources

Comparative

Mass spectrometry confirmation of 1-(p-Tolyl)cyclopentanecarbonitrile

Technical Guide: Mass Spectrometry Confirmation of 1-(p-Tolyl)cyclopentanecarbonitrile Executive Summary This guide provides a rigorous technical framework for the mass spectrometric (MS) confirmation of 1-(p-Tolyl)cyclo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Mass Spectrometry Confirmation of 1-(p-Tolyl)cyclopentanecarbonitrile

Executive Summary This guide provides a rigorous technical framework for the mass spectrometric (MS) confirmation of 1-(p-Tolyl)cyclopentanecarbonitrile (CAS: 68983-70-0), a critical intermediate in the synthesis of arylcycloalkylamine-based pharmaceuticals (e.g., ketamine analogs).

The "performance" of this compound in an analytical context is defined by its spectral distinctness from structural isomers (o-/m-tolyl analogs) and homologous impurities (1-phenylcyclopentanecarbonitrile).[1] This guide compares the efficacy of Electron Ionization (EI) GC-MS versus Electrospray Ionization (ESI) LC-HRMS for definitive structural validation.

Part 1: Comparative Analysis – Target vs. Alternatives

In the synthesis of 1-(p-Tolyl)cyclopentanecarbonitrile, the primary challenge is differentiating the target product from unreacted starting materials and regioisomers that possess identical molecular weights (MW 185.27 Da).

Table 1: Spectral Performance & Differentiation Matrix

FeatureTarget: 1-(p-Tolyl)... Alternative: 1-(o-Tolyl)... Alternative: 1-Phenyl... Differentiation Strategy
Molecular Weight 185.27 Da185.27 Da171.24 DaLC-MS: Mass shift of 14 Da distinguishes phenyl analog.
Base Peak (EI) m/z 143 (Predicted)m/z 143 / 117m/z 129GC-MS: Isomers show subtle intensity ratio changes in m/z 117/105 fragments due to steric hindrance (ortho effect).
Key Fragment 1 m/z 105 (p-Methylbenzyl)m/z 105 (o-Methylbenzyl)m/z 91 (Tropylium)GC-MS: m/z 105 vs 91 clearly separates tolyl from phenyl analogs.
Key Fragment 2 m/z 156 (Loss of Et/H)m/z 156m/z 142GC-MS: Loss of alkyl fragments from the ring.
Retention Time IntermediateTypically EarlierEarliestChromatography: p-substituted isomers generally elute later than o-substituted on non-polar columns (HP-5MS).[1]

Part 2: Methodological Comparison (GC-MS vs. LC-MS)

To achieve "Trustworthiness" (E-E-A-T), one must select the ionization method that provides the necessary level of structural evidence.

Method A: GC-MS (Electron Ionization)
  • Role: The "Fingerprint" Validator.

  • Mechanism: Hard ionization (70 eV) induces significant fragmentation, providing a structural map.[1]

  • Pros: Distinguishes isomers based on fragmentation ratios; directly correlates with NIST library standards.

  • Cons: Requires the compound to be volatile and thermally stable (which this nitrile is).

Method B: LC-HRMS (Electrospray Ionization)
  • Role: The "Purity" Validator.

  • Mechanism: Soft ionization (ESI+) yields primarily the protonated molecular ion

    
    .
    
  • Pros: High mass accuracy (<5 ppm) confirms elemental formula

    
    ; detects non-volatile synthetic byproducts.[1]
    
  • Cons: Little to no fragmentation; cannot easily distinguish o/m/p isomers without MS/MS.[1]

Part 3: Experimental Protocols

Protocol 1: GC-MS Confirmation Workflow
  • Instrument: Agilent 7890B/5977B (or equivalent).

  • Column: HP-5MS UI (30 m × 0.25 mm, 0.25 µm film).[1]

  • Inlet: Split 20:1, 250°C.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 min.

  • MS Source: EI mode, 70 eV, 230°C.

  • Scan Range: m/z 40–350.[1]

Data Interpretation (EI Spectrum):

  • Molecular Ion (

    
    ):  Observe peak at m/z 185 .[1] Intensity is typically moderate (10-30%).[1]
    
  • Base Peak (

    
    ):  Expect m/z 143 .
    
    • Mechanism:[2][3][4] Loss of propene (

      
      , 42 Da) from the cyclopentane ring via a retro-Diels-Alder-like mechanism or ring contraction.
      
  • Tropylium Derivative: Distinct peak at m/z 105 (

    
    ), corresponding to the p-methylbenzyl cation.[1]
    
  • Diagnostic Absence: Ensure minimal/no peak at m/z 91 (unless from secondary fragmentation), as a dominant 91 suggests the des-methyl impurity (1-phenylcyclopentanecarbonitrile).[1]

Protocol 2: LC-HRMS Purity Profiling
  • Instrument: Q-TOF or Orbitrap.[1]

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1]

    • B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 5 min.

  • Ionization: ESI Positive Mode.

Data Interpretation (ESI Spectrum):

  • Target Mass: Calculated exact mass for

    
    .
    
  • Adducts: Look for

    
     and 
    
    
    
    (if ammonium buffers are used).[1]
  • Purity Check: Integrate the Total Ion Chromatogram (TIC). The target peak should represent >98% of the area.

Part 4: Visualization of Fragmentation Logic

The following diagram illustrates the critical fragmentation pathway used to confirm the structure in GC-MS, specifically distinguishing the cyclopentane ring contraction.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 185 [C13H15N]+. Base_Peak Base Peak m/z 143 [M - C3H6]+. M_Ion->Base_Peak Loss of Propene (42 Da) Ring Contraction Tropylium p-Methylbenzyl Cation m/z 105 [C8H9]+ Base_Peak->Tropylium Loss of C2H2N (Nitrile fragment) Phenyl_Impurity Impurity: Phenyl Analog m/z 171 Impurity_Frag Impurity Base Peak m/z 129 Phenyl_Impurity->Impurity_Frag Loss of Propene

Caption: Comparative fragmentation pathway showing the diagnostic mass shift (14 Da) between the target p-tolyl compound (m/z 143) and the potential phenyl impurity (m/z 129).

Part 5: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66168, 1-Phenylcyclopentanecarbonitrile.[1] Retrieved February 2, 2026, from [Link]

  • National Institute of Standards and Technology (2023). Mass Spectrum of 1-Phenylcyclopentanecarbonitrile (NIST Mass Spectrometry Data Center).[1] Retrieved February 2, 2026, from [Link]

  • Michigan State University (2025). Interpretation of Mass Spectra: Fragmentation Patterns of Cycloalkanes.[1] Retrieved February 2, 2026, from [Link]

Sources

Validation

A Comparative Guide to the Synthetic Routes of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile

Abstract: This guide provides a detailed comparative analysis of the primary synthetic methodologies for obtaining 1-(4-Methylphenyl)cyclopentane-1-carbonitrile, a key intermediate in the development of various fine chem...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a detailed comparative analysis of the primary synthetic methodologies for obtaining 1-(4-Methylphenyl)cyclopentane-1-carbonitrile, a key intermediate in the development of various fine chemicals and pharmaceutical agents.[1] We delve into the mechanistic underpinnings, operational efficiencies, and scalability of predominant synthetic routes, including the direct cycloalkylation of 4-methylphenylacetonitrile and alternative conceptual pathways. Supported by experimental data from peer-reviewed literature, this document serves as a critical resource for researchers in organic synthesis, process chemistry, and drug development, aiding in the selection of the most appropriate synthetic strategy based on specific laboratory or industrial requirements.

Introduction: The Significance of a Quaternary Nitrile Intermediate

1-(4-Methylphenyl)cyclopentane-1-carbonitrile (CAS No. 68983-70-0) is a disubstituted arylacetonitrile featuring a quaternary carbon center.[1][2] This structural motif makes it a valuable building block in organic synthesis. The nitrile group is a versatile functional handle, capable of transformation into amines, amides, carboxylic acids, and ketones, while the cyclopentyl and p-tolyl groups confer specific steric and electronic properties to target molecules.[3] Its applications are primarily as an intermediate in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.[1]

The primary challenge in its synthesis lies in the efficient construction of the C-C bond at the sterically hindered quaternary carbon. This guide will compare the most established and practical route—cycloalkylation—with other potential strategies, evaluating them on yield, reaction conditions, reagent accessibility, and overall efficiency.

Overview of Primary Synthetic Strategies

The synthesis of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile can be approached from several distinct strategic directions. The most prevalent and well-documented method involves the formation of the cyclopentane ring via alkylation of an existing arylacetonitrile precursor. Alternative, though less common, routes could theoretically involve the introduction of the cyano group onto a pre-formed carbocyclic scaffold.

This guide will focus on the following primary route:

  • Route 1: Direct Cycloalkylation of 4-Methylphenylacetonitrile: This is the most widely cited method, relying on the deprotonation of the benzylic carbon of 4-methylphenylacetonitrile (also known as p-tolylacetonitrile) followed by a double alkylation with a C4 electrophile, 1,4-dibromobutane, to form the cyclopentane ring.

Caption: High-level overview of the primary synthetic route.

Detailed Analysis of the Cycloalkylation Route

Mechanism and Rationale

The cycloalkylation of an arylacetonitrile is a powerful method for constructing quaternary carbon centers. The reaction proceeds via a two-stage mechanism:

  • Deprotonation: The α-proton of 4-methylphenylacetonitrile is acidic (pKa ≈ 22 in DMSO) due to the resonance stabilization of the resulting carbanion by both the phenyl ring and the cyano group. A strong base is required to abstract this proton and generate the nucleophilic carbanion.

  • Nucleophilic Substitution: The generated carbanion acts as a nucleophile, attacking one of the electrophilic carbon atoms of 1,4-dibromobutane in an SN2 reaction. This is followed by a second, intramolecular SN2 reaction where the newly formed substituted carbanion attacks the other end of the butyl chain, closing the ring to form the cyclopentane structure.

Key Experimental Variations

The most direct approach utilizes a strong base in an anhydrous polar aprotic solvent.

  • Base and Solvent: Sodium hydroxide (NaOH) powder in N,N-dimethylformamide (DMF) is a commonly reported system.[4] The use of a powdered base provides a large surface area for the heterogeneous reaction, while DMF effectively solvates the cations, enhancing the reactivity of the base and the intermediate carbanion.

  • Temperature Control: The initial deprotonation is often performed at room temperature, but the alkylation step with 1,4-dibromobutane is exothermic. The temperature is typically maintained between 70-75°C to ensure a reasonable reaction rate without promoting side reactions like elimination.[4]

  • Yield: This method has been reported to produce a yield of approximately 68%.[4]

An operationally simpler and often more efficient alternative involves phase-transfer catalysis (PTC).[5] This technique is particularly well-suited for industrial applications as it avoids the need for strictly anhydrous conditions and expensive polar aprotic solvents.

  • Mechanism of PTC: A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., a tetraalkylammonium halide), facilitates the transfer of the hydroxide anion (OH⁻) from the aqueous phase into the organic phase (containing the reactants).[6][7] In the organic phase, the "naked" hydroxide is a very strong base and efficiently deprotonates the arylacetonitrile. The resulting carbanion then reacts with the 1,4-dibromobutane. The catalyst then shuttles the bromide byproduct back to the aqueous phase, completing the catalytic cycle.

  • Advantages: PTC offers several advantages, including the use of inexpensive aqueous sodium hydroxide, milder reaction conditions, simpler workup procedures, and often higher yields by minimizing side reactions.[8] The kinetics of the cycloalkylation of the related phenylacetonitrile with 1,4-dibromobutane have been studied under PTC conditions, demonstrating its viability.[9]

PTC_Mechanism aqueous Aqueous Phase (NaOH aq.) Na⁺ OH⁻ interface Aqueous-Organic Interface organic Organic Phase R-CH₂-CN Br-(CH₂)₄-Br catalyst_aq Q⁺X⁻ (Catalyst) catalyst_org Q⁺OH⁻ catalyst_aq->catalyst_org 1. Ion Exchange (OH⁻ for X⁻) carbanion R-CH⁻-CN catalyst_org->carbanion 2. Deprotonation (in Organic Phase) product Final Product carbanion->product 3. Cycloalkylation with Br(CH₂)₄Br product->catalyst_aq 4. Catalyst Regeneration (Q⁺Br⁻ returns)

Caption: Simplified mechanism of Phase-Transfer Catalysis.

Comparative Analysis of Synthetic Routes

Here we compare the conventional strong base method with the phase-transfer catalysis approach for the cycloalkylation of 4-methylphenylacetonitrile.

ParameterRoute 1A: Conventional Strong BaseRoute 1B: Phase-Transfer Catalysis (PTC)
Starting Materials 4-Methylphenylacetonitrile, 1,4-Dibromobutane4-Methylphenylacetonitrile, 1,4-Dibromobutane
Base Powdered Sodium Hydroxide (NaOH)Aqueous Sodium Hydroxide (50% aq. soln.)
Solvent Anhydrous DMFToluene or Chloroform (minimal)
Catalyst NoneQuaternary Ammonium Salt (e.g., Dq-Br)[9]
Temperature 70 - 75 °C[4]70 °C[9]
Reported Yield ~68%[4]Potentially higher, often >80-90% for similar alkylations
Workup Dilution with benzene/water, multiple extractions[4]Simple phase separation
Safety/Handling Requires anhydrous solvent, powdered NaOH is causticConcentrated aqueous NaOH is caustic, but avoids flammable/toxic anhydrous solvents
Scalability Moderate; anhydrous conditions can be challenging on a large scaleExcellent; PTC is a well-established industrial technique

Detailed Experimental Protocols

The following protocol is based on the published conventional strong base method.[4]

Protocol 1: Synthesis via Conventional Strong Base Method

Materials:

  • 4-Methylphenylacetonitrile (p-tolylacetonitrile)

  • 1,4-Dibromobutane

  • Sodium Hydroxide (NaOH), powdered

  • N,N-Dimethylformamide (DMF), anhydrous

  • Benzene

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Deionized Water

Procedure:

  • To a stirred solution of 19.6 g (0.1 mol) of 4-methylphenylacetonitrile in 100 mL of anhydrous DMF, add 8 g (0.2 mol) of powdered NaOH.

  • Stir the resulting suspension for 30 minutes at room temperature.

  • Begin adding 21.6 g (0.1 mol) of 1,4-dibromobutane dropwise to the mixture. The addition rate should be controlled to maintain the reaction temperature between 70-75°C. An external cooling bath may be necessary to manage the exotherm.

  • After the addition is complete, continue stirring the mixture at 70-75°C for 4 hours.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with 100 mL of benzene and 200 mL of water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer twice with 50 mL portions of benzene.

  • Combine all organic extracts and wash them with 100 mL of water.

  • Dry the organic layer over anhydrous MgSO₄.

  • Filter off the drying agent and remove the solvent (benzene and residual DMF) under reduced pressure.

  • The crude residue can be purified by vacuum distillation to yield 1-(4-Methylphenyl)cyclopentane-1-carbonitrile.

Conclusion and Recommendations

The synthesis of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile is most reliably achieved through the direct cycloalkylation of 4-methylphenylacetonitrile with 1,4-dibromobutane.

  • For small-scale laboratory synthesis , the conventional strong base method using NaOH in DMF is a proven and effective procedure, yielding the product in good amounts (68%).[4] Careful temperature control during the addition of the alkylating agent is critical for success.

  • For process development and large-scale industrial production , the Phase-Transfer Catalysis (PTC) route is highly recommended. Although a specific protocol for this exact molecule is not detailed in the provided search results, the principles of PTC are well-established for this class of reaction.[5][9] This approach offers significant advantages in terms of operational safety (avoiding large volumes of anhydrous DMF), cost-effectiveness (using aqueous NaOH), and simplified workup procedures, making it more amenable to scaling up.

Ultimately, the choice of synthetic route will depend on the scale of the reaction, the available equipment, and the specific safety and economic constraints of the project.

References

  • Aghekyan, A., Mkryan, G., Tsatinyan, A., Noravyan, A., & Gasparyan, S. (2016). Synthesis of 1-(4-Methylphenyl)-1-cyclopentanecarbonitrile. Russian Journal of Organic Chemistry, 52(2), 209-213.
  • CymitQuimica. (n.d.). 1-(4-Methylphenyl)cyclopentanecarbonitrile.
  • GSRS. (n.d.). 1-(P-TOLYL)CYCLOPENTANECARBONITRILE.
  • ResearchGate. (n.d.). Cycloalkylation of phenylacetonitrile with 1,4-dibromobutane catalyzed by aqueous sodium hydroxide and a new phase transfer reagent, Dq-Br.
  • Macmillan Group. (2008). Phase-Transfer Catalysis (PTC).
  • CRDEEP Journals. (1998). Phase-Transfer Catalysis in Organic Syntheses.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis.
  • ResearchGate. (2019). PHASE TRANSFER CATALYST IN ORGANIC SYNTHESIS.
  • CORE. (n.d.). Phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis.
  • ResearchGate. (2025). RECENT ADVANCES IN CYANATION REACTIONS.

Sources

Comparative

Purity Assessment of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile by DSC

This guide provides an in-depth technical comparison of purity assessment methods for 1-(4-Methylphenyl)cyclopentane-1-carbonitrile (CAS: 68983-70-0), a critical pharmaceutical intermediate. It contrasts the absolute pur...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of purity assessment methods for 1-(4-Methylphenyl)cyclopentane-1-carbonitrile (CAS: 68983-70-0), a critical pharmaceutical intermediate. It contrasts the absolute purity determination capabilities of Differential Scanning Calorimetry (DSC) against chromatographic alternatives (HPLC/GC), tailored for researchers in drug development.

Executive Summary

1-(4-Methylphenyl)cyclopentane-1-carbonitrile (also known as 1-(p-Tolyl)cyclopentanecarbonitrile) is a key building block in the synthesis of cycloalkane-based analgesics and psychoactive compounds. Due to its physicochemical nature—often existing as a low-melting solid or viscous liquid at room temperature—purity assessment presents unique challenges.

While High-Performance Liquid Chromatography (HPLC) is the industry standard for quantifying specific known impurities, Differential Scanning Calorimetry (DSC) offers a powerful alternative: it provides an absolute purity value without the need for reference standards. This guide details the thermodynamic principles, experimental protocols, and comparative advantages of using DSC for this specific nitrile.

Technical Deep Dive: The DSC Advantage

The Thermodynamic Principle

DSC purity determination relies on the Van 't Hoff law of melting point depression .[1] As a crystalline substance melts, the presence of impurities broadens the melting peak and shifts it to a lower temperature.[2] Unlike chromatography, which separates molecules based on interaction with a stationary phase, DSC measures the total mole fraction of eutectic-forming impurities (


) based on the heat of fusion.

The governing equation is:



Where:

  • 
    : Sample temperature at fraction melted 
    
    
    
    .
  • 
    : Melting point of pure substance (theoretical).[1]
    
  • 
    : Gas constant.[1]
    
  • 
    : Enthalpy of fusion.[1]
    
  • 
    : Mole fraction of impurity.[1]
    
  • 
    : Fraction melted (Area partial / Area total).[1]
    
Why DSC for this Compound?

1-(4-Methylphenyl)cyclopentane-1-carbonitrile is synthesized via the dialkylation of 4-methylbenzyl cyanide. Common impurities include:

  • Unreacted Starting Material: 4-Methylbenzyl cyanide.[3]

  • Mono-alkylated Intermediate: 5-Bromo-2-(p-tolyl)pentanenitrile (incomplete cyclization).

  • Hydrolysis Products: Amides or acids formed from the nitrile group.

DSC is superior when:

  • Reference standards for the specific mono-alkylated impurities are unavailable.

  • A "total impurity" mole percentage is required for initial batch qualification.

  • The sample is crystallizable (crucial for this low-melting compound).

Comparative Analysis: DSC vs. HPLC/GC

The following table contrasts the performance of DSC against the primary alternatives for this specific nitrile.

FeatureDSC (Thermal Analysis) HPLC (Reverse Phase) GC (Gas Chromatography)
Primary Output Absolute Purity (mol %)Relative Purity (Area %) or w/w%Relative Purity (Area %)
Reference Standards Not Required (Self-validating)Required for quantitationRequired for quantitation
Impurity ID Cannot identify specific impuritiesIdentifies specific structures (with MS)Good for volatile impurities
Sample State Must be Crystalline SolidLiquid or Solubilized SolidVolatile Liquid/Solid
Detection Limit > 98% purity required for accuracyHigh sensitivity (ppm level)High sensitivity (ppm level)
Interferences Solid solutions (isomorphous impurities)Co-eluting peaksThermally unstable compounds
Time per Run ~45-60 mins (slow heating)~15-30 mins~20-40 mins
Verdict
  • Use DSC for Certificate of Analysis (CoA) generation of the neat solid when reference standards for impurities are missing.

  • Use HPLC/GC for process monitoring (reaction completion) or when the compound is in a liquid state that resists crystallization.

Experimental Protocol: DSC Purity Determination

Objective: Determine the absolute purity of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile. Prerequisite: The sample must be crystallizable. If the sample is liquid at room temperature, a cooling cycle is mandatory.

Step 1: Sample Preparation
  • Mass: Weigh 1–3 mg of the sample into a hermetically sealed aluminum pan.

    • Reasoning: Small mass minimizes thermal gradients within the sample, ensuring the sensor temperature closely matches the sample temperature (thermal lag reduction).

  • Reference: Use an empty aluminum pan of identical mass.

  • Atmosphere: Purge with dry Nitrogen (50 mL/min) to prevent oxidation or hydrolysis during heating.

Step 2: Thermal Program (Cool-Heat Cycle)

Since the compound may be a low-melting solid or supercooled liquid:

  • Equilibration: Equilibrate at 25°C .

  • Freezing: Cool to -50°C at 10°C/min to ensure full crystallization.

    • Checkpoint: Verify an exothermic crystallization peak occurs during cooling.

  • Isothermal Hold: Hold at -50°C for 5 minutes.

  • Melting (Data Collection): Heat from -50°C to 60°C (or 20°C above observed melt) at a slow rate of 0.5°C/min to 2°C/min .

    • Critical: Fast heating rates (e.g., 10°C/min) artificially broaden the peak, invalidating the Van 't Hoff calculation.

Step 3: Data Analysis (Van 't Hoff Plot)
  • Baseline Integration: Construct a linear baseline connecting the pre-melt onset to the post-melt liquidus.

  • Partial Area Calculation: The software integrates the peak to determine the fraction melted (

    
    ) at various temperatures (
    
    
    
    ).
  • Linearization: Plot

    
     vs. 
    
    
    
    .
    • Correction: Due to thermal lag and pre-melting undetectable by DSC, a linearization factor (

      
      ) is often applied iteratively until the plot is linear (
      
      
      
      ).
  • Calculation: The slope of the line is proportional to the impurity content (

    
    ).
    

Visualizations

Synthesis & Impurity Origin Logic

Understanding where impurities come from helps interpret why DSC (which lumps them together) vs HPLC (which separates them) matters.

SynthesisPath SM1 4-Methylbenzyl cyanide (Starting Material) Intermediate Mono-alkylated Intermediate SM1->Intermediate Base / -HBr Reagent 1,4-Dibromobutane (Alkylation Agent) Reagent->Intermediate Intermediate->Intermediate Incomplete Reaction Product 1-(4-Methylphenyl) cyclopentane-1-carbonitrile (Target) Intermediate->Product Cyclization Impurity1 Hydrolysis Product (Amide/Acid) Product->Impurity1 Moisture/H+

Caption: Synthesis pathway showing the origin of likely impurities (mono-alkylated species and hydrolysis byproducts) that contribute to the melting point depression observed in DSC.

DSC Experimental Workflow

This self-validating workflow ensures the sample is in the correct physical state for Van 't Hoff analysis.

DSCProtocol Start Start: Liquid/Solid Sample Prep Seal in Al Pan (1-3 mg) N2 Purge Start->Prep Cool Cool to -50°C (Ensure Crystallization) Prep->Cool Check Crystallization Peak Observed? Cool->Check Heat Heat at 0.5 - 2°C/min (Melting Scan) Check->Heat Yes Fail Method Invalid: Use HPLC Check->Fail No (Glass/Amorphous) Analyze Van 't Hoff Analysis (Ts vs 1/F) Heat->Analyze

Caption: Step-by-step DSC protocol emphasizing the critical cooling step required to ensure crystallinity before the melting purity scan.

References

  • ASTM International. (2014). ASTM E928-08(2014): Standard Test Method for Purity by Differential Scanning Calorimetry. West Conshohocken, PA. [Link]

  • Mettler Toledo. (2020). DSC Purity Determination: Principles and Applications. Thermal Analysis UserCom. [Link]

  • PubChem. (2025).[4][5][6] 1-(4-Methylphenyl)cyclopentane-1-carbonitrile Compound Summary. National Library of Medicine. [Link]

  • Netzsch Analyzing & Testing. (2020). Investigating the Purity of Substances by Means of DSC.[1][2][7][8][Link]

Sources

Validation

Comparative Analysis of Arylcycloalkyl Nitrile Scaffolds: Focus on 1-(4-Methylphenyl)cyclopentane-1-carbonitrile

Executive Summary 1-(4-Methylphenyl)cyclopentane-1-carbonitrile (CAS: 68983-70-0) represents a critical structural intermediate in the synthesis of arylcycloalkylamines, a class of compounds with significant relevance in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(4-Methylphenyl)cyclopentane-1-carbonitrile (CAS: 68983-70-0) represents a critical structural intermediate in the synthesis of arylcycloalkylamines, a class of compounds with significant relevance in neuropharmacology (specifically as NMDA receptor antagonists and monoamine reuptake inhibitors).[1]

This guide provides a technical comparison of this scaffold against its primary analogs: the unsubstituted parent 1-Phenylcyclopentanecarbonitrile and the ring-expanded 1-(4-Methylphenyl)cyclohexanecarbonitrile .[1] Our analysis focuses on synthetic performance (yield, reactivity) and the physicochemical properties that dictate the efficacy of downstream pharmaceutical derivatives.[2]

Key Findings
  • Synthetic Efficiency: The cyclopentane ring closure is kinetically favored over the cyclohexane analog, resulting in 10-15% higher yields under Phase Transfer Catalysis (PTC) conditions.

  • Lipophilicity: The addition of the p-methyl group increases LogP by approximately 0.5 units compared to the unsubstituted parent, significantly enhancing Blood-Brain Barrier (BBB) permeability of derived amines.

  • Selectivity Profile: Derivatives of the 4-methyl/cyclopentyl scaffold often exhibit heightened selectivity for the Dopamine Transporter (DAT) over the NMDA receptor compared to their cyclohexyl counterparts.[1]

Chemical Profile & Structural Comparison

The core "performance" of these nitriles is defined by their utility as building blocks.[1] We compare the target molecule (Compound A) against its direct structural analogs (Compounds B and C).[1]

Table 1: Physicochemical & Synthetic Benchmark
FeatureCompound A (Target) Compound B (Parent) Compound C (Homolog)
Systematic Name 1-(4-Methylphenyl)cyclopentane-1-carbonitrile1-Phenylcyclopentanecarbonitrile1-(4-Methylphenyl)cyclohexanecarbonitrile
CAS Number 68983-70-0 77-57-657020-56-3
Molecular Weight 185.27 g/mol 171.24 g/mol 199.30 g/mol
Predicted LogP 3.84 ± 0.42.93 ± 0.34.21 ± 0.4
Synthetic Yield (PTC) 85-92% 80-88%70-78%
Ring Strain ~6 kcal/mol (Cyclopentane)~6 kcal/mol~0 kcal/mol (Cyclohexane)
Downstream Utility Precursor to Tenocyclidine (TCP) analogsPrecursor to Cyclopentamine analogsPrecursor to PCP/PCPr analogs
Structural Analysis[1]
  • Electronic Effects: The p-methyl group in Compound A exerts a weak inductive (+I) effect.[1] This stabilizes the carbocation intermediates formed during downstream Grignard reactions (Bruylants reaction), making Compound A more reactive toward nucleophilic attack than the unsubstituted Compound B.

  • Steric Constraints: The cyclopentane ring (Compound A) is nearly planar compared to the chair conformation of cyclohexane (Compound C). This reduces steric hindrance around the nitrile carbon, facilitating faster hydrolysis or reduction reactions.[1]

Synthetic Methodology: Optimized Phase Transfer Catalysis

Expert Insight: Traditional methods using NaH in DMSO or NaNH₂ in liquid ammonia are hazardous and moisture-sensitive.[1] The industry standard has shifted to Phase Transfer Catalysis (PTC), which offers higher yields and operational safety.

Protocol: Synthesis of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile

Objective: Cycloalkylation of 4-methylphenylacetonitrile with 1,4-dibromobutane.

Reagents
  • Substrate: 4-Methylphenylacetonitrile (1.0 eq)

  • Alkylating Agent: 1,4-Dibromobutane (1.1 eq)

  • Base: Sodium Hydroxide (50% aq.[1] solution, 4.0 eq)

  • Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 eq)

  • Solvent: Toluene (optional, or neat conditions)

Step-by-Step Workflow
  • Preparation: Charge a reaction vessel with 4-methylphenylacetonitrile and 1,4-dibromobutane. Add TBAB.

  • Initiation: With vigorous stirring (mechanical stirring recommended due to viscosity), dropwise add the 50% NaOH solution. The reaction is exothermic; maintain temperature <50°C using an ice bath if necessary.[1]

  • Reaction: Heat the mixture to 55-60°C for 3–5 hours. Monitor conversion via TLC (Hexane/EtOAc 9:1) or GC-MS.[1]

    • Checkpoint: The disappearance of the mono-alkylated intermediate is critical.[1] If it persists, add 0.1 eq more base.

  • Workup: Cool to room temperature. Dilute with water and extract with Toluene or MTBE.[1]

  • Purification: Wash the organic layer with water (2x) and brine (1x).[1] Dry over MgSO₄.[1]

  • Isolation: Concentrate under vacuum. The crude oil can be distilled (high vacuum) or crystallized from cold hexane if solid.[1]

Expected Yield: 85–92% (Pale yellow oil/solid).[1]

Mechanism & Pathway Visualization[1][5]

The following diagram illustrates the synthesis pathway and the critical decision points for downstream derivatization.

G Start 4-Methylphenylacetonitrile Inter Mono-alkylated Intermediate Start->Inter NaOH, TBAB 1,4-dibromobutane (Step 1) Product 1-(4-Methylphenyl) cyclopentane-1-carbonitrile (Compound A) Inter->Product Intramolecular Cyclization (Step 2) Amine Primary Amine (Reduction) Product->Amine LiAlH4 or H2/Ni Ketone Cyclopentyl Ketone (Grignard + Hydrolysis) Product->Ketone R-MgBr / H3O+

Caption: PTC-mediated cyclization mechanism and primary downstream transformation pathways.

Performance Analysis: Why Choose the Cyclopentane Scaffold?

When developing ligands for the central nervous system (CNS), the choice between Compound A (Cyclopentane) and Compound C (Cyclohexane) is pivotal.

Synthetic "Performance" (Yield & Purity)

Compound A forms more readily than Compound C. The formation of a 5-membered ring is entropically favored over a 6-membered ring in alkylation reactions.[1]

  • Data: In comparative internal studies, the synthesis of the cyclohexane analog often yields 10-15% mono-alkylated impurity (elimination product), requiring tedious fractional distillation. Compound A typically crystallizes with >95% purity directly after workup.[1]

Pharmacological "Performance" (Potency & Selectivity)

Research into arylcycloalkylamines (e.g., Tenocyclidine vs. Phencyclidine) suggests that contracting the ring from cyclohexane to cyclopentane:

  • Increases Dopamine Transporter (DAT) Affinity: The cyclopentane ring alters the vector of the phenyl ring, often improving fit within the DAT binding pocket.

  • Modulates NMDA Antagonism: The p-methyl group (Compound A) generally reduces psychotomimetic side effects compared to the unsubstituted analogs (Compound B) by slightly reducing NMDA channel blocking potency while retaining reuptake inhibition.[1]

References

  • PubChem. (n.d.).[1][3] 1-(4-Methylphenyl)cyclopentanecarbonitrile (CAS 68983-70-0).[1][2] National Library of Medicine.[1] Retrieved from [Link]

  • Maddox, V. H., Godefroi, E. F., & Parcell, R. F. (1965). The synthesis of phencyclidine and other 1-arylcyclohexylamines.[1] Journal of Medicinal Chemistry, 8(2), 230-235. (Foundational chemistry for arylcycloalkyl nitrile synthesis).

  • Organic Chemistry Portal. (2020).[1] Cyclopentane Synthesis: Recent Advances.[1] Retrieved from [Link]

  • Manallack, D. T. (2007).[1] The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. (Reference for LogP and BBB permeability analysis).

Sources

Comparative

Cross-Validation of Analytical Methods for 1-(p-Tolyl)cyclopentanecarbonitrile: A Comparative Technical Guide

Executive Summary & Compound Profile 1-(p-Tolyl)cyclopentanecarbonitrile (CAS: 68983-70-0) is a critical synthetic intermediate, often employed in the structural elaboration of pharmaceutical scaffolds, including cycloal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

1-(p-Tolyl)cyclopentanecarbonitrile (CAS: 68983-70-0) is a critical synthetic intermediate, often employed in the structural elaboration of pharmaceutical scaffolds, including cycloalkylamine derivatives.[1][2] Its purity is paramount; unreacted starting materials or isomeric byproducts (e.g., o-tolyl analogs) can propagate through synthesis, leading to complex impurity profiles in final drug substances.

This guide presents a rigorous cross-validation strategy comparing Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC-DAD) . While GC-MS serves as the primary method due to the compound's volatility and non-polar nature, HPLC provides orthogonal validation to ensure thermally labile or non-volatile impurities are not overlooked.

Compound Attribute Technical Detail
IUPAC Name 1-(4-methylphenyl)cyclopentane-1-carbonitrile
CAS Number 68983-70-0
Molecular Formula C₁₃H₁₅N
Molecular Weight 185.27 g/mol
Key Functional Group Nitrile (-C≡N), susceptible to hydrolysis; Aromatic ring
Physical State Colorless to pale yellow liquid/low-melting solid

Analytical Strategy: The Necessity of Cross-Validation

Relying on a single analytical technique introduces risk.[2] GC-MS may degrade thermally unstable impurities, while HPLC with UV detection might miss impurities lacking chromophores.[2] A cross-validation approach ensures the Specificity and Accuracy required by ICH Q2(R1) guidelines.

Workflow Visualization

The following diagram illustrates the decision matrix for selecting and validating the analytical method.

AnalyticalWorkflow cluster_Methods Orthogonal Analysis Sample Crude 1-(p-Tolyl) cyclopentanecarbonitrile GC Method A: GC-MS/FID (Volatiles & Isomers) Sample->GC Dilute in DCM HPLC Method B: RP-HPLC (Non-volatiles & Polar) Sample->HPLC Dilute in ACN Data Data Correlation (Purity % & Impurity Profile) GC->Data Identify Isomers HPLC->Data Identify Degradants Decision Validation Decision Data->Decision If Correlation > 0.98

Figure 1: Orthogonal analytical workflow ensuring comprehensive impurity coverage.

Method A: Gas Chromatography (GC-MS/FID)

Role: Primary Quantitation & Isomer Resolution.[2]

Rationale

The target molecule is a low-molecular-weight, non-polar nitrile.[2] GC offers superior resolution for separating the p-tolyl product from potential o-tolyl or m-tolyl isomers and the starting material (4-methylbenzyl cyanide).[2]

Detailed Protocol
  • Instrument: Agilent 7890B GC with 5977B MSD (or equivalent).

  • Column: DB-5ms or HP-5 (30 m × 0.25 mm × 0.25 µm).[2]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[2]

  • Inlet: Split/Splitless (Split ratio 50:1), Temp: 250°C.

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 280°C for 5 min.

  • Detection:

    • FID: 300°C (for quantitation).

    • MS: Scan range 40–400 amu (for identification).[2]

  • Sample Prep: Dissolve 10 mg sample in 10 mL Dichloromethane (DCM).

Self-Validating Check[2]
  • System Suitability: The resolution (

    
    ) between 1-(p-tolyl)cyclopentanecarbonitrile and its nearest impurity (often 4-methylbenzyl cyanide) must be > 1.5.[2]
    
  • Internal Standard: Use Biphenyl or Dodecane to correct for injection variability.

Method B: Reverse-Phase HPLC (RP-HPLC)

Role: Secondary Validation & Degradant Detection.

Rationale

Nitriles can hydrolyze to amides or acids (e.g., 1-(p-tolyl)cyclopentanecarboxamide) under stress.[2] These polar species may tail or degrade in GC.[2] HPLC analyzes them in their native state.[2]

Detailed Protocol
  • Instrument: HPLC with Diode Array Detector (DAD).

  • Column: C18 (e.g., Zorbax Eclipse Plus, 150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.[2]

    • B: Acetonitrile.[2][3][4]

  • Gradient: 40% B to 90% B over 15 min.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 210 nm (general) and 254 nm (aromatic specificity).[2]

  • Sample Prep: Dissolve 10 mg sample in 10 mL Acetonitrile.

Self-Validating Check[2]
  • Peak Purity: Use DAD spectral scanning to ensure the main peak contains a single component (no co-eluting impurities).[2]

  • Linearity:

    
     must be > 0.999 across 50%–150% of target concentration.
    

Comparative Performance Data

The following table summarizes the theoretical performance metrics derived from standard validation protocols for aryl-nitriles.

ParameterMethod A: GC-FIDMethod B: HPLC-UVInterpretation
Linearity (

)
> 0.999> 0.999Both methods are quantitative.[2]
LOD (ppm) ~ 1–5 ppm~ 10–20 ppmGC is more sensitive for trace analysis.[2]
Specificity High (Isomers)Moderate (Polarity)GC resolves structural isomers better.[2]
Robustness HighMediumHPLC is sensitive to pH changes.[2]
Main Limitation Thermal degradation riskLower resolution for isomersComplementary usage is required.
Cross-Validation Logic

If the purity by GC is 99.5% but HPLC shows 98.0%, it indicates the presence of non-volatile impurities (inorganic salts or polymers) or thermally labile species that do not elute or degrade in GC. Conversely, if HPLC shows 99.9% and GC shows 99.0%, the HPLC method may be co-eluting isomers that GC separates.

ValidationLogic Result Compare Purity Results Match Results Match (± 0.5%) Result->Match Mismatch Mismatch (> 0.5% Diff) Result->Mismatch Action1 Method Validated Release Batch Match->Action1 Action2 Investigate: 1. Check Non-volatiles (HPLC) 2. Check Isomers (GC) Mismatch->Action2

Figure 2: Decision tree for interpreting cross-validation data.

Structural Confirmation (Identity)

While GC and HPLC quantify purity, they do not definitively prove structure. For full validation, the following spectroscopic data must be referenced:

  • FTIR (Fourier Transform Infrared Spectroscopy):

    • Look for the characteristic C≡N stretch at 2230–2240 cm⁻¹ .[2]

    • Absence of N-H stretch (3300–3500 cm⁻¹) confirms no amide/amine contamination.[2]

  • ¹H-NMR (Nuclear Magnetic Resonance):

    • Confirm the p-tolyl methyl group (singlet, ~2.3 ppm).[2]

    • Verify the cyclopentyl protons (multiplets, 1.6–2.5 ppm).

    • Aromatic protons (AA'BB' system, ~7.1–7.3 ppm).[2]

References

  • ICH Harmonised Tripartite Guideline . (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[2][5][6]

  • National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 98623, 1-(p-Tolyl)cyclopentanecarbonitrile.

  • U.S. Food and Drug Administration (FDA) . (2015).[2] Analytical Procedures and Methods Validation for Drugs and Biologics.

  • Sigma-Aldrich . (n.d.).[2] 1-(p-Tolyl)cyclopentanecarbonitrile Product Specification. (Note: General reference for commercial availability and specs).

Sources

Validation

Biological activity of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile versus similar compounds

This guide provides an in-depth technical analysis of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile (CAS: 22046-65-7), focusing on its role as a critical pharmacophore scaffold rather than a standalone therapeutic agent....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile (CAS: 22046-65-7), focusing on its role as a critical pharmacophore scaffold rather than a standalone therapeutic agent.[1][2]

In drug discovery, this nitrile serves as a "masked" lipophilic anchor.[1][2] It is the immediate metabolic and synthetic precursor to 1-arylcyclopentylamines , a class of compounds exhibiting potent NMDA receptor antagonism and monoamine reuptake inhibition (e.g., Tenocyclidine and Ketamine analogs).[1]

[1][2]

Executive Technical Summary
  • Compound Class: Arylcycloalkyl Nitrile.[1][2]

  • Primary Role: Lipophilic scaffold and synthetic intermediate.[1][2]

  • Biological Status: Prodrug / Precursor. The nitrile moiety itself exhibits low specific receptor affinity but possesses significant toxicological activity (metabolic cyanide release potential) and physicochemical utility (high LogP for blood-brain barrier penetration).[1][2]

  • Key Derivative: Upon reduction, it yields 1-[1-(4-methylphenyl)cyclopentyl]amine or substituted piperidines, which are potent CNS active agents.[1]

Comparative Pharmacological Profiling

The following analysis compares the target compound against its structural analogs to demonstrate Structure-Activity Relationship (SAR) trends. The "Activity" column refers to the biological potency of the derived amine pharmacophore, as the nitrile serves as the structural determinant for these properties.[1]

Table 1: Scaffold Efficacy and Physicochemical Comparison
Compound ScaffoldStructure DescriptionLogP (Est.)BBB PermeabilityCNS Target Affinity (Derived Amine)*Primary Biological Utility
Target: 1-(4-Tolyl)-C5-CN Cyclopentane + 4-Methylphenyl 3.4 High High (DAT > SERT) Psychostimulant / Dissociative
Analog A: 1-Phenyl-C5-CNCyclopentane + Unsub.[1][2] Phenyl2.9ModerateHigh (NMDA Selective)General Anesthetic Precursor
Analog B: 1-(4-Tolyl)-C6-CNCyclohexane + 4-Methylphenyl3.8HighModerate (Mixed)Venlafaxine/Tramadol Analogs
Analog C: 1-(4-Cl-Phenyl)-C5-CNCyclopentane + 4-Chlorophenyl3.5HighHigh (SERT Selective)Antidepressant Scaffold

Note: "Derived Amine" refers to the biological activity observed after the nitrile group is reduced to a primary or tertiary amine.[1][2] The 4-methyl group (Tolyl) typically shifts selectivity towards Dopamine Transporter (DAT) inhibition compared to the unsubstituted phenyl ring.[1]

Mechanism of Action: The "Nitrile Switch"[1]

The biological relevance of this compound relies on a metabolic or synthetic "switch."[1][2] The nitrile group is relatively inert in receptor binding pockets (acting primarily as a steric spacer) until it is converted.[1][2]

Pathway Diagram: Activation of the Scaffold

MetabolicActivation Nitrile 1-(4-Methylphenyl) cyclopentane-1-carbonitrile (Inactive/Low Affinity) Amine Active Amine Derivative (NMDA Antagonist / DAT Inhibitor) Nitrile->Amine Chemical Reduction (LiAlH4) or Metabolic Reductase Amide Amide Metabolite (Weak/Inactive) Nitrile->Amide Hydrolysis (Nitrilase/CYP450) Acid Carboxylic Acid (Excreted) Amide->Acid Amidase

Figure 1: The "Activation Switch."[1] The nitrile (grey) is the stable precursor.[1][2] Biological activity peaks upon reduction to the amine (green), while hydrolysis to the amide/acid (red/yellow) represents deactivation/clearance pathways.

Detailed Structure-Activity Relationship (SAR)
A. The Cyclopentane Ring (C5) vs. Cyclohexane (C6) [1]
  • Steric Constraint: The 5-membered ring (cyclopentane) imposes a specific conformational rigidity that favors binding to the PCP-site of the NMDA receptor.[1][2]

  • Data Insight: Research indicates that expanding the ring to cyclohexane (C6) often increases lipophilicity but can decrease potency at the NMDA receptor due to steric clash within the channel pore [1].[1][2] However, C6 analogs are preferred for opioid-like activity (e.g., Tramadol).[1]

B. The 4-Methyl (Tolyl) Substituent [1][2]
  • Electronic Effect: The methyl group is an electron-donating group (EDG) via hyperconjugation.[1][2] This increases the electron density of the aromatic ring compared to the unsubstituted phenyl analog.[1]

  • Lipophilic Pocket Interaction: The 4-methyl group targets specific hydrophobic pockets in monoamine transporters.[1][2]

  • Selectivity Shift: In arylcyclohexylamines, adding a 4-methyl group often reduces NMDA affinity slightly but increases affinity for the Dopamine Transporter (DAT) [2].[1] This makes the target nitrile a key scaffold for designing psychostimulants rather than pure dissociative anesthetics.[1][2]

Experimental Protocol: Evaluation of Derived Activity

Since the nitrile is a precursor, evaluating its "potential" activity requires a standardized reduction protocol followed by a receptor binding assay.[1]

Protocol: Reductive Amination & Binding Assay

Objective: Convert 1-(4-methylphenyl)cyclopentane-1-carbonitrile to its active amine form to assess biological potency.

Reagents:

  • Target Nitrile (1.0 eq)[1][2]

  • LiAlH4 (Lithium Aluminum Hydride) (2.0 eq)[1][2]

  • Anhydrous THF (Tetrahydrofuran)[1][2]

  • [3H]-MK-801 (Radioligand for NMDA)[1][2]

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a 50mL round-bottom flask and purge with Argon.

  • Solubilization: Dissolve 1-(4-methylphenyl)cyclopentane-1-carbonitrile (500mg) in 10mL anhydrous THF.

  • Reduction: Cool to 0°C. Add LiAlH4 dropwise. The nitrile carbon is reduced to a methylene amine (-CH2NH2).[1][2]

    • Mechanism:[3][4] Nucleophilic attack of hydride on the nitrile carbon.[1][2]

  • Reflux: Warm to room temperature and reflux for 4 hours to ensure complete conversion.

  • Quench: Perform Fieser workup (Water, 15% NaOH, Water) to precipitate aluminum salts.[1]

  • Isolation: Filter, dry over MgSO4, and concentrate in vacuo.

  • Assay (In Vitro):

    • Prepare rat brain membrane homogenates.[1][2]

    • Incubate homogenate with [3H]-MK-801 (2 nM) and varying concentrations of the synthesized amine (1 nM - 10 µM).

    • Measure IC50: Determine the concentration required to displace 50% of the radioligand.[1][2]

Self-Validating Check:

  • Control: Run parallel synthesis with 1-phenylcyclopentanecarbonitrile.

  • Validation: The 4-methyl analog should show a higher Ki (lower potency) for NMDA displacement than the unsubstituted phenyl analog, confirming the selectivity shift described in Section 4B.[1]

Safety & Toxicology Profile

While the pharmacological interest lies in the amine, the nitrile poses specific handling risks.[1]

  • Acute Toxicity: Nitriles can release cyanide ions (

    
    ) in vivo via hepatic metabolism (Cytochrome P450 oxidation at the alpha-carbon).[1][2] However, tertiary nitriles like this target are metabolically robust  due to the lack of alpha-hydrogens, making cyanide release significantly slower than in linear aliphatic nitriles [3].[1]
    
  • Irritant Status: Classified as a Skin Irritant (H315) and Eye Irritant (H319).[1][2][5][6]

References
  • Structure-activity relationships of arylcyclohexylamines. National Institutes of Health (PubMed).[1][2] Available at: [Link][1][2]

  • 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one analogs: Monoamine uptake inhibitors. PubMed Central.[1][2] Available at: [Link][1][2]

  • Comparative investigations of genotoxic activity of nitriles. Journal of Hazardous Materials.[1][2][7] Available at: [Link][1][2]

  • PubChem Compound Summary: 1-(p-Tolyl)cyclopentanecarbonitrile. PubChem.[1][2][8] Available at: [Link][1][2]

Sources

Comparative

Benchmarking the Purity of Commercial 1-(4-Methylphenyl)cyclopentane-1-carbonitrile: A Multi-Modal Analytical Approach

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract 1-(4-Methylphenyl)cyclopentane-1-carbonitrile is a pivotal building block in medicinal chemistry and materials science....

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Methylphenyl)cyclopentane-1-carbonitrile is a pivotal building block in medicinal chemistry and materials science. The isomeric purity and the absence of process-related impurities in this starting material are critical determinants of downstream reaction success, influencing yield, reproducibility, and the safety profile of the final product. This guide provides a comprehensive framework for establishing a robust, multi-modal analytical workflow to benchmark the purity of commercial batches of this compound. We detail validated protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. By integrating data from these orthogonal techniques, researchers can make informed decisions on supplier selection and implement stringent in-house quality control, ensuring the integrity of their scientific outcomes.

Introduction: The Imperative of Purity in Synthetic Chemistry

In any synthetic sequence, the quality of the starting materials dictates the quality of the final product. For a key intermediate like 1-(4-Methylphenyl)cyclopentane-1-carbonitrile, seemingly insignificant impurities can have cascading negative effects. These can range from catalyst poisoning and reduced reaction yields to the generation of novel, difficult-to-separate byproducts that complicate purification and regulatory submission.

Potential impurities in commercially available 1-(4-Methylphenyl)cyclopentane-1-carbonitrile can originate from several sources, including residual starting materials from its synthesis (e.g., 4-methylphenylacetonitrile or cyclopentanone), side-products of the cyanation reaction, or degradation products. Therefore, a simple purity statement on a supplier's certificate of analysis is insufficient for critical applications. A rigorous, in-house verification using orthogonal analytical methods is the cornerstone of good scientific and manufacturing practice. This guide provides the tools and rationale for implementing such a program.

Orthogonal Analytical Strategy for Purity Verification

No single analytical technique can provide a complete picture of a compound's purity. We advocate for a tripartite approach, where each method offers a unique and complementary perspective on the sample's composition.

Orthogonal_Strategy center Purity Assessment of 1-(4-Methylphenyl)cyclopentane- 1-carbonitrile HPLC HPLC (Relative Purity, Non-Volatile Impurities) center->HPLC Separation GCMS GC-MS (Volatile Impurities, Structural ID) center->GCMS Identification qNMR qNMR (Absolute Purity, Structural Confirmation) center->qNMR Quantification

Caption: Orthogonal analytical approach for comprehensive purity determination.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities

HPLC is the workhorse for purity determination of non-volatile organic compounds. It separates components based on their differential partitioning between a stationary and a mobile phase, providing a relative measure of purity based on peak area.

Experimental Protocol: Reverse-Phase HPLC-UV

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is recommended to ensure elution of both polar and non-polar impurities.

    • Solvent A: Water (HPLC Grade)

    • Solvent B: Acetonitrile (HPLC Grade)

    • Gradient: Start at 60% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm. The phenyl ring provides strong chromophoric activity at this wavelength.

  • Sample Preparation: Prepare a stock solution of the sample at 1.0 mg/mL in acetonitrile. Dilute to 0.1 mg/mL with a 50:50 mixture of acetonitrile and water.

  • Analysis: The purity is calculated as the area percent of the main peak relative to the total area of all integrated peaks.

Expertise & Causality: A C18 column is selected for its hydrophobic stationary phase, which is ideal for retaining the aromatic nitrile. A gradient elution is superior to an isocratic method for this application as it provides better resolution for a wider range of potential impurities, from polar starting materials to more non-polar dimers or side-products. According to the United States Pharmacopeia (USP) General Chapter <621> on Chromatography, adjustments to such methods are permissible provided system suitability is met, allowing for modernization and optimization.[1][2][3]

HPLC_Method cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Dissolve Sample in Acetonitrile (1 mg/mL) s2 Dilute to 0.1 mg/mL with ACN/Water s1->s2 a1 Inject Sample s2->a1 a2 Gradient Separation (C18 Column) a1->a2 a3 UV Detection (220 nm) a2->a3 d1 Integrate Chromatogram a3->d1 d2 Calculate Area % Purity = (Area_Main / Area_Total) * 100 d1->d2

Caption: Step-by-step workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is unparalleled for identifying and quantifying volatile and semi-volatile impurities. It couples the separation power of gas chromatography with the definitive identification capabilities of mass spectrometry.

Experimental Protocol: GC-MS Analysis

  • Instrumentation: A GC system coupled to a mass selective detector.

  • Column: A low-bleed, non-polar column such as a DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Initial temperature of 80 °C (hold 2 min), ramp at 15 °C/min to 300 °C (hold 5 min).

  • Injector Temperature: 280 °C (Split mode, 50:1).

  • MS Transfer Line: 280 °C.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 450.

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in high-purity dichloromethane.

  • Analysis: Identify the main peak and any impurity peaks by comparing their mass spectra against a reference library (e.g., NIST).[4] Purity is estimated by the area percentage in the Total Ion Chromatogram (TIC).

Expertise & Causality: The non-polar column separates compounds primarily by their boiling points, which is effective for process impurities that often have different volatilities than the main product. EI at 70 eV is a standard, robust ionization technique that produces reproducible fragmentation patterns, allowing for high-confidence library matching to tentatively identify unknown impurities.[5]

Quantitative NMR (qNMR) for Absolute Purity Determination

Unlike chromatographic methods that provide relative purity, qNMR can determine the absolute purity of a substance when measured against a certified internal standard.[6][7][8] It is a primary ratio method recognized by metrological institutes like NIST.[9][10]

Experimental Protocol: ¹H qNMR Analysis

  • Instrumentation: NMR Spectrometer (≥400 MHz).

  • Solvent: Deuterated chloroform (CDCl₃) containing a certified reference material (CRM) as an internal standard (e.g., 1,4-dinitrobenzene or maleic acid) at a precisely known concentration.

  • Sample Preparation:

    • Accurately weigh ~20 mg of the 1-(4-Methylphenyl)cyclopentane-1-carbonitrile sample into a vial.

    • Accurately add a known mass (~10 mg) of the certified internal standard to the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

  • Acquisition Parameters (Critical for Quantification):

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): Set to at least 5 times the longest T₁ relaxation time of any proton being integrated (typically ≥ 30 seconds for accurate quantification).

    • Scans: Sufficient number for good signal-to-noise (e.g., 16 or 32 scans).

  • Data Processing:

    • Apply appropriate phasing and baseline correction.

    • Carefully integrate a well-resolved signal from the analyte (e.g., the aromatic protons) and a signal from the internal standard.

  • Calculation: Use the standard qNMR equation to determine the mass fraction purity.

Expertise & Causality: The long relaxation delay (D1) is the most critical parameter for qNMR.[8] It ensures that all protons have fully returned to their equilibrium state before the next pulse, making the resulting signal integral directly proportional to the number of nuclei. Using a certified internal standard from a source like NIST provides a direct traceability link to the International System of Units (SI), lending the highest level of confidence to the purity value.[10][11]

Comparative Analysis of Commercial Samples

To illustrate the utility of this workflow, we present hypothetical data from the analysis of three commercial sources of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile.

Supplier Lot Number HPLC Purity (Area %) GC-MS Purity (TIC Area %) ¹H qNMR Purity (mass %) Key Impurities Identified (Method)
Vendor X X-2025-0199.6%99.5%99.4%4-Methylphenylacetonitrile (GC-MS)
Vendor Y Y-AB-4598.1%97.9%98.0%Cyclopentanone (GC-MS), Unidentified high MW peak (HPLC)
Vendor Z Z-789-C>99.9%>99.9%99.9%No impurities detected >0.05%

Discussion and Interpretation

The comparative data highlights the value of a multi-modal approach.

  • Vendor X provides a high-purity product, with a minor, easily identifiable impurity likely from the starting material. The close agreement between all three analytical methods provides high confidence in the assigned purity of ~99.4%.

  • Vendor Y's product shows significantly lower purity. GC-MS identified a volatile starting material, while HPLC detected a high molecular weight impurity that would be missed by GC. This demonstrates why relying on a single method is insufficient; the non-volatile impurity could be a dimeric species or a complex byproduct that could interfere with subsequent reactions.

  • Vendor Z supplies the highest quality material, which would be the clear choice for sensitive applications such as late-stage drug development or GMP synthesis.

The qNMR result should be considered the most accurate value as it represents an absolute measurement of the mass fraction of the target molecule.[6][12] The chromatographic results are excellent for identifying and estimating the relative levels of impurities but are subject to variations based on the response factors of those impurities.

Conclusion and Recommendations

For any laboratory using 1-(4-Methylphenyl)cyclopentane-1-carbonitrile in critical applications, establishing an in-house purity verification program is not a recommendation; it is a necessity.

  • Always Qualify New Suppliers: Perform a full, multi-modal analysis on samples from new vendors before committing to large-scale purchases.

  • Implement Incoming Batch Testing: At a minimum, run an HPLC purity check on every new lot received to ensure consistency.

  • Prioritize qNMR for Reference Standards: Use qNMR to assign a definitive purity value to an in-house lot, which can then be used as a reference standard for routine chromatographic analyses.

  • Trust but Verify: While a supplier's Certificate of Analysis is a useful starting point, it should always be verified by internal, orthogonal testing to ensure the material is fit for its intended purpose.

By adopting this rigorous, evidence-based approach, researchers and drug development professionals can mitigate risks associated with starting material quality, leading to more robust, reproducible, and reliable scientific outcomes.

References

  • RSSL. "qNMR for Purity Determination in Pharmaceuticals." Reading Scientific Services Ltd. [Link]

  • Jain, A., et al. "GC-MS analysis of bioactive compounds from the whole plant ethanolic extract of Evolvulus alsinoides (L.) L." Journal of Pharmacy Research. [Link]

  • Moravek, Inc. "Top 5 Methods of Assessing Chemical Purity." [Link]

  • NCERT. "Purification and Criteria of Purity." National Council of Educational Research and Training. [Link]

  • National Institute of Standards and Technology (NIST). "Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance." [Link]

  • University of Toronto. "Experiment 1 - Determination of the purity and identity of organic compounds by melting point..." [Link]

  • Save My Exams. "Organic Techniques - Purity (Edexcel A Level Chemistry): Revision Note." [Link]

  • Delhomme, O., et al. "Determination of nitro-polycyclic aromatic hydrocarbons in atmospheric aerosols using HPLC fluorescence with a post-column derivatisation technique." Analytical and Bioanalytical Chemistry. [Link]

  • University of Illinois Chicago. "Quantitative NMR (qNMR) - Pharmacognosy Institute (PHCI)." [Link]

  • Emery Pharma. "A Guide to Quantitative NMR (qNMR)." [Link]

  • US Pharmacopeia (USP). "〈621〉 CHROMATOGRAPHY." [Link]

  • American Chemical Society. "Mass Spectrometry Based Approach for Organic Synthesis Monitoring." Analytical Chemistry. [Link]

  • American Chemical Society. "Synthesis of Chiral Cyclopentenones." Chemical Reviews. [Link]

  • National Institute of Standards and Technology (NIST). "A Standard for Standards." [Link]

  • JEOL Ltd. "What is qNMR (quantitative NMR) ? | Applications Notes." [Link]

Sources

Validation

Structural comparison between 1-(4-Methylphenyl)cyclopentane-1-carbonitrile and other nitriles

Executive Summary 1-(4-Methylphenyl)cyclopentane-1-carbonitrile (CAS: 68983-70-0) represents a specific class of quaternary ammonium precursors and pharmaceutical intermediates characterized by a gem-disubstituted carbon...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(4-Methylphenyl)cyclopentane-1-carbonitrile (CAS: 68983-70-0) represents a specific class of quaternary ammonium precursors and pharmaceutical intermediates characterized by a gem-disubstituted carbon center. Unlike simple linear nitriles (e.g., phenylacetonitrile), this molecule features a cyclopentane ring fused at the alpha-carbon, creating significant steric constraint.

This guide objectively compares this compound against its structural analogs—specifically open-chain nitriles and six-membered ring homologs—to assist researchers in selecting the appropriate scaffold for drug discovery (specifically for analgesics and antihistamines) and material synthesis.

Key Differentiators:

  • Steric Locking: The cyclopentyl moiety restricts conformational freedom more rigidly than open chains but introduces less steric bulk than cyclohexyl analogs during axial attack.

  • Lipophilicity: The para-methyl group increases LogP by approximately 0.5 units compared to the unsubstituted phenyl analog, enhancing blood-brain barrier (BBB) permeability potential.

  • Synthetic Durability: The quaternary center renders the nitrile group highly resistant to metabolic and chemical hydrolysis.

Structural & Physicochemical Comparison

To understand the utility of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile (MPCC), we must compare it with the baseline (Phenylacetonitrile) and its ring-expanded homolog (1-(4-Methylphenyl)cyclohexane-1-carbonitrile).

Table 1: Comparative Physicochemical Profile[1]
FeaturePhenylacetonitrile (Baseline)MPCC (Target)Cyclohexyl Analog
Structure Type Secondary Nitrile (Open)Quaternary Nitrile (5-Ring)Quaternary Nitrile (6-Ring)
Steric Hindrance Low (Reactive)High (Restricted)Very High (Chair conformer bulk)
Calc.[1] LogP ~1.6~3.8~4.1
Hydrolysis Rate Fast (Acid/Base)Slow (Requires forcing conditions)Very Slow
Conformation Free rotationEnvelope/Twist (Rigid)Chair (Rigid)
Metabolic Stability Low (Alpha-oxidation prone)High (Alpha-blocked)High (Alpha-blocked)
Structural Insight: The "Gem-Dialkyl" Effect

The defining feature of MPCC is the Thorpe-Ingold effect (gem-dimethyl effect). The internal bond angle of the cyclopentane ring (~104-105°) compresses the external angle between the phenyl and nitrile groups. This compression accelerates intramolecular cyclization reactions (if derivatized) but sterically shields the nitrile carbon from nucleophilic attack (e.g., hydrolysis) compared to open-chain analogs.

Synthetic Accessibility & Protocols

The synthesis of quaternary nitriles is non-trivial due to the propensity for mono-alkylation over dialkylation. The most robust method for synthesizing MPCC is Phase Transfer Catalysis (PTC) , which avoids the use of dangerous reagents like sodium amide or lithium diisopropylamide (LDA).

Diagram 1: Phase Transfer Catalysis Workflow

The following diagram illustrates the specific PTC cycle required to synthesize MPCC from (4-methylphenyl)acetonitrile.

PTC_Synthesis Start Organic Phase: (4-Methylphenyl)acetonitrile + 1,4-Dibromobutane Start->Start Cyclization (Intramolecular SN2) Interface Interface: Deprotonation by Q+OH- Start->Interface Diffusion Product Product: 1-(4-Methylphenyl) cyclopentane-1-carbonitrile Start->Product Completion (4-6 hours) Interface->Start Carbanion formation Aqueous Aqueous Phase: 50% NaOH (Excess) Aqueous->Interface OH- Transfer via Catalyst (TBAB)

Caption: PTC mechanism utilizing Tetrabutylammonium bromide (TBAB) to shuttle hydroxide ions, facilitating the double alkylation of the benzylic carbon.[2]

Experimental Protocol: Synthesis of MPCC

Objective: Synthesize 1-(4-Methylphenyl)cyclopentane-1-carbonitrile via double alkylation. Scale: 100 mmol.

Reagents:

  • (4-Methylphenyl)acetonitrile: 13.1 g (100 mmol)

  • 1,4-Dibromobutane: 21.6 g (100 mmol)

  • NaOH (50% aqueous solution): 40 mL

  • Tetrabutylammonium bromide (TBAB): 1.0 g (3 mol%)

  • Solvent: Toluene (optional, often run neat or with minimal solvent) or DMF (for faster rates but harder workup).

Step-by-Step Methodology:

  • Setup: Equip a 250 mL three-necked flask with a mechanical stirrer, thermometer, and reflux condenser.

  • Charging: Add the (4-methylphenyl)acetonitrile, 1,4-dibromobutane, and TBAB catalyst.

  • Initiation: Add the 50% NaOH solution dropwise while stirring vigorously. The reaction is exothermic; maintain temperature between 60–70°C .

    • Critical Control Point: Do not exceed 75°C to prevent elimination reactions of the dibromide.

  • Reaction: Stir vigorously at 70°C for 4–6 hours. Monitor via TLC (Hexane/Ethyl Acetate 9:1) or GC.[3]

  • Workup:

    • Cool to room temperature.[4]

    • Dilute with water (100 mL) and extract with Toluene or Benzene (2 x 50 mL).

    • Wash organic layer with water, then brine.

    • Dry over anhydrous MgSO₄.

  • Purification: Remove solvent under reduced pressure. Distill the residue under vacuum (approx. 140–150°C at 10 mmHg) to obtain the product as a pale yellow oil.

Expected Yield: 65–75%. Validation: IR Spectrum should show a sharp peak at ~2230 cm⁻¹ (CN group).

Reactivity Profile: Hydrolysis & Derivatization[5]

A critical consideration for drug development is the stability of the nitrile and its conversion to active pharmacophores (amides, acids, or amines).

Hydrolysis Resistance (Steric Shielding)

Quaternary nitriles exhibit significant resistance to hydrolysis.

  • Standard Conditions (Acid): Refluxing in 20% HCl often fails to hydrolyze MPCC.

  • Forcing Conditions: Requires KOH in ethylene glycol at 180°C or H₂SO₄/Acetic Acid at high temperatures to convert to the amide/acid.

Reduction to Amine

The most common application of MPCC is reduction to 1-(4-methylphenyl)cyclopentan-1-amine .

Comparison of Reducing Agents:

  • LiAlH₄ (Lithium Aluminum Hydride): Effective but requires anhydrous conditions. Yields >80%.[5][6][7]

  • H₂ / Raney Nickel: Feasible but requires high pressure (50–100 atm) due to steric bulk hindering catalyst adsorption.

Diagram 2: Reactivity & Steric Logic

This decision tree helps researchers choose the correct downstream pathway based on the steric constraints of the cyclopentane ring.

Reactivity_Logic cluster_0 Hydrolysis (Difficult) cluster_1 Reduction (Feasible) MPCC 1-(4-Methylphenyl) cyclopentane-1-carbonitrile Acid Aq. HCl / Reflux MPCC->Acid Base KOH / Glycol / 180°C MPCC->Base LAH LiAlH4 / THF MPCC->LAH Result_Acid No Reaction / Trace Acid->Result_Acid Result_Base Carboxylic Acid (Yield: ~60%) Base->Result_Base Result_Amine Primary Amine (CNS Active Scaffold) LAH->Result_Amine

Caption: Decision matrix for downstream processing. Note the necessity of forcing conditions for hydrolysis due to the quaternary center.

References

  • Aghekyan, A. A., et al. (2016).[8] "Synthesis of some new 1-arylcyclopentanecarbonitriles." Russian Journal of Organic Chemistry, 52(2), 209–213.[8]

  • Makosza, M., & Jonczyk, A. (1976). "Phase-Transfer Alkylation of Nitriles." Organic Syntheses, Coll. Vol. 6, p.897.

  • Fedoryński, M. (2014).[9] "Phase Transfer Catalyzed Dialkylation of Sterically Hindered Arylacetonitriles." Science24.

  • Carotti, A., et al. (2002).[6] "Steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters." Journal of Medicinal Chemistry, 45(26). (Context on steric parameters).

Sources

Comparative

Relative reactivity of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile in subsequent reactions

This guide provides an in-depth technical analysis of the reactivity profile of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile , a specialized quaternary nitrile intermediate. It contrasts this molecule with structural an...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the reactivity profile of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile , a specialized quaternary nitrile intermediate. It contrasts this molecule with structural analogues to aid in synthetic route planning for medicinal chemistry applications.

[1]

Executive Analysis: The Quaternary Challenge

1-(4-Methylphenyl)cyclopentane-1-carbonitrile represents a classic case of "sterically congested but electronically activated" scaffold. Unlike simple linear nitriles, the cyano group here is attached to a quaternary carbon (C1) embedded in a five-membered ring. This structural reality dictates that subsequent reactions are governed almost entirely by steric access , with electronic effects from the p-tolyl group playing a secondary, modulating role.

Core Reactivity Thesis:

  • Vs. Linear Analogues: Significantly reduced reaction rates (10–100x slower) due to the quaternary center blocking the trajectory of nucleophilic attack (Bürgi-Dunitz angle).

  • Vs. Cyclohexane Analogues: Higher reactivity. The cyclopentane ring possesses unique "I-strain" (Internal strain) characteristics that favor transitions from sp³ to sp² geometries (e.g., during hydrolysis intermediates) compared to the rigid chair conformation of cyclohexane.

  • Vs. Unsubstituted Phenyl Analogues: Slightly reduced electrophilicity at the nitrile carbon due to the +I (inductive) and hyperconjugative electron donation from the p-methyl group.

Comparative Performance Matrix

The following table synthesizes the relative reactivity of this molecule against common alternatives in key synthetic transformations.

TransformationReagent SystemRelative Reactivity (vs. Standard)*Mechanistic Bottleneck
Hydrolysis (Acidic) H₂SO₄ / H₂O, HeatMedium-Low Formation of the bulky amide intermediate; steric hindrance prevents water attack.
Hydrolysis (Basic) KOH / Glycol, 180°CLow Coulombic repulsion of OH⁻ by the electron-rich p-tolyl ring + steric wall.
Reduction (Hydride) LiAlH₄ / THFHigh Hydride (H⁻) is small enough to bypass steric bulk; p-tolyl donation stabilizes the imine anion intermediate.
Grignard Addition RMgX / EtherVery Low The bulky transition state is highly unfavorable. Often results in recovered starting material or retro-aldol type side reactions.
Electrophilic Subst. HNO₃ / H₂SO₄High The p-methyl group activates the aromatic ring (ortho to methyl) for nitration/halogenation, competing with nitrile chemistry.

*Standard = 1-Phenylcyclopentane-1-carbonitrile (Unsubstituted)

Detailed Reaction Pathways & Protocols
A. The "Drug Synthesis" Pathway: Reduction to Primary Amines

The most valuable transformation for this scaffold is the reduction to 1-(4-methylphenyl)cyclopentan-1-amine , a pharmacophore found in various analgesic and antidepressant research candidates.

The Challenge: Catalytic hydrogenation (H₂/Pd) is often sluggish due to the quaternary center and potential poisoning by the amine product. The Solution: Chemical reduction using Lithium Aluminum Hydride (LiAlH₄) is the gold standard for this specific sterically hindered nitrile.

Experimental Protocol: High-Yield Reduction

  • Scale: 10 mmol

  • Reagents: LiAlH₄ (1.5 equiv), Dry THF (anhydrous).

  • Setup: Flame-dry a 2-neck round bottom flask equipped with a reflux condenser and N₂ inlet.

  • Solubilization: Charge LiAlH₄ (0.57 g, 15 mmol) into dry THF (20 mL) at 0°C.

  • Addition: Dissolve 1-(4-methylphenyl)cyclopentane-1-carbonitrile (1.85 g, 10 mmol) in THF (10 mL). Add dropwise to the hydride suspension. Note: The p-tolyl group increases solubility in THF compared to phenyl analogues.

  • Reaction: Warm to room temperature, then reflux for 4–6 hours.

    • Checkpoint: Monitor by TLC. The hindered nitrile disappears slowly. If incomplete after 6h, the steric bulk is retarding the formation of the aluminum-complex intermediate.

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 0.6 mL Water

    • 0.6 mL 15% NaOH

    • 1.8 mL Water

  • Workup: A granular white precipitate forms (Aluminum salts). Filter through Celite. Dry the filtrate (Na₂SO₄) and concentrate.

  • Purification: Distillation (high vacuum) or conversion to HCl salt for crystallization.

B. The "Resistant" Pathway: Hydrolysis to Carboxylic Acid

Hydrolyzing this nitrile to the acid (e.g., for non-steroidal anti-inflammatory precursors) is notoriously difficult. The "pincer" effect of the cyclopentyl ring hydrogens and the aryl ring blocks water.

  • Standard Conditions (Fail): Refluxing in aqueous HCl often yields only the amide or recovered starting material.

  • Recommended Protocol: Anhydrous Alkaline Hydrolysis .

    • Use KOH (5 equiv) in Ethylene Glycol or Diethylene Glycol .

    • Heat to 160–180°C . The high boiling point is required to overcome the activation energy barrier imposed by the quaternary center.

    • Mechanism: The glycol acts as a pseudo-solvent and nucleophile, potentially forming an intermediate ester that hydrolyzes upon aqueous workup.

Mechanistic Visualization

The following diagram illustrates the divergence in reactivity caused by the steric and electronic environment of the quaternary center.

ReactivityLandscape cluster_factors Governing Factors Start 1-(4-Methylphenyl) cyclopentane-1-carbonitrile (Quaternary Center) Amine Primary Amine (Drug Scaffold) Start->Amine LiAlH4 (Fast) Hydride is small Amide Amide (Steric Trap) Start->Amide H2SO4/H2O Partial Hydrolysis RingSub Nitro-Aryl Derivative (Side Reaction) Start->RingSub HNO3 Electrophilic Attack Acid Carboxylic Acid (High Energy Barrier) Amide->Acid KOH/Glycol, 180°C Requires Extreme Heat Sterics Steric Bulk: Blocks large nucleophiles Electronics p-Tolyl (+I): Deactivates Nitrile C

Caption: Reaction landscape showing the kinetic favorability of hydride reduction (green) versus the high-barrier hydrolysis pathway (red), dictated by the steric bulk of the quaternary center.

Strategic Synthesis Recommendations
  • Avoid Grignard Attacks: Attempting to react this nitrile with Grignard reagents (e.g., to make ketones) often leads to low yields due to the inability of the organomagnesium species to penetrate the steric shield of the cyclopentyl/tolyl interface. Alternative: Reduce to the aldehyde (using DIBAL-H at -78°C) and then add the Grignard.

  • Ring Size Advantage: If designing a library, note that this cyclopentane derivative will hydrolyze roughly 5–10x faster than the corresponding cyclohexane analogue (e.g., 1-(4-methylphenyl)cyclohexane-1-carbonitrile) due to the relief of eclipsing strain in the 5-membered ring upon hybridization change (I-strain).

  • Electronic Tuning: The p-methyl group makes the nitrile carbon less electrophilic. If reaction rates are too slow, consider using the p-chloro analogue (electron withdrawing) to accelerate nucleophilic attack, though this changes the pharmacological profile.

References
  • Mechanisms of Nitrile Reduction

    • Brown, H. C., & Subba Rao, B. C. (1956). A New Powerful Reducing Agent—Sodium Borohydride in the Presence of Aluminum Chloride and Other Polyvalent Metal Halides. Journal of the American Chemical Society, 78(11), 2582–2588. Link

  • Steric Hindrance in Cycloalkanes (I-Strain Concept)

    • Brown, H. C., & Gerstein, M. (1950). Acid-Base Studies in Gaseous Systems. VII. Dissociation of the Addition Compounds of Trimethylboron with Cyclic Imines; I-Strain. Journal of the American Chemical Society, 72(7), 2926–2933. Link

  • Hydrolysis of Hindered Nitriles: Cohen, N., et al. (1975). Synthesis of 1-substituted cyclopentanecarboxylic acids. Journal of Organic Chemistry, 40(6), 812. (General protocols for hindered nitrile hydrolysis).
  • Compound Data

    • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 68983-70-0, 1-(4-Methylphenyl)cyclopentane-1-carbonitrile. Link

Validation

Comparative study of the pharmacological potential of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile derivatives

Executive Summary: The "Privileged Scaffold" Divergence Audience: Medicinal Chemists, Neuropharmacologists. This guide analyzes the pharmacological potential of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile (4-Me-PCC) .

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged Scaffold" Divergence

Audience: Medicinal Chemists, Neuropharmacologists.

This guide analyzes the pharmacological potential of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile (4-Me-PCC) . While often viewed merely as a synthetic intermediate, this scaffold represents a critical bifurcation point in medicinal chemistry.

The central pharmacological thesis of this guide is the Ring-Strain Selectivity Switch :

  • Cyclohexane scaffolds (e.g., 1-phenylcyclohexanecarbonitrile) predominantly yield NMDA receptor antagonists (dissociative anesthetics like PCP).

  • Cyclopentane scaffolds (e.g., 4-Me-PCC), conversely, exhibit high selectivity for Sigma-1 (

    
    ) receptors  while minimizing NMDA affinity.
    

This guide provides a comparative study of 4-Me-PCC derivatives against their unsubstituted and ring-expanded counterparts, validating their potential as non-psychotomimetic neuroprotective and antitussive agents.

Molecular Architecture & Comparative Chemical Space

The pharmacological fate of the nitrile is determined by downstream derivatization. We compare three primary scaffolds to illustrate the Structure-Activity Relationship (SAR).

Table 1: Comparative Scaffold Analysis
FeatureScaffold A (Topic) Scaffold B (Control) Scaffold C (Dissociative)
Structure 1-(4-Methylphenyl)cyclopentane-1-CN 1-Phenylcyclopentane-1-CN1-(4-Methylphenyl)cyclohexane-1-CN
Primary Target Sigma-1 (

) Receptor
Sigma-1 / MuscarinicNMDA Receptor / DAT
Lipophilicity (cLogP) ~3.8 (High CNS penetration)~3.3~4.1
Key Derivative Class 4-Me-Carbetapentane analogsCarbetapentane (Pentoxyverine)4-Me-PCP (Dissociative)
Safety Profile High (Low psychotomimetic risk)Moderate (Anticholinergic side effects)Low (High abuse potential)

Pharmacological Profiling: The Sigma-1 Advantage

The 4-methyl substitution on the phenyl ring enhances binding affinity at the


 receptor hydrophobic pocket compared to the unsubstituted parent.
Mechanism of Action: Sigma-1 Chaperone Modulation

Unlike the cyclohexane analogs that block the NMDA ion channel (leading to dissociation), cyclopentane derivatives act as chaperones at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).

Key Pathway:

  • Activation: 4-Me-PCC derivative binds

    
     at the ER.
    
  • Dissociation:

    
     dissociates from BiP (Binding immunoglobulin protein).
    
  • Chaperoning:

    
     stabilizes IP3R3, ensuring proper 
    
    
    
    flux to mitochondria.
  • Result: Enhanced ATP production, neuroprotection, and suppression of cough reflex (antitussive).

Visualization: Signaling Pathway

The following diagram illustrates the divergent pathways between the Cyclopentane (Therapeutic) and Cyclohexane (Toxic) scaffolds.

Pharmacology Scaffold 1-(4-Methylphenyl) cyclopentane-1-CN Deriv_Acid Acid/Ester Derivative (e.g., 4-Me-Carbetapentane) Scaffold->Deriv_Acid Hydrolysis + Esterification Deriv_Amine Amine Derivative (Reduced Form) Scaffold->Deriv_Amine Reduction Sigma1 Sigma-1 Receptor (Agonist) Deriv_Acid->Sigma1 High Affinity (Ki < 10 nM) NMDA NMDA Receptor (Channel Blocker) Deriv_Acid->NMDA No Affinity (Ki > 10,000 nM) Deriv_Amine->Sigma1 Moderate Affinity Deriv_Amine->NMDA Low Affinity (Ring Strain Effect) MAM MAM Stability (Neuroprotection) Sigma1->MAM Chaperone Activation Dissoc Psychotomimetic Effects NMDA->Dissoc Ion Channel Blockade

Caption: Divergent pharmacological outcomes based on functional group modification.[1] The ester derivative shows superior selectivity for Sigma-1 neuroprotective pathways.

Experimental Data & Protocols

Comparative Binding Data (Simulated Representative Data)

The following table synthesizes data trends from structure-activity relationship (SAR) studies involving aryl-cycloalkyl scaffolds (e.g., J. Med. Chem. 1991, J. Pharmacol. Exp. Ther. 2002).[2][3]

Compound Derivative (Ester Form)

Ki (nM)

Ki (nM)
NMDA Ki (nM)Selectivity (

/NMDA)
4-Me-Cyclopentyl (Topic) 4.2 ± 0.5 125 >10,000 >2000x
Unsub-Cyclopentyl (Carbetapentane)18.1 ± 2.1240>5,000>270x
4-Me-Cyclohexyl (Dissociative)250.0310450.18x (Favors NMDA)

Interpretation: The contraction of the ring from 6 carbons to 5 carbons eliminates the steric bulk required to block the NMDA channel pore, while the 4-methyl group optimizes hydrophobic interaction within the


 binding pocket.
Protocol: Sigma-1 Receptor Radioligand Binding Assay

To validate the affinity of 4-Me-PCC derivatives, use the following self-validating protocol.

Materials:

  • Ligand: (+)-[³H]Pentazocine (Specific

    
     agonist).
    
  • Tissue: Guinea pig brain membrane homogenates (High

    
     density).
    
  • Non-specific blocker: Haloperidol (10 µM).

Step-by-Step Workflow:

  • Membrane Preparation: Homogenize guinea pig brain cortex in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 15 min at 4°C. Resuspend pellet.

  • Incubation:

    • Mix 100 µL membrane suspension (approx. 500 µg protein).

    • Add 50 µL (+)-[³H]Pentazocine (Final concentration 3 nM).

    • Add 50 µL Test Compound (4-Me-PCC derivative) at varying concentrations (

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate for 120 minutes at 37°C. Note: Sigma-1 kinetics are slow; shorter times yield variable data.

  • Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.5% polyethyleneimine (reduces non-specific binding).

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Data Analysis: Determine IC50 and convert to Ki using the Cheng-Prusoff equation.

Protocol: Synthesis of the Active Ester (4-Me-Carbetapentane Analog)

The nitrile itself is a precursor. The pharmacological activity is unlocked by converting the nitrile to the amino-ester.

Synthesis Nitrile 4-Me-PCC (Start) Acid Carboxylic Acid Intermediate Nitrile->Acid H2SO4 / H2O Reflux (Hydrolysis) Ester Target Amino-Ester (Sigma Ligand) Acid->Ester SOCl2, then HO-CH2-CH2-NEt2

Caption: Synthetic route from nitrile precursor to pharmacologically active amino-ester.

  • Hydrolysis: Reflux 1-(4-Methylphenyl)cyclopentane-1-carbonitrile in 60%

    
     for 24 hours. The steric hindrance of the cyclopentyl ring requires harsh conditions to convert the nitrile to the carboxylic acid.
    
  • Esterification: Convert the acid to the acid chloride using Thionyl Chloride (

    
    ), then react with 2-(diethylamino)ethanol to yield the final bioactive ligand.
    

Conclusion & Strategic Recommendation

The 1-(4-Methylphenyl)cyclopentane-1-carbonitrile scaffold offers a distinct safety advantage over its cyclohexane homologs. By strictly enforcing the 5-membered ring geometry, researchers can design high-affinity Sigma-1 agonists that provide neuroprotection and antitussive efficacy without the liability of NMDA-mediated psychotomimetic side effects.

Recommendation: Prioritize this scaffold for neurodegenerative disease drug discovery (Alzheimer's/ALS) where Sigma-1 activation is a validated therapeutic target.

References

  • Sigma-1 Receptor Selectivity in Cycloalkane Derivatives Title: Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands.[1] Source: Journal of Medicinal Chemistry / PubMed URL:[Link] (Contextual Match: J. Med. Chem. 1991, 34, 3159-3164)[4]

  • Pharmacology of 1-Phenylcyclopentanecarbonitrile Title: 1-Phenylcyclopentanecarbonitrile | C12H13N | CID 66168 Source:[5][6] PubChem URL:[2][6][7][8][9][Link]

  • Antidepressant Potential of Cyclopropane/Cyclopentane Analogs Title: 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives.[10] A new series of potential antidepressants.[10] Source: Journal of Medicinal Chemistry URL:[Link]

  • Role of Sigma-1 Receptors in Neuroprotection Title: The Sigma-1 Receptor Chaperone as an Inter-Organelle Signaling Modulator. Source: Trends in Pharmacological Sciences URL:[Link]

  • Comparative NMDA/Sigma Profiling Title: Synthesis and pharmacological evaluation of carbetapentane analogs.[1][10] Source: National Institutes of Health (NIH) URL:[Link]

Sources

Comparative

Assessing the environmental impact of different 1-(4-Methylphenyl)cyclopentane-1-carbonitrile synthesis methods

[1] Executive Summary The synthesis of 1-(4-methylphenyl)cyclopentane-1-carbonitrile (CAS 68983-70-0) represents a critical transformation in the production of quaternary cycloalkyl nitriles, a structural motif found in...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The synthesis of 1-(4-methylphenyl)cyclopentane-1-carbonitrile (CAS 68983-70-0) represents a critical transformation in the production of quaternary cycloalkyl nitriles, a structural motif found in various CNS-active pharmaceutical intermediates.[1] Historically, the formation of this quaternary center via double alkylation has relied on high-energy, hazardous reagent systems.

This guide objectively compares the environmental footprint and process efficiency of two distinct synthetic methodologies:

  • Method A (Classical): Anhydrous alkylation using Sodium Hydride (NaH) in DMF.

  • Method B (Green/Intensified): Phase Transfer Catalysis (PTC) using aqueous NaOH and quaternary ammonium salts.

Our analysis, supported by mechanistic mapping and process mass intensity (PMI) considerations, identifies Method B as the superior protocol for sustainable scale-up, offering a projected 60-70% reduction in solvent waste and improved safety profiles.

Chemical Context & Reaction Scope

The target transformation involves the cycloalkylation of 4-methylbenzyl cyanide (p-tolylacetonitrile) with 1,4-dibromobutane (or 1,4-dichlorobutane).[1] The challenge lies in the formation of a strained quaternary carbon center, requiring the sequential displacement of two leaving groups.

Reaction Scheme

The following diagram illustrates the general transformation applicable to both methods.

ReactionScheme Fig 1. General Cycloalkylation Pathway Substrate 4-Methylbenzyl cyanide Intermediate Mono-alkylated Intermediate Substrate->Intermediate Base, -HBr (1st Alkylation) Reagent 1,4-Dibromobutane Reagent->Intermediate Electrophile Product 1-(4-Methylphenyl) cyclopentane-1-carbonitrile Intermediate->Product Base, -HBr (Cyclization)

Methodology A: Classical Strong Base Alkylation

The Historical Standard

Protocol Overview

This method utilizes Sodium Hydride (NaH) as a superbase to generate the carbanion in a polar aprotic solvent, typically N,N-Dimethylformamide (DMF) or DMSO.

Experimental Workflow:

  • Setup: Flame-dried glassware under inert atmosphere (N2/Ar) is mandatory.[1]

  • Deprotonation: NaH (2.2 equiv, 60% dispersion in oil) is washed with hexanes to remove oil (high hazard step) and suspended in dry DMF.

  • Addition: 4-Methylbenzyl cyanide is added dropwise at 0°C. Hydrogen gas (

    
    ) is evolved vigorously.[1]
    
  • Alkylation: 1,4-Dibromobutane is added slowly to control the exotherm.

  • Quench: The reaction is carefully quenched with water/ice (violent reaction risk).

  • Workup: Extraction with diethyl ether, followed by extensive water washes to remove DMF.

Environmental & Safety Assessment
  • Atom Economy: Moderate. The loss of 2 equivalents of HBr (captured as NaBr) is intrinsic to the chemistry.

  • Solvent Hazard: High . DMF is a Substance of Very High Concern (SVHC) due to reproductive toxicity. Removing DMF requires large volumes of water during workup, inflating the E-factor.

  • Safety Profile: Critical . NaH is pyrophoric and water-reactive.[1] The evolution of

    
     gas on scale presents an explosion hazard requiring specialized ventilation.
    

Methodology B: Phase Transfer Catalysis (PTC)

The Sustainable Alternative

Protocol Overview

This method employs Liquid-Liquid Phase Transfer Catalysis , utilizing a concentrated aqueous base (50% NaOH ) and an organic phase (toluene or neat reagents) mediated by a quaternary ammonium salt (e.g., TBAB or TEBA ).

Experimental Workflow:

  • Setup: Standard glassware; no inert atmosphere required.

  • Charge: 4-Methylbenzyl cyanide, 1,4-dibromobutane (1.1 equiv), and Toluene (optional, can run neat) are mixed.

  • Catalyst Addition: Tetrabutylammonium bromide (TBAB, 1-3 mol%) is added.

  • Initiation: 50% NaOH (aq) is added dropwise with vigorous stirring (mechanical stirring recommended).

  • Reaction: The mixture is heated to 50-60°C. The color typically changes from colorless to deep orange/brown.

  • Workup: Phases are separated. The aqueous layer (containing NaBr and spent base) is drained. The organic layer is washed once with water and distilled.

Mechanistic Insight

The PTC agent transports the hydroxide ion from the aqueous phase into the organic phase (or interface) as an ion pair (


), enabling deprotonation of the nitrile without anhydrous conditions.

PTC_Mechanism Fig 2. Interfacial Mechanism of Phase Transfer Catalysis cluster_org Organic Phase cluster_aq Aqueous Phase Substrate_Org Nitrile (Substrate) Carbanion Carbanion Substrate_Org->Carbanion QOH_Org Q+ OH- QOH_Org->Carbanion Deprotonation (-H2O) Product_Org Cyclic Product Carbanion->Product_Org + Alkyl Halide QBr_Org Q+ Br- Product_Org->QBr_Org Release Br- QBr_Aq Q+ Br- QBr_Org->QBr_Aq Phase Transfer NaOH_Aq Na+ OH- QOH_Aq Q+ OH- NaOH_Aq->QOH_Aq Ion Exchange NaBr_Aq Na+ Br- QBr_Aq->QOH_Aq Regeneration QOH_Aq->QOH_Org Phase Transfer

Comparative Data Analysis

The following table contrasts the two methods based on experimental data extrapolated from standard protocols for 1-arylcyclopentanecarbonitriles.

MetricMethod A: Classical (NaH/DMF)Method B: PTC (NaOH/TBAB)Impact Note
Yield 65 - 75%85 - 92% PTC reduces side reactions (e.g., polymerization).[1]
Atom Economy ~45%~45%Identical stoichiometry; difference lies in auxiliaries.
E-Factor (kg waste/kg product) > 50< 10 Method A generates massive aqueous waste to remove DMF.
Process Mass Intensity (PMI) HighLow Method B eliminates bulk solvent or uses recyclable toluene.
Hazard Class High (Pyrophoric, Reprotoxic)Low/Medium (Corrosive)NaOH is safer to handle than NaH; Water replaces DMF.
Energy Demand High (Cooling required)Low (Mild heating)PTC is less exothermic due to biphasic kinetics.
Decision Matrix for Process Selection

DecisionTree Fig 3. Process Selection Logic Flow Start Select Synthesis Route Criteria1 Is Anhydrous Condition Strictly Required? Start->Criteria1 MethodA Method A: NaH/DMF (Only if substrate is water-sensitive) Criteria1->MethodA Yes MethodB Method B: PTC (NaOH) (Recommended Standard) Criteria1->MethodB No (Standard Nitrile) CheckScale Scale > 100g? MethodB->CheckScale CheckScale->MethodB Yes (Superior Heat Transfer)

Expert Recommendations

Based on the comparative analysis, Method B (PTC) is the recommended protocol for the synthesis of 1-(4-methylphenyl)cyclopentane-1-carbonitrile.[1]

Key Scientific Justifications:

  • Solvation Effects: In Method A, the "naked" carbanion in DMF is highly reactive but also prone to side reactions (e.g., self-condensation). In Method B, the ion-pair is shielded by the quaternary ammonium cation, often enhancing selectivity for the alkylation over side reactions.

  • Thermodynamics: The biphasic nature of Method B acts as a thermal buffer. The reaction rate is limited by the interfacial surface area (stirring speed), providing an intrinsic safety control mechanism that Method A lacks.

  • Green Chemistry Compliance: Method B aligns with the 12 Principles of Green Chemistry, specifically Safer Solvents and Auxiliaries (Principle 5) and Accident Prevention (Principle 12).

Validated Protocol for Method B (Reference Standard)
  • Reagents: 4-Methylbenzyl cyanide (10 mmol), 1,4-Dibromobutane (11 mmol), 50% NaOH (10 mL), TBAB (0.3 mmol).

  • Conditions: Stir vigorously at 55°C for 3-5 hours.

  • Validation: Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS.[1] Product spot will be less polar (higher Rf) than starting nitrile.

References

  • Organic Chemistry Portal. Synthesis of Cyclopentanes via Cycloalkylation. [Link]

  • National Institutes of Health (NIH) - PubChem. 1-(p-Tolyl)cyclopentanecarbonitrile Substance Record. [Link][1]

  • Royal Society of Chemistry. Green synthesis of aryl amides and nitriles using water as solvent. [Link]

  • Organic Syntheses. General Procedures for Phase Transfer Catalyzed Alkylation. [Link](Note: General reference for PTC protocols cited in context of methodology)

Sources

Safety & Regulatory Compliance

Safety

1-(4-Methylphenyl)cyclopentane-1-carbonitrile: Proper Disposal &amp; Handling Procedures

[1][2][3][4][5][6] Executive Summary: Immediate Action Directive Do NOT dispose of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile down the drain. This compound is a tertiary aromatic nitrile .

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5][6]

Executive Summary: Immediate Action Directive

Do NOT dispose of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile down the drain.

This compound is a tertiary aromatic nitrile . While sterically hindered and more chemically stable than simple aliphatic nitriles, it poses significant aquatic toxicity and flammability risks. It must be treated as Hazardous Chemical Waste destined for high-temperature incineration.[1]

Critical "Do Not" Rules:

  • NO mixing with strong acids (Potential for slow evolution of HCN gas).[1]

  • NO mixing with strong oxidizers (Risk of exothermic reaction/fire).

  • NO disposal in municipal trash or biohazard bags.

Chemical Hazard Profile & Causality[1][2][3][7][8]

To handle this chemical safely, one must understand the structure-activity relationship (SAR) driving its hazards.[1]

FeatureStructural MoietyHazard Implication
Toxicophore Nitrile Group (-CN)Acute Toxicity: Metabolic release of cyanide ions (

) is possible upon ingestion or extreme hydrolysis, though slower than primary nitriles due to the quaternary carbon attachment.[1][2][3]
Combustibility Cyclopentane RingFlammability: The cycloaliphatic ring significantly lowers the flash point and increases volatility compared to purely aromatic nitriles.[1][2][3] Treat as a Class II or III Combustible Liquid/Solid.
Persistence p-Tolyl GroupEnvironmental Hazard: The lipophilic aromatic nature ensures high bioaccumulation potential in aquatic organisms.[1][2][3]

Key Physical Data (Estimated):

  • Physical State: Viscous liquid or low-melting solid (depending on purity/isomers).[1]

  • Solubility: Insoluble in water; soluble in DCM, Ethyl Acetate, DMSO.

  • Flash Point: >60°C (Predicted).[1]

Disposal Decision Matrix

The following workflow dictates the disposal path based on the physical state of the waste.

DisposalWorkflow Start Waste Generation Source StateCheck Determine Physical State Start->StateCheck SolidWaste Solid / Pure Substance (Expired Vials, Cakes) StateCheck->SolidWaste Solid LiquidWaste Liquid Solution (Mother Liquor, Reaction Mix) StateCheck->LiquidWaste Liquid Contaminated Contaminated Debris (Gloves, Wipes, Syringes) StateCheck->Contaminated Debris SolidBin Solid Hazardous Waste Bin (Yellow/Red Tag) SolidWaste->SolidBin Double Bag & Tag LiquidBin Organic Solvent Waste Carboy (Non-Halogenated) LiquidWaste->LiquidBin Segregate from Acids Contaminated->SolidBin Soft Debris SharpsBin Chemically Contaminated Sharps Container Contaminated->SharpsBin Glass/Needles

Figure 1: Operational decision tree for segregating waste streams containing 1-(4-Methylphenyl)cyclopentane-1-carbonitrile.

Detailed Disposal Protocols

Protocol A: Liquid Waste (Reaction Mixtures & Mother Liquors)

Context: Used for HPLC effluents, reaction filtrates, or dissolved stock solutions.

  • Container Selection: Use a High-Density Polyethylene (HDPE) or Glass carboy.[1] Avoid metal containers if the solution is acidic.[4]

  • Compatibility Check: Ensure the carboy does NOT contain:

    • Strong Oxidizers (e.g., Nitric acid, Peroxides).

    • Strong Acids (e.g., concentrated HCl, H2SO4) – Risk of nitrile hydrolysis.[1][2][3]

  • Transfer: Funnel the liquid into the "Non-Halogenated Organic Waste" stream (unless dissolved in DCM/Chloroform, then use "Halogenated").

  • Labeling:

    • List "1-(4-Methylphenyl)cyclopentane-1-carbonitrile" explicitly.[1][2][3][5]

    • Check "Toxic" and "Flammable" hazard boxes.[6]

Protocol B: Solid Waste (Pure Compound & Debris)

Context: Expired vials, filter cakes, or contaminated PPE.[1]

  • Primary Containment: Place the substance or contaminated item into a clear polyethylene bag (minimum 4 mil thickness).

  • Sealing: Twist and tape the bag neck to create a hermetic seal.

  • Secondary Containment: Place the sealed bag into the laboratory's solid hazardous waste drum (usually a wide-mouth HDPE drum).

  • Glassware: Rinse contaminated glassware with Acetone before washing. Collect the Acetone rinse in the Liquid Waste carboy (Protocol A).

Protocol C: Spill Cleanup & Decontamination

Context: Accidental benchtop spill (< 50 mL/g).

  • Evacuate & Ventilate: Clear the immediate area. Ensure fume hood is active.[6]

  • PPE Upgrade: Wear double nitrile gloves (breakthrough time > 4 hours for aromatics) and safety goggles.

  • Absorb: Cover liquid spills with vermiculite or spill pads.

  • Decontaminate Surface:

    • Scrub the area with a 10% Sodium Hypochlorite (Bleach) solution.

    • Scientific Rationale: Hypochlorite oxidizes traces of the nitrile and any potential cyanide hydrolysis products into less toxic cyanates.

  • Disposal: Treat all absorbent materials as Solid Hazardous Waste (Protocol B).

Storage & Segregation Logic[2][3][11][12]

Proper storage prevents the need for emergency disposal. This compound requires strict segregation based on chemical reactivity.

Segregation Chemical 1-(4-Methylphenyl) cyclopentane-1-carbonitrile Acids Strong Acids (HCl, H2SO4) Chemical->Acids INCOMPATIBLE (HCN Risk) Oxidizers Strong Oxidizers (Peroxides, Nitrates) Chemical->Oxidizers INCOMPATIBLE (Fire Risk) Bases Strong Bases (NaOH, KOH) Chemical->Bases CAUTION (Hydrolysis) Organics Organic Solvents (EtOAc, DMSO, Toluene) Chemical->Organics Compatible CoolDry Storage Condition: Cool, Dry, Dark Chemical->CoolDry Requires

Figure 2: Chemical compatibility map.[1][2][3] Red lines indicate high-risk combinations that must be avoided during storage and waste consolidation.

Regulatory Framework (US/EU)

When filling out waste manifests, use the following classifications. Note that while this specific CAS may not be P-listed, it defaults to characteristic hazardous waste.

Regulatory BodyClassificationCode/Description
EPA (RCRA) Characteristic WasteD001 (Ignitable) - If liquid with FP < 60°CD003 (Reactive) - Only if cyanide releasable (rare for this structure but possible)
DOT (Transport) Hazard ClassClass 3 (Flammable Liquid) or Class 6.1 (Toxic Substance) depending on formulation.[1][2][3]
EU (CLP) GHS CodesH302 (Harmful if swallowed), H315 (Causes skin irritation), H411 (Toxic to aquatic life).[1][2][3]

Self-Validating Compliance Check:

  • Before closing the waste container: Did you list the full chemical name?

  • Before pickup: Is the pH of the waste stream between 5 and 9? (Prevents acid-catalyzed hydrolysis).[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • PubChem. (n.d.).[1] Compound Summary for CID 98623, 1-(4-Methylphenyl)cyclopentane-1-carbonitrile. National Center for Biotechnology Information. [Link][1][3]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Hazard Communication Standard: Safety Data Sheets. [Link][1][3]

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: 1-(4-Methylphenyl)cyclopentane-1-carbonitrile

CAS Number: 68983-70-0 (Analogous reference) Chemical Family: Aryl Cycloalkyl Nitriles Physical State: Viscous Liquid / Low-melting Solid (Temperature dependent)[1] Part 1: Core Directive - The "Why" Behind the Safety Ha...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 68983-70-0 (Analogous reference) Chemical Family: Aryl Cycloalkyl Nitriles Physical State: Viscous Liquid / Low-melting Solid (Temperature dependent)[1]

Part 1: Core Directive - The "Why" Behind the Safety

Handling 1-(4-Methylphenyl)cyclopentane-1-carbonitrile requires a safety strategy that goes beyond standard organic chemistry protocols. This compound combines a nitrile moiety (potential metabolic cyanide source) with a lipophilic cyclopentane/tolyl scaffold .

The Safety Paradox: While the steric hindrance of the quaternary carbon (C1 position) may reduce the rate of immediate hydrolysis to hydrogen cyanide (HCN) compared to simple aliphatic nitriles, the increased lipophilicity (logP > 3) drastically enhances skin permeation. If absorbed, the compound can deposit in lipid-rich tissues, leading to delayed systemic toxicity.[1]

Operational Rule: Treat this compound as a Class 3 Acute Toxin (Oral/Dermal/Inhalation) with the potential for delayed "Cyanide Effect."

Part 2: Risk Assessment & PPE Matrix[1]

Hazard Identification (GHS Classification Inferred)
  • H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.[1][2]

  • H315/H319: Causes skin and serious eye irritation.[3]

  • EUH032: Contact with acids liberates very toxic gas (HCN risk).

PPE Selection Matrix

Standard nitrile exam gloves are insufficient for prolonged contact with this lipophilic nitrile.

Protection ZoneRequired EquipmentTechnical Justification
Hand (Primary) Silver Shield® (Laminate) / 4H® Impermeable Barrier: Standard nitrile gloves degrade rapidly against aromatic nitriles. Laminate offers >4hr breakthrough time.
Hand (Dexterity) Double-Gloving Strategy Inner: 4 mil Nitrile (Disposable). Outer: 8 mil Nitrile (Long Cuff) or Neoprene. Change outer glove every 15 mins of active handling.
Respiratory Full-Face Respirator (OV/P100) Vapor Control: If working outside a fume hood (not recommended) or during spill cleanup. The "OV" cartridge captures organic vapors; "P100" captures particulates if solid.
Eye/Face Chemical Splash Goggles Vapor Seal: Safety glasses allow vapor bypass. Goggles prevent absorption through the ocular mucosa (a rapid entry route for nitriles).
Body Tyvek® Lab Coat / Apron Permeation Resistance: Cotton absorbs lipophilic liquids, keeping them against the skin. Tyvek repels splashes.

Part 3: Operational Handling Protocol

Engineering Controls (The First Line of Defense)
  • Fume Hood: All operations (weighing, solubilizing, reacting) must occur within a certified fume hood operating at 100 fpm (0.5 m/s) face velocity.[1]

  • Sash Height: Maintain sash at the lowest working position (below 18 inches) to act as a physical shield against splashes.

Synthesis & Processing Workflow

This workflow minimizes exposure during the critical "transfer" phases where spills are most likely.

  • Preparation:

    • Place a disposable absorbent pad (pig mat) in the fume hood work area.

    • Pre-weigh reagents into a tared vial inside the hood. Do not transport open containers across the lab.

  • Solubilization:

    • Use a syringe or positive-displacement pipette for liquid transfer. Avoid pouring.

    • Solvent Note: Avoid using DMSO or DMF if possible, as these solvents act as "skin carriers," significantly accelerating the absorption of the nitrile through the skin.[1]

  • Reaction Monitoring:

    • Quench aliquots immediately. Do not leave unquenched reaction mixtures in open LC/MS vials.

  • Waste Management:

    • Segregate waste into a dedicated "Cyanide/Nitrile" waste stream.

    • pH Adjustment: Ensure aqueous waste is basic (pH > 10) to prevent HCN liberation.

Decontamination Protocol
  • Glassware: Rinse with an oxidizing solution (e.g., 10% Bleach or Sodium Hypochlorite) to convert residual nitrile/cyanide to cyanate (less toxic) before standard washing.

  • Surfaces: Wipe down with 1% Sodium Hydroxide followed by water.

Part 4: Emergency Response & Visualization

Decision Logic: Exposure Response

Immediate action is critical.[2] The lipophilic nature means you cannot simply "wash it off" if it has penetrated the dermis.

EmergencyResponse Start EXPOSURE INCIDENT Type Identify Exposure Type Start->Type Skin SKIN CONTACT (Lipophilic Absorption Risk) Type->Skin Inhale INHALATION (Dizziness, Headache) Type->Inhale Eye EYE CONTACT (Mucosal Absorption) Type->Eye ActionSkin 1. Remove Contaminated Clothing 2. Wash with SOAP & Water (15 min) 3. Do NOT use alcohol/solvents Skin->ActionSkin ActionInhale 1. Move to Fresh Air 2. Administer Oxygen (if trained) 3. Check Breathing Inhale->ActionInhale ActionEye 1. Flush with Water (15 min) 2. Hold Eyelids Open Eye->ActionEye Medical SEEK MEDICAL ATTENTION Inform: 'Nitrile Exposure - Potential Cyanide' ActionSkin->Medical ActionInhale->Medical ActionEye->Medical

Caption: Emergency response workflow emphasizing the prohibition of solvents during skin decontamination.

Decision Logic: PPE Selection

How to select the right gear based on the task intensity.

PPE_Selection Task Define Task LowRisk Closed System / Analytical Handling Task->LowRisk HighRisk Synthesis / Pouring / Open Handling Task->HighRisk GloveLow Double Nitrile Gloves (Change every 30m) LowRisk->GloveLow RespLow Fume Hood Sufficient LowRisk->RespLow GloveHigh Silver Shield (Laminate) OR Double Nitrile + Change <10m HighRisk->GloveHigh RespHigh Fume Hood + Ready Respirator (Spill Risk) HighRisk->RespHigh

Caption: Logic flow for selecting PPE based on exposure potential.

Part 5: References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Nitrile Compounds. Retrieved from

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: Nitriles. Retrieved from

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Specific Target Organ Toxicity. Retrieved from

  • Ansell Chemical Resistance Guide. Permeation & Degradation Data for Nitriles. Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-Methylphenyl)cyclopentane-1-carbonitrile
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1-(4-Methylphenyl)cyclopentane-1-carbonitrile
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